Cesium stearate
Description
Properties
IUPAC Name |
cesium;octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.Cs/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZGEDNSZCPRCJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35CsO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of Cesium Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium stearate (Cs(C₁₈H₃₅O₂)) is the cesium salt of stearic acid, a long-chain saturated fatty acid. As a metallic soap, it possesses unique physicochemical properties that make it a compound of interest in various industrial and research applications. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, synthesis, and potential applications, with a particular focus on its relevance to the pharmaceutical sciences. The information is presented to aid researchers, scientists, and drug development professionals in understanding and utilizing this compound.
Chemical and Physical Properties
This compound is a white, powdery solid at room temperature.[1] It is classified as a metal-organic compound and a metallic soap.[2] The properties of this compound are largely dictated by the presence of the large, highly electropositive cesium cation and the long, hydrophobic stearate anion.
Quantitative Data
| Property | Value | Source |
| Chemical Formula | C₁₈H₃₅CsO₂ | [2][3] |
| Molecular Weight | 416.37 g/mol | [2][3] |
| CAS Number | 14912-91-5 | [1] |
| Appearance | White powder | [1] |
| Melting Point | 263-269 °C | BenchChem |
| Solubility | Soluble in hot water | [2] |
| Density | Not available | [2] |
Note: The melting point is based on a single cited experimental value and may vary depending on the purity of the sample.
Synthesis and Characterization
Synthesis Protocol
This compound is typically synthesized through a neutralization reaction between stearic acid and a cesium base, such as cesium carbonate or cesium hydroxide.[2] A detailed experimental protocol for the synthesis of this compound is provided below, based on a literature procedure.
Objective: To synthesize this compound from cesium carbonate and stearic acid.
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Stearic acid (C₁₈H₃₆O₂)
-
Butanol (C₄H₉OH)
-
Diethyl ether ((C₂H₅)₂O)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
A mixture of cesium carbonate and stearic acid in a 1:2 molar ratio is added to butanol in a round-bottom flask.
-
The mixture is heated to reflux temperature and maintained at this temperature until the evolution of carbon dioxide gas ceases.
-
After the reaction is complete, the butanol is removed using a rotary evaporator.
-
The resulting solid residue is mixed with diethyl ether.
-
The solid product is collected by suction filtration, washed with diethyl ether, and dried under vacuum.
Characterization
The characterization of this compound is crucial to confirm its identity, purity, and structural properties. The following are key experimental techniques that can be employed.
Objective: To identify the functional groups present in this compound and confirm the formation of the salt.
Methodology:
-
A small amount of the dried this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Expected Observations: The spectrum of this compound is expected to show the disappearance of the broad O-H stretching band of the carboxylic acid dimer in stearic acid and the appearance of characteristic strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). A study by Mehrotram et al. concluded that alkali metal soaps like this compound are ionic in nature, in contrast to the dimeric structure of stearic acid in the solid state.[4]
Objective: To evaluate the thermal stability and decomposition profile of this compound.
Methodology:
-
A small, accurately weighed sample of this compound is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature.
-
Expected Observations: The TGA curve will indicate the temperatures at which the compound decomposes. A study on cesium soaps suggests that the decomposition reaction is kinetically of zero order with an activation energy in the range of 2 to 6 kcal/mol.[4]
Objective: To determine the crystalline structure of this compound.
Methodology:
-
A powdered sample of this compound is evenly spread on a sample holder.
-
The XRD pattern is recorded using a diffractometer with a specific X-ray source (e.g., Cu Kα).
-
The diffraction data (2θ values and intensities) are collected and analyzed.
Objective: To characterize the molecular structure of this compound in solution.
Methodology:
-
A sample of this compound is dissolved in a suitable deuterated solvent.
-
¹H and ¹³C NMR spectra are acquired.
-
Expected Observations: The ¹H NMR spectrum would show signals corresponding to the protons of the long alkyl chain of the stearate moiety. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon and the carbons of the alkyl chain.
Applications in Drug Development
While specific applications of this compound in drug development are not extensively documented, its properties as a metallic soap suggest potential uses analogous to other alkali stearates, such as magnesium stearate and sodium stearate, which are widely used as pharmaceutical excipients.[5][6]
Potential Roles:
-
Lubricant: In tablet and capsule manufacturing, lubricants are essential to prevent the adhesion of the formulation to the punches and dies of the tablet press.[7] this compound, with its long hydrocarbon chain, could potentially function as an effective lubricant.
-
Emulsifier and Stabilizer: Its amphiphilic nature makes it a candidate for use as an emulsifying agent in creams, lotions, and other topical formulations, helping to stabilize oil-in-water or water-in-oil systems.
-
Hydrophobic Matrix Former: In controlled-release drug delivery systems, stearates can be used to form a hydrophobic matrix that retards the release of the active pharmaceutical ingredient (API).
It is important to note that the use of cesium compounds in pharmaceuticals is not common, and any potential application would require thorough toxicological evaluation.[8][9]
Mandatory Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
References
- 1. Cesium | Cs | CID 5354618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Caesium stearate - Wikipedia [en.wikipedia.org]
- 3. This compound | C18H35CsO2 | CID 23720211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. baerlocher.com [baerlocher.com]
- 6. US7456306B2 - Stearate composition and method of production thereof - Google Patents [patents.google.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Cesium: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 9. [Cesium] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Cesium Stearate for Researchers and Scientists
This guide provides a comprehensive overview of the synthesis of cesium stearate, a metallic soap with applications in various scientific and industrial fields. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed experimental protocol for beginners, data on the compound's properties, and a discussion of relevant characterization techniques.
Introduction
This compound (C₁₈H₃₅CsO₂) is the cesium salt of stearic acid, a long-chain saturated fatty acid. It belongs to the class of metal soaps, which are metal carboxylates of fatty acids. These compounds find use as lubricants, stabilizers in plastics, and precursors for the synthesis of other materials. The synthesis of this compound is a straightforward acid-base reaction, making it an accessible compound to prepare in a laboratory setting.
Synthesis of this compound
The most common and beginner-friendly method for synthesizing this compound is through the reaction of cesium carbonate (Cs₂CO₃) with stearic acid (C₁₈H₃₆O₂). This reaction proceeds with the evolution of carbon dioxide and water, yielding this compound as the primary product.
Chemical Reaction
The balanced chemical equation for the reaction is:
Cs₂CO₃ + 2 CH₃(CH₂)₁₆COOH → 2 CsOOC(CH₂)₁₆CH₃ + H₂O + CO₂
This reaction is typically carried out in a suitable organic solvent, such as butanol, at reflux temperature to ensure the reaction goes to completion.[1]
Experimental Protocol
This section details a step-by-step procedure for the synthesis of this compound in a laboratory setting.
2.2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Cesium Carbonate (Cs₂CO₃) | 99.9% | Sigma-Aldrich |
| Stearic Acid (C₁₈H₃₆O₂) | ≥95% | Fisher Scientific |
| n-Butanol (C₄H₉OH) | ACS Reagent Grade | VWR |
| Diethyl Ether ((C₂H₅)₂O) | Anhydrous | J.T. Baker |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | EMD Millipore |
2.2.2. Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Rotary evaporator
-
Büchner funnel and flask
-
Filter paper
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Spatula and weighing paper
-
Fume hood
2.2.3. Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add cesium carbonate (e.g., 3.26 g, 10 mmol) and stearic acid (e.g., 5.69 g, 20 mmol).
-
Solvent Addition: Add approximately 100 mL of n-butanol to the flask.
-
Reflux: Attach the reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 118 °C for n-butanol) with continuous stirring. The reaction progress can be monitored by the cessation of carbon dioxide evolution (bubbling). The reaction is typically complete within 2-4 hours.[1]
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the n-butanol using a rotary evaporator.
-
Purification - Workup:
-
To the residue in the flask, add approximately 100 mL of diethyl ether and stir to dissolve the this compound.
-
Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any unreacted cesium carbonate and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
-
Product Isolation: Evaporate the diethyl ether using a rotary evaporator to obtain the crude this compound product.
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60 °C) to remove any residual solvent.
-
Characterization: The final product should be a white, waxy solid. The melting point can be determined and compared to the literature value. Further characterization can be performed using techniques like FTIR and NMR spectroscopy.
Safety Precautions
-
Cesium Carbonate: Cesium carbonate is irritating to the eyes, respiratory system, and skin. It is also hygroscopic. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Stearic Acid: Stearic acid is a low-hazard chemical but can cause mild skin and eye irritation.
-
n-Butanol: n-Butanol is flammable and can cause eye, skin, and respiratory irritation. Work in a well-ventilated fume hood.
-
Diethyl Ether: Diethyl ether is extremely flammable and volatile. Work in a fume hood and avoid any sources of ignition.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₅CsO₂ | |
| Molecular Weight | 416.37 g/mol | [2] |
| Appearance | White, waxy solid | |
| Melting Point | 263-269 °C | [1] |
| Solubility in Water | Soluble in hot water | [3] |
Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Estimated Solubility |
| Hexane | Non-polar | Low |
| Toluene | Non-polar | Moderately soluble, especially when heated |
| Diethyl Ether | Slightly polar | Moderately soluble |
| Chloroform | Polar aprotic | Moderately soluble |
| Ethanol | Polar protic | Soluble, especially when heated |
| Methanol | Polar protic | Soluble |
| Acetone | Polar aprotic | Sparingly soluble |
| Dimethylformamide (DMF) | Polar aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Soluble |
Characterization of this compound
To confirm the successful synthesis and purity of the this compound, several analytical techniques can be employed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool to identify the functional groups present in the synthesized compound. The key spectral features to look for in the FTIR spectrum of this compound are:
-
Disappearance of the broad O-H stretch: The broad absorption band corresponding to the hydroxyl group of the carboxylic acid in stearic acid (around 2500-3300 cm⁻¹) should be absent in the product spectrum.
-
Disappearance of the C=O stretch of the carboxylic acid: The sharp peak for the carbonyl group of the carboxylic acid in stearic acid (around 1700 cm⁻¹) should disappear.
-
Appearance of carboxylate stretches: Two new characteristic absorption bands for the carboxylate anion (COO⁻) should appear. The asymmetric stretching vibration is typically observed around 1550-1610 cm⁻¹, and the symmetric stretching vibration is found around 1400-1450 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the stearate backbone.
-
¹H NMR: The spectrum will show characteristic signals for the methyl (CH₃) and methylene (CH₂) groups of the long alkyl chain. The absence of the acidic proton signal from the carboxylic acid (typically >10 ppm) confirms the formation of the salt.
-
¹³C NMR: The spectrum will show signals for the carbons in the alkyl chain and a characteristic signal for the carboxylate carbon (COO⁻) typically in the range of 175-185 ppm.
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Chemical Reaction Diagram
Caption: Chemical equation for the synthesis of this compound.
References
Cesium Stearate: A Comprehensive Technical Guide for Researchers
CAS Number: 14912-91-5
This technical guide provides an in-depth overview of cesium stearate, a metal-organic compound with potential applications in various scientific and industrial fields. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and analytical characterization.
Chemical and Physical Properties
This compound is the cesium salt of stearic acid, a long-chain saturated fatty acid.[1] It is classified as a metallic soap.[2] Its chemical structure consists of a cesium cation (Cs⁺) and a stearate anion (C₁₇H₃₅COO⁻).
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 14912-91-5 | [1][2][3] |
| Molecular Formula | C₁₈H₃₅CsO₂ | [1][2][3] |
| Molecular Weight | 416.37 g/mol | [3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 263-269 °C | [4] |
| Solubility | Soluble in hot water | [2] |
| Topological Polar Surface Area | 40.1 Ų | [3] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of cesium carbonate with stearic acid.[4]
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Stearic acid (C₁₈H₃₆O₂)
-
Butanol
-
Diethyl ether
Procedure:
-
A mixture of cesium carbonate and stearic acid in a 1:2 molar ratio is added to butanol.
-
The mixture is heated to reflux temperature and maintained until the evolution of carbon dioxide ceases.
-
Following the completion of the reaction, butanol is removed using a rotary evaporator.
-
The resulting residue is mixed with diethyl ether and aspirated to yield the final product.[4]
Analytical Characterization
A suite of analytical techniques can be employed to characterize the structure, purity, and thermal properties of synthesized this compound.
2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum of stearic acid shows a characteristic C=O stretching vibration of the carboxylic acid group around 1700-1710 cm⁻¹.[5] Upon formation of the cesium salt, this peak disappears and is replaced by new absorption peaks corresponding to the asymmetric and symmetric stretches of the carboxylate group (-COO⁻).[5]
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³³Cs NMR spectroscopy can be utilized to study the cesium environment in the compound.[6] Cesium-133 is a quadrupolar nucleus with 100% natural abundance, making it suitable for NMR studies.[6] The chemical shift can provide information about the coordination of the cesium ion.
2.2.3. Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of this compound. For related metal stearates like calcium stearate, TGA shows decomposition steps corresponding to the loss of water, decomposition to calcium carbonate, and finally to calcium oxide.[7] DSC can be used to determine the melting point and other thermal events.
2.2.4. Mass Spectrometry
High-resolution mass spectrometry can be used to confirm the molecular weight of this compound.
Applications in Research and Drug Development
While this compound has established applications as a lubricant and heat stabilizer in polymer processing and specialty greases, its role in drug development is less defined.[][9] However, based on the properties of other metal stearates, potential applications can be extrapolated.
Potential as an Excipient in Solid Dosage Forms
Metal stearates, such as magnesium stearate, are widely used as lubricants in the manufacturing of pharmaceutical tablets and capsules to prevent the adhesion of the powder to the processing equipment. Although not extensively studied, the lubricating properties of this compound suggest its potential use in similar applications.
Nanoparticle and Liposome Formulations for Drug Delivery
The amphiphilic nature of the stearate anion makes it a candidate for use in the formulation of nanoparticles and liposomes for drug delivery. These nanocarriers can encapsulate therapeutic agents, potentially improving their solubility, stability, and pharmacokinetic profiles.[10] While there is no direct literature on this compound in this context, other metal stearates have been investigated for such purposes.
Biological Activity and Signaling Pathways
Direct research on the biological activity and signaling pathways specifically modulated by this compound is limited. However, studies on the effects of cesium ions on biological systems provide some insights.
Interaction with the Jasmonate Signaling Pathway in Plants
Research in Arabidopsis thaliana has shown that cesium inhibits plant growth by inducing the jasmonate signaling pathway.[1][11] Cesium exposure leads to the induction of jasmonate biosynthesis and downstream signaling, which in turn affects root growth.[1] This interaction highlights a specific biological pathway that is sensitive to the presence of cesium ions.
Figure 1: Cesium-induced jasmonate signaling pathway in Arabidopsis thaliana.
Toxicology and Safety
The toxicological profile of this compound has not been extensively studied. However, information on cesium and its salts indicates that while stable cesium is not highly toxic, large doses can cause changes in behavior in laboratory animals.[12] Radioactive cesium isotopes are a significant health concern due to their emission of ionizing radiation, which can lead to acute radiation syndrome and an increased risk of cancer.[12][13] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment to avoid inhalation and skin contact.
References
- 1. researchgate.net [researchgate.net]
- 2. Caesium stearate - Wikipedia [en.wikipedia.org]
- 3. This compound | C18H35CsO2 | CID 23720211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. (133Cs) Cesium NMR [chem.ch.huji.ac.il]
- 7. Thermal analysis of calcium stearate | Semantic Scholar [semanticscholar.org]
- 9. nbinno.com [nbinno.com]
- 10. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cesium | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 13. bangkokhospital.com [bangkokhospital.com]
Thermal Decomposition of Cesium Stearate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of cesium stearate (Cs(C₁₈H₃₅O₂)). This compound, a metal-organic compound, finds applications in various fields, including catalysis and as a component in advanced materials. Understanding its thermal stability and decomposition pathway is crucial for its effective use and for ensuring safety and predictability in high-temperature applications. This document summarizes the expected thermal behavior of this compound based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), drawing parallels with other alkali and alkaline earth metal stearates due to the limited availability of specific quantitative data for the cesium salt. It outlines detailed experimental protocols for these analytical techniques and presents the anticipated decomposition mechanism and products.
Introduction
This compound is the salt derived from the long-chain fatty acid, stearic acid, and the alkali metal cesium.[1] Its structure, consisting of a polar carboxylate head and a long nonpolar hydrocarbon tail, imparts surfactant-like properties. The thermal behavior of metal stearates is a critical parameter in many of their applications, dictating their processing limits and the nature of their degradation byproducts. While extensive data exists for more common metal stearates like calcium and zinc stearate, specific and detailed thermal analysis data for this compound is less prevalent in publicly accessible literature.
This guide synthesizes the available information and provides a predictive framework for the thermal decomposition of this compound. The information is targeted towards professionals in research and development who require a deep understanding of the material's properties for formulation, processing, and stability studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₅CsO₂ | [1] |
| Molar Mass | 416.37 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | ~240-260 °C | General knowledge |
| Solubility | Soluble in hot water | [1] |
Thermal Analysis of this compound
The thermal decomposition of this compound can be effectively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.
Expected TGA and DSC Profile
Based on the behavior of other alkali metal stearates, the thermal decomposition of this compound in an inert atmosphere is expected to proceed in multiple steps. A generalized TGA and DSC profile is described in Table 2.
Table 2: Predicted Thermal Decomposition Profile of this compound
| Temperature Range (°C) | Mass Loss (%) (TGA) | Thermal Event (DSC) | Description |
| 25 - 150 | ~0-2% | Endotherm | Loss of adsorbed or hydrated water. |
| 240 - 260 | ~0% | Sharp Endotherm | Melting of this compound. |
| 300 - 500 | Significant | Exotherm(s) | Initial decomposition of the stearate chain, likely forming cesium carbonate and various organic fragments. |
| > 500 | Further Mass Loss | Endotherm(s) | Decomposition of cesium carbonate to cesium oxide (if temperature is sufficiently high and atmosphere allows). |
Note: The exact temperatures and mass loss percentages can vary depending on factors such as heating rate, atmospheric conditions, and sample purity.
Experimental Protocols
A standard TGA protocol to characterize the thermal decomposition of this compound is as follows:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum crucible.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
A typical DSC protocol to determine the phase transitions of this compound is as follows:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound powder into an aluminum pan and hermetically seal it.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to melting and decomposition events.
Decomposition Pathway and Products
The thermal decomposition of metal stearates generally proceeds via the cleavage of the C-C and C-H bonds in the hydrocarbon tail and the C-O and O-metal bonds in the carboxylate head. For this compound, a plausible decomposition pathway is proposed below.
Proposed Decomposition Mechanism
The decomposition is likely initiated by the breaking of the stearate chain, leading to the formation of volatile organic compounds and a solid residue of cesium carbonate. At higher temperatures, the cesium carbonate may further decompose. The decomposition of alkali metal soaps has been described as a zero-order reaction with a low activation energy.[2]
Expected Decomposition Products
-
Solid Residue: The primary solid residue at intermediate temperatures (~500 °C) is expected to be cesium carbonate (Cs₂CO₃). Upon further heating to higher temperatures (above 600 °C), this may decompose to cesium oxide (Cs₂O).
-
Gaseous Products: The volatile products are likely to be a complex mixture of hydrocarbons, ketones, and carbon dioxide, resulting from the breakdown of the long stearate chain.
Experimental and Analytical Workflow
A logical workflow for the comprehensive thermal analysis of this compound is depicted below. This workflow ensures a thorough characterization from initial sample preparation to the identification of decomposition products.
Conclusion
This technical guide has provided a detailed overview of the expected thermal decomposition behavior of this compound. While specific quantitative data in the literature is limited, by analogy with other metal stearates, a multi-step decomposition process is anticipated, involving melting, decomposition to cesium carbonate, and finally to cesium oxide at elevated temperatures. The provided experimental protocols for TGA and DSC offer a robust framework for researchers to conduct their own detailed thermal analysis. The proposed decomposition pathway and experimental workflow serve as a valuable guide for investigating the thermal stability and degradation products of this compound, which is essential for its application in various scientific and industrial fields. Further research is encouraged to establish a more precise and quantitative understanding of the thermal decomposition of this compound.
References
An In-depth Technical Guide to the Solubility of Cesium Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium stearate (C₁₈H₃₅CsO₂), the cesium salt of stearic acid, is a metal-organic compound classified as a metallic soap.[1] Its unique properties, stemming from the large, electropositive cesium cation and the long-chain carboxylate, make it a compound of interest in various industrial and research applications, including as a lubricant and in the formation of specialized materials. Understanding its solubility in a range of solvents is critical for its application in synthesis, formulation, and materials science. This guide provides a comprehensive overview of the available data on the solubility of this compound, methodologies for its determination, and a comparative analysis with other metal stearates.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₅CsO₂ | [1] |
| Molar Mass | 416.37 g/mol | [1] |
| Appearance | White or off-white powder or solid | [1] |
| Melting Point | 240–260°C | [1] |
Solubility of this compound
Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on qualitative descriptions and comparative studies of related compounds, a general solubility profile can be established.
Aqueous Solubility
This compound is described as being soluble in hot water.[1][2] This is in contrast to many other metal stearates, such as those of calcium, zinc, and magnesium, which are generally insoluble in water. The solubility in hot water is a characteristic shared with other alkali metal stearates like sodium and potassium stearate. However, solutions of sodium and potassium stearate in hot water tend to be unstable at room temperature and can form gels or precipitates upon cooling.[3] A similar behavior can be anticipated for this compound.
Organic Solvent Solubility
The solubility of this compound in organic solvents is influenced by the polarity of the solvent and the nature of the cation.
Polar Solvents:
-
Alcohols (e.g., Ethanol, Methanol): While specific data for this compound is unavailable, alkali metal stearates generally exhibit some solubility in polar organic solvents like ethanol.[4]
-
Acetone: One source indicates that this compound is "almost insoluble in acetone."
-
Dipolar Aprotic Solvents (e.g., DMF, DMSO): A study on cesium propionate, a shorter-chain cesium carboxylate, demonstrated significant solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5] It is reasonable to infer that this compound would also exhibit solubility in these solvents, likely to a lesser extent due to its longer, more non-polar alkyl chain. The study found that cesium salts are at least four times more soluble than their rubidium counterparts in these solvents.[5]
Non-polar and Weakly Polar Solvents:
-
Aromatic Hydrocarbons (e.g., Benzene, Toluene) and Chlorinated Hydrocarbons: Metal stearates like zinc stearate are soluble in these non-polar solvents, particularly when heated.[6] It is plausible that this compound, with its long hydrocarbon tail, would also show some solubility in these solvents.
Comparative Solubility Data of Cesium Propionate
To provide a quantitative perspective, the following table summarizes the solubility of cesium propionate in several organic solvents. This data offers a valuable point of reference for estimating the behavior of this compound.
| Solvent | Temperature (°C) | Solubility (mol/L) |
| Methyl Ethyl Ketone (MEK) | 51 | 0.46 |
| Dimethylformamide (DMF) | 51 | 1.02 |
| Dimethyl Sulfoxide (DMSO) | 51 | >1.00 |
Data from "An Assessment of the Causes of the ‘Cesium Effect’"[5]
Experimental Protocols for Solubility Determination
The following outlines a general methodology for determining the solubility of this compound, based on common practices for similar compounds.
Gravimetric Method
This is a classical and widely used method for determining the solubility of a solid in a liquid.
Materials and Equipment:
-
This compound
-
Selected solvent
-
Thermostatically controlled water bath or heating mantle with a stirrer
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters, Buchner funnel)
-
Oven
Procedure:
-
Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can take several hours to days.
-
Separation: A sample of the saturated solution is carefully withdrawn, ensuring no solid particles are included. This is typically achieved by filtration through a pre-weighed filter or by allowing the solid to settle and drawing off the supernatant.
-
Solvent Evaporation: A precisely measured volume or weight of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated, often in an oven at a temperature below the decomposition point of this compound.
-
Quantification: The container with the dried solute is weighed. The solubility is then calculated as the mass of the dissolved this compound per volume or mass of the solvent.
Isothermal Method Workflow
Caption: Workflow for determining solubility via the isothermal gravimetric method.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: As noted, the solubility of this compound in water increases with temperature.[1][2] This is a common trend for many solid solutes.
-
Solvent Polarity: The dual nature of the this compound molecule (ionic head and non-polar tail) means that its solubility is highly dependent on the solvent's properties. Polar solvents will interact more strongly with the cesium and carboxylate ions, while non-polar solvents will better solvate the long alkyl chain.
-
Presence of Other Solutes: The presence of other salts or organic molecules in the solution can affect the solubility through common ion effects, changes in solvent polarity, or complex formation.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how a compound like this compound might interact with biological systems is crucial. While this compound itself is not a typical active pharmaceutical ingredient, its properties as a metallic soap could influence drug delivery systems. For instance, it could be a component of a lipid-based formulation, where its solubility and self-assembly properties would be critical.
The following diagram illustrates a hypothetical logical relationship in the context of formulation development, where the solubility of an excipient like this compound is a key decision point.
Caption: Decision workflow for utilizing this compound in a lipid-based drug delivery system.
Conclusion
While comprehensive quantitative solubility data for this compound remains limited in the scientific literature, a clear qualitative and semi-quantitative picture emerges. It is soluble in hot water and likely exhibits good solubility in polar aprotic solvents like DMF and DMSO, a characteristic driven by the large, soft cesium cation. Its long alkyl chain suggests potential solubility in non-polar organic solvents, particularly at elevated temperatures. For researchers and professionals in drug development and materials science, the provided experimental protocols and comparative data for related compounds offer a solid foundation for working with and understanding the solubility behavior of this compound. Further quantitative studies are warranted to fully elucidate its solubility profile across a broader range of solvents and conditions.
References
- 1. assignmentpoint.com [assignmentpoint.com]
- 2. Caesium stearate - Wikipedia [en.wikipedia.org]
- 3. US5208074A - Soluble alkali metal stearate solution compositions - Google Patents [patents.google.com]
- 4. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]
- 5. public.websites.umich.edu [public.websites.umich.edu]
- 6. An Basic Overview to Metallic Stearates - Goldstab [goldstab.com]
An In-depth Technical Guide to the Crystal Structure Analysis of Cesium Stearate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Metal stearates are a class of compounds formed by the reaction of a metal cation with stearic acid. Their properties are largely dictated by the nature of the metal ion and the arrangement of the long hydrocarbon chains in the solid state. Cesium stearate, as a member of the alkali metal stearates, is expected to exhibit a lamellar structure, where layers of cesium ions are separated by bilayers of stearate anions. The ionic nature of the cesium-carboxylate bond and the van der Waals interactions between the hydrocarbon chains are the primary forces governing the crystal packing. Understanding the nuances of this packing, including the long spacing between ionic layers and the sub-cell structure of the hydrocarbon chains, is crucial for predicting and controlling the material's properties.
Synthesis of this compound
This compound is typically synthesized through a neutralization reaction between stearic acid and a cesium source, such as cesium carbonate or cesium hydroxide.[1]
Experimental Protocol: Synthesis via Cesium Carbonate
Materials:
-
Stearic Acid (C₁₈H₃₆O₂)
-
Cesium Carbonate (Cs₂CO₃)
-
Butanol (as solvent)
-
Diethyl ether (for washing)
Procedure:
-
A mixture of cesium carbonate and stearic acid, in a 1:2 molar ratio, is added to butanol.
-
The mixture is heated to reflux temperature.
-
The reaction is allowed to proceed until the evolution of carbon dioxide gas ceases, indicating the completion of the reaction.
-
The butanol solvent is removed using a rotary evaporator.
-
The resulting solid residue is washed with diethyl ether and then filtered.
-
The purified this compound is dried under vacuum.
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Crystal Structure Analysis
The analysis of the crystal structure of this compound involves a combination of techniques to probe both the long-range order of the ionic layers and the short-range order of the hydrocarbon chains.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a fundamental technique for characterizing the crystalline nature of materials. For lamellar compounds like this compound, PXRD is particularly useful for determining the "long spacing," which is the distance between the planes of the cesium ions.
Expected Observations: The PXRD pattern of this compound is expected to show a series of sharp reflections at low 2θ angles, corresponding to the (00l) planes. These reflections are indicative of a well-ordered lamellar structure. The d-spacing calculated from these reflections provides the long spacing value. For other alkali metal stearates, this long spacing is known to be dependent on the cation radius.[2]
Comparative Data: While specific, indexed PXRD data for this compound is scarce in the literature, data for other metal stearates provide a basis for comparison. For example, calcium stearate exhibits characteristic peaks at low 2θ angles corresponding to its bilayer distance.[3] The temperature-dependent changes in the PXRD pattern of metallic stearates can reveal phase transitions related to the loss of water of crystallization or rearrangements of the hydrocarbon chains.[4]
Experimental Protocol: Powder X-ray Diffraction
-
Sample Preparation: A fine powder of this compound is packed into a sample holder, ensuring a flat, smooth surface.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.54056 Å) is typically used.
-
Data Collection: The diffraction pattern is recorded over a 2θ range of at least 2° to 40°, with a step size of 0.02° and a suitable counting time per step.
-
Data Analysis: The positions of the diffraction peaks are used to calculate the d-spacings using Bragg's Law (nλ = 2d sinθ). The long spacing is determined from the series of (00l) reflections.
The following diagram illustrates the workflow for PXRD analysis.
Caption: Workflow for Powder X-ray Diffraction (PXRD) analysis.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for studying the phase transitions and thermal stability of this compound.
Expected Observations: DSC thermograms of alkali metal stearates typically show multiple endothermic transitions corresponding to phase changes from a crystalline solid to various liquid crystalline (mesomorphic) phases before finally melting to an isotropic liquid. TGA can be used to determine the thermal decomposition temperature of the compound.
Experimental Protocol: Thermal Analysis
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an aluminum or platinum crucible.
-
Instrumentation: A simultaneous TGA/DSC instrument is used.
-
DSC Protocol: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to the sample is measured as a function of temperature.
-
TGA Protocol: The sample is heated at a constant rate in a controlled atmosphere, and the change in mass is recorded as a function of temperature.
The following diagram illustrates the logical relationship in thermal analysis.
Caption: Logical flow of thermal analysis experiments.
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the local chemical environment and bonding within the this compound crystal structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound and to probe the nature of the coordination between the cesium ion and the carboxylate group.
Expected Observations: The FTIR spectrum of this compound will show characteristic absorption bands for the C-H stretching and bending vibrations of the alkyl chain. The most informative region is the carbonyl stretching region. In stearic acid, the C=O stretch appears around 1700 cm⁻¹. In this compound, this band is replaced by two new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), typically in the ranges of 1540-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The frequency separation between these two bands can provide information about the coordination mode of the carboxylate group.
Raman Spectroscopy
Raman spectroscopy is complementary to FTIR and is particularly sensitive to the vibrations of the hydrocarbon chain.
Expected Observations: The Raman spectrum of this compound will be dominated by bands associated with the stearate chain, including C-C stretching, CH₂ twisting and wagging, and CH₃ rocking modes. The region between 1000 and 1200 cm⁻¹ is particularly sensitive to the conformational order of the alkyl chains.
Experimental Protocol: FTIR and Raman Spectroscopy
-
Sample Preparation (FTIR): A small amount of this compound powder is mixed with dry potassium bromide (KBr) and pressed into a pellet. Alternatively, an attenuated total reflectance (ATR) accessory can be used.
-
Sample Preparation (Raman): A small amount of the powder is placed on a microscope slide or in a capillary tube.
-
Instrumentation: A Fourier-transform infrared spectrometer and a Raman spectrometer (typically with a laser excitation wavelength of 532 nm or 785 nm) are used.
-
Data Collection: Spectra are collected over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹ for FTIR, 3200-200 cm⁻¹ for Raman).
Data Summary
The following tables summarize the key physical and spectroscopic data for this compound and related compounds for comparative purposes.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₅CsO₂ | [1][5] |
| Molar Mass | 416.37 g/mol | [5] |
| Appearance | White solid | [1] |
| Solubility | Soluble in hot water | [1] |
Table 2: Key Spectroscopic Data for Metal Stearates
| Technique | Wavenumber (cm⁻¹) | Assignment | Compound |
| FTIR | ~2918, ~2850 | C-H asymmetric and symmetric stretching | General Stearates |
| FTIR | ~1700 | C=O stretching | Stearic Acid |
| FTIR | 1540-1650 | COO⁻ asymmetric stretching | Metal Stearates |
| FTIR | 1400-1450 | COO⁻ symmetric stretching | Metal Stearates |
| Raman | 2845-2885 | CH₂ symmetric and asymmetric stretching | General Stearates |
| Raman | 1060-1130 | C-C skeletal stretching | General Stearates |
Conclusion
The structural analysis of this compound, while lacking a definitive single-crystal structure determination, can be comprehensively approached through a combination of powder X-ray diffraction, thermal analysis, and spectroscopic techniques. PXRD provides crucial information on the lamellar packing and long spacing, while DSC and TGA reveal the complex phase behavior and thermal stability. FTIR and Raman spectroscopy offer insights into the local coordination environment of the cesium ion and the conformational order of the stearate chains. The detailed experimental protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for their own investigations into the fascinating solid-state chemistry of this compound and other alkali metal soaps. Further research, particularly focused on obtaining high-resolution powder diffraction data or growing single crystals suitable for X-ray analysis, is necessary to fully elucidate the crystal structure of this important material.
References
- 1. Caesium stearate - Wikipedia [en.wikipedia.org]
- 2. Properties, composition, and structure of stearic acid-stearate monolayers on alkaline earth solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. baerlocher.com [baerlocher.com]
- 5. This compound | C18H35CsO2 | CID 23720211 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Molecular Weight of Cesium Stearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular weight of cesium stearate, a metal-organic compound of increasing interest in various scientific fields. This document outlines the theoretical calculation of its molecular weight, details common experimental methodologies for its determination, and discusses its relevance in the context of pharmaceutical sciences.
Core Properties of this compound
This compound is the cesium salt of stearic acid, a long-chain saturated fatty acid. Its chemical and physical properties are foundational to its applications.
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| Chemical Name | Cesium Octadecanoate | [1] |
| Synonyms | Caesium stearate, Cesiumstearate | [1][2] |
| CAS Number | 14912-91-5 | [3] |
| Molecular Formula | C₁₈H₃₅CsO₂ | [1][2] |
Theoretical Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₁₈H₃₅CsO₂.
Table 2: Atomic Weights of Constituent Elements
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | ~12.011 |
| Hydrogen | H | ~1.008 |
| Cesium | Cs | ~132.905 |
| Oxygen | O | ~15.999 |
Calculation of Molecular Weight:
Molecular Weight = (18 × Atomic Weight of C) + (35 × Atomic Weight of H) + (1 × Atomic Weight of Cs) + (2 × Atomic Weight of O) Molecular Weight = (18 × 12.011) + (35 × 1.008) + (1 × 132.905) + (2 × 15.999) Molecular Weight ≈ 216.198 + 35.28 + 132.905 + 31.998 Molecular Weight ≈ 416.381 g/mol
This calculated value is consistent with figures found in chemical databases.[1][4]
Experimental Determination of Molecular Weight
While theoretical calculations provide a precise value, experimental determination is crucial for verification and for analyzing the purity and structure of a synthesized compound. Several techniques can be employed for this purpose.[5][6]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly accurate method for determining the molecular weight of small molecules like this compound.[5][7]
Experimental Protocol: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of methanol and chloroform.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. The solvent evaporates, leading to the formation of gas-phase ions of this compound.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., time-of-flight or Orbitrap), which separates them based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak will correspond to the molecular weight of the compound.
Caption: Workflow for Molecular Weight Determination by ESI-MS.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution.[6] While primarily used for polymers, it can be adapted for smaller molecules.
Experimental Protocol: SEC for this compound
-
Column and Mobile Phase Selection: A column with a small pore size suitable for the molecular weight range of this compound is chosen. A solvent in which the sample is fully soluble, such as tetrahydrofuran (THF), is used as the mobile phase.
-
Calibration: The system is calibrated using a series of well-characterized, narrow molecular weight standards (e.g., polystyrene or polyethylene glycol). A calibration curve of log(Molecular Weight) versus elution volume is generated.
-
Sample Analysis: A known concentration of the this compound solution is injected into the SEC system.
-
Elution and Detection: The sample passes through the column, and the elution profile is monitored by a detector (e.g., a refractive index detector).
-
Molecular Weight Determination: The elution volume of the this compound peak is compared to the calibration curve to determine its average molecular weight.
Relevance in Drug Development
Stearic acid and its salts, known as metallic soaps, are widely used as excipients in pharmaceutical formulations.[8][9] this compound, as a member of this class, has potential applications in drug delivery systems.
Table 3: Potential Roles of Stearates in Pharmaceuticals
| Application | Function | Reference |
| Tablet Manufacturing | Lubricant, anti-adherent | [9][10] |
| Drug Delivery | Emulsifying agent, stabilizer for lipid-based systems | [8] |
| Modified Release | Hydrophobic matrix-forming agent | [11] |
The precise molecular weight of this compound is a critical parameter for formulation development, as it influences the stoichiometry of drug-excipient interactions and the physicochemical properties of the final dosage form.
While specific signaling pathways for this compound are not extensively documented, research on cesium ions has shown interactions with cellular signaling, such as the jasmonate pathway in plants and MAP kinase pathways in yeast.[12][13][14] The stearate component, being a fatty acid, may also influence lipid-mediated signaling processes.
Caption: Formation of this compound from Stearic Acid.
References
- 1. This compound | C18H35CsO2 | CID 23720211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Caesium stearate - Wikipedia [en.wikipedia.org]
- 3. This compound | 14912-91-5 [sigmaaldrich.com]
- 4. heegermaterials.com [heegermaterials.com]
- 5. Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 7. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 8. pishrochem.com [pishrochem.com]
- 9. nimbasia.com [nimbasia.com]
- 10. nbinno.com [nbinno.com]
- 11. Impact of Magnesium Stearate Presence and Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cesium chloride sensing and signaling in Saccharomyces cerevisiae: an interplay among the HOG and CWI MAPK pathways and the transcription factor Yaf9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
fundamental chemistry of alkali metal stearates
An In-depth Technical Guide to the Fundamental Chemistry of Alkali Metal Stearates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the , a class of compounds essential in a multitude of scientific and industrial applications, particularly within the pharmaceutical sector. This document details their synthesis, core chemical and physical properties, and key applications, with a focus on providing actionable data and methodologies for professionals in research and development.
Introduction to Alkali Metal Stearates
Alkali metal stearates are metal salts of stearic acid, an 18-carbon long-chain saturated fatty acid.[1] Their general formula is CH₃(CH₂)₁₆COO⁻M⁺, where M represents an alkali metal cation (e.g., Lithium (Li⁺), Sodium (Na⁺), Potassium (K⁺)).
Structurally, these molecules are amphiphilic, possessing a long, hydrophobic hydrocarbon tail and a polar, hydrophilic carboxylate head.[2] This dual nature is the foundation of their utility as surfactants, emulsifiers, lubricants, and gelling agents.[3] In the pharmaceutical industry, they are widely used as excipients to aid in the manufacturing of tablets and capsules, stabilize emulsions, and modify the solubility of hydrophobic active pharmaceutical ingredients (APIs).[4][5]
Synthesis of Alkali Metal Stearates
The primary methods for synthesizing alkali metal stearates are precipitation (also known as double decomposition or saponification) and direct reaction.
-
Precipitation (Saponification): This is the most common method. It involves a two-step process. First, stearic acid is saponified with a strong alkali solution, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a heated aqueous medium to form a water-soluble soap.[6] Subsequently, if a different metal stearate is desired, a solution containing the corresponding metal salt is added to precipitate the water-insoluble metal stearate.[7] For alkali metal stearates like sodium stearate, the process is a direct neutralization.[8]
-
Direct Reaction (Fusion Process): This method involves the reaction of stearic acid with a metal oxide, hydroxide, or carbonate at temperatures above the melting point of the resulting stearate.[6] Water produced during the reaction evaporates as steam, eliminating the need for a separate drying step.[6]
-
In Situ Formation: Alkali metal stearates can also be formed in situ by neutralizing stearic acid with an appropriate base like NaOH or KOH directly within a formulation.[3]
A generalized workflow for the synthesis of alkali metal stearates via the precipitation method is illustrated below.
Caption: General synthesis pathway for alkali metal stearates.
Chemical and Physical Properties
The utility of alkali metal stearates is dictated by their unique physicochemical properties, which vary based on the specific alkali metal cation.
Amphiphilic Nature and Micelle Formation
The defining characteristic of alkali metal stearates is their amphiphilicity. In aqueous solutions, these surfactant molecules orient themselves to minimize the unfavorable interaction between their hydrophobic tails and water. At low concentrations, they align at the air-water interface, reducing surface tension.
Above a specific concentration, known as the Critical Micelle Concentration (CMC) , the surfactant monomers spontaneously aggregate to form spherical structures called micelles.[9][10] In these aggregates, the hydrophobic tails are sequestered in the core, while the hydrophilic heads form an outer shell that interacts with the surrounding water.[2] This process is fundamental to their function in solubilizing non-polar substances and acting as emulsifiers. The formation of micelles only occurs above a certain temperature known as the Krafft Point .[11]
Caption: Aggregation of stearate monomers to form a micelle.
Quantitative Data Summary
The key physical properties of common alkali metal stearates are summarized in the table below for easy comparison.
| Property | Lithium Stearate | Sodium Stearate | Potassium Stearate |
| Formula | C₁₈H₃₅LiO₂ | C₁₈H₃₅NaO₂ | C₁₈H₃₅KO₂ |
| Molar Mass ( g/mol ) | 290.41 | 306.46 | 322.56[12] |
| Appearance | White powder[13] | White solid/powder[8][14] | White, fluffy powder[15] |
| Melting Point (°C) | 220.0 - 221.5[13] | 245 - 255[8] | ~350 (Boiling Point: 359.4)[16] |
| Density (g/cm³) | 1.025[13] | 1.02[8] | 1.028 - 1.12[12][16] |
| Krafft Point (°C) | 145 - 150[11] | 79[11] | 48[11] |
| Water Solubility | Slightly soluble (0.09 g/100mL)[13] | Soluble in hot water; solubility increases with temperature.[2] | Soluble in hot water; more soluble than sodium stearate.[11][12] |
| Organic Solvent Solubility | Slightly soluble in ethanol (0.04 g/100mL); Insoluble in ethyl acetate, mineral oil.[13] | Slowly soluble in cold water and ethanol. | Soluble in ethanol; insoluble in ether, chloroform.[12] |
Applications in Drug Development and Research
Alkali metal stearates serve several critical functions in pharmaceutical formulations and scientific research.
-
Lubricants and Glidants: In tablet manufacturing, stearates prevent the formulation from sticking to the processing equipment (e.g., tablet punches and dies). Sodium stearate has shown remarkable lubrication capability.[4]
-
Emulsifiers and Stabilizers: They are used to create and stabilize oil-in-water (o/w) or water-in-oil (w/o) emulsions in creams, lotions, and other semi-solid dosage forms.[15]
-
Thickening and Gelling Agents: Sodium stearate can act as a thickening agent in gels and a gelling agent for non-aqueous systems.[1]
-
Solubility Enhancement: As surfactants, they can increase the solubility of poorly water-soluble drug compounds by encapsulating them within micelles.[14]
-
Controlled Release: The hydrophobic nature of stearates can be utilized to modify the release profile of drugs from a dosage form.
Experimental Protocols
Protocol: Synthesis of Potassium Stearate via Precipitation
This protocol details the laboratory-scale synthesis of potassium stearate from stearic acid and potassium hydroxide.
Materials and Equipment:
-
Stearic Acid (C₁₈H₃₆O₂)
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Ethanol (95%)
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer with hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
-
Drying oven
Procedure:
-
Prepare a Stearic Acid Solution: Dissolve a specific molar amount of stearic acid in hot ethanol (e.g., 10g in 100mL). Maintain the temperature to keep the stearic acid dissolved.
-
Prepare a KOH Solution: In a separate beaker, dissolve a stoichiometric equivalent of potassium hydroxide in a minimal amount of water, then dilute with ethanol.
-
Saponification: While stirring the stearic acid solution, slowly add the alcoholic KOH solution. The reaction is exothermic. Continue stirring the mixture at an elevated temperature (e.g., 60-70°C) for 30-60 minutes to ensure the reaction goes to completion.[12]
-
Precipitation and Cooling: As the reaction proceeds, potassium stearate will begin to precipitate, especially upon cooling. Allow the mixture to cool to room temperature, which may be further chilled to maximize precipitation.
-
Filtration: Collect the precipitated potassium stearate product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the product on the filter paper with cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified potassium stearate powder in a drying oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Protocol: Determination of Critical Micelle Concentration (CMC) by Conductometry
This method relies on the change in the electrical conductivity of a solution as micelles are formed.
Materials and Equipment:
-
Alkali metal stearate (e.g., Sodium Stearate)
-
High-purity deionized water
-
Conductivity meter and probe
-
Volumetric flasks and pipettes
-
Thermostatically controlled water bath
Procedure:
-
Prepare a Stock Solution: Accurately prepare a concentrated stock solution of the alkali metal stearate in deionized water, ensuring the concentration is well above the expected CMC. Gentle heating may be required to facilitate dissolution.[2]
-
Prepare Dilutions: Create a series of dilutions from the stock solution with progressively lower concentrations.
-
Temperature Equilibration: Place the solutions in a thermostatic water bath to ensure all measurements are taken at a constant, controlled temperature (e.g., 30°C), as CMC is temperature-dependent.[17]
-
Conductivity Measurement: Measure the specific conductivity of each solution, starting from the most dilute and progressing to the most concentrated. Rinse the conductivity probe with the next solution to be measured before taking a reading.
-
Data Analysis:
-
Plot the specific conductivity (κ) as a function of the surfactant concentration (C).
-
The plot will typically show two linear regions with different slopes.
-
The first region (below CMC) shows a steep increase in conductivity with concentration.
-
The second region (above CMC) shows a more gradual increase in conductivity.[17]
-
The intersection of the two extrapolated linear portions of the graph corresponds to the Critical Micelle Concentration (CMC).
-
Caption: Experimental workflow for CMC determination via conductometry.
References
- 1. An Basic Overview to Metallic Stearates - Goldstab [goldstab.com]
- 2. Sodium Stearate » Rayeneh Group [rayeneh.com]
- 3. US5208074A - Soluble alkali metal stearate solution compositions - Google Patents [patents.google.com]
- 4. Evaluation of Alternative Metallic Stearates as Lubricants in Pharmaceutical Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nimbasia.com [nimbasia.com]
- 6. baerlocher.com [baerlocher.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Sodium stearate - Wikipedia [en.wikipedia.org]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. nanoscience.com [nanoscience.com]
- 11. The Solubility of Sodium and Potassium Soaps | www.wenxuecity.com [wenxuecity.com]
- 12. Potassium stearate - Wikipedia [en.wikipedia.org]
- 13. nanotrun.com [nanotrun.com]
- 14. Sodium stearate CAS#: 822-16-2 [m.chemicalbook.com]
- 15. nanotrun.com [nanotrun.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. jetir.org [jetir.org]
Methodological & Application
Application Notes and Protocols: Cesium Salts as Catalysts in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the initial topic of interest was the use of cesium stearate as a catalyst, a thorough review of the scientific literature indicates that its role as a primary catalyst in organic reactions is not well-documented. This compound, a salt of the alkali metal cesium and the fatty acid stearic acid, is synthesized by the reaction of cesium carbonate with stearic acid.[1] However, its applications are not prominently in the realm of catalysis.
Conversely, other cesium salts, notably cesium carbonate (Cs₂CO₃) and cesium heteropolyacid salts , have been extensively studied and utilized as highly effective catalysts and bases in a variety of organic transformations.[2][3][4] This document will therefore focus on the well-established catalytic applications of these cesium compounds, providing detailed application notes and protocols for their use in key organic reactions. We will also briefly discuss the typical roles of other metal stearates to provide a broader context for the applications of stearate compounds.
The "Cesium Effect" in Catalysis
The enhanced reactivity and yields often observed when using cesium salts, particularly cesium carbonate, in palladium-catalyzed cross-coupling reactions is often referred to as the "cesium effect".[5] This effect is attributed to the large ionic radius and low charge density of the cesium cation (Cs⁺), which leads to weaker ion pairing and greater solubility of the base in organic solvents.[6] This increased availability of the anionic base is believed to facilitate key steps in the catalytic cycle, such as transmetalation in Suzuki-Miyaura coupling.[6]
Cesium Carbonate (Cs₂CO₃) as a Base and Catalyst
Cesium carbonate is a versatile and widely used inorganic base in organic synthesis.[4] Its mild basicity and high solubility in many organic solvents make it an excellent choice for a variety of transformations, particularly in palladium-catalyzed cross-coupling reactions.[3][5]
Application: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Cesium carbonate is often the base of choice, leading to high yields and broad functional group tolerance.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with a Phenylboronic Acid
-
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and cesium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Suzuki-Miyaura Coupling with Cesium Carbonate
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 95 | [5] |
| 2 | 2-Iodophenol | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene/H₂O | 80 | 6 | 92 | [5] |
| 3 | 3-Chloropyridine | 3-Thienylboronic acid | Cs₂CO₃ | DMF/H₂O | 120 | 24 | 78 | [5] |
Note: Yields are isolated yields and can vary depending on the specific substrates and reaction conditions.
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. Cesium carbonate is an effective base for this transformation, particularly with less reactive aryl chlorides.[8][9]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine
-
Materials:
-
Aryl bromide (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add the aryl bromide, cesium carbonate, Pd₂(dba)₃, and XPhos to an oven-dried vial equipped with a stir bar.
-
Add toluene, followed by the secondary amine.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Diagram: Buchwald-Hartwig Amination Workflow
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Cesium Heteropolyacid Salts as Solid Acid Catalysts
Cesium salts of heteropolyacids (HPAs), such as phosphotungstic acid (H₃PW₁₂O₄₀), are highly effective and reusable solid acid catalysts.[2] The partial exchange of protons with large cesium cations renders them insoluble in polar solvents, facilitating catalyst recovery and reuse.[10] These materials possess strong Brønsted acidity and a high surface area.[2]
Application: Esterification Reactions
Cesium-exchanged heteropolyacids are excellent catalysts for esterification reactions, offering high conversion and selectivity under relatively mild conditions.[11]
Experimental Protocol: Esterification of Propanoic Acid with 1,2-Propanediol
-
Catalyst Preparation (Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay):
-
Prepare an aqueous solution of phosphotungstic acid.
-
Slowly add a stoichiometric amount of an aqueous solution of cesium carbonate while stirring.
-
Filter the resulting precipitate, wash with water, and dry.
-
Impregnate K-10 Montmorillonite clay with the cesium-exchanged heteropolyacid using the incipient wetness method.
-
Dry and calcine the catalyst.[11]
-
-
Esterification Procedure:
-
In a batch reactor, combine propanoic acid, 1,2-propanediol, and the Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 catalyst.
-
Heat the mixture to the desired temperature (e.g., 180 °C) with constant stirring.[11]
-
Monitor the reaction progress by analyzing samples for the disappearance of the limiting reactant using techniques like titration or GC.
-
After the reaction, cool the mixture and separate the catalyst by filtration.
-
Wash the catalyst for reuse.
-
Isolate the product from the reaction mixture, typically by distillation.
-
Quantitative Data for Esterification using Cesium Heteropolyacid Salt Catalyst
| Reactant 1 | Reactant 2 | Catalyst | Mole Ratio (Acid:Alcohol) | Temp (°C) | Conversion (%) | Reference |
| Propanoic Acid | 1,2-Propanediol | Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | 1:2 | 180 | >95 | [11] |
| Levulinic Acid | Ethanol | Cs₂.₅H₀.₅PW₁₂O₄₀ | 1:10 | 70 | >90 | [2] |
Context: Typical Roles of Metal Stearates
While this compound itself is not a prominent catalyst, other metal stearates are widely used in various industrial applications, primarily leveraging their physical properties.[12][13]
-
Lubricants and Release Agents: In the plastics and rubber industries, metal stearates like zinc stearate and calcium stearate are used to prevent sticking to molds and machinery.[13]
-
Stabilizers: They can act as heat stabilizers in PVC processing.[12]
-
Hydrophobizing Agents: Their water-repellent nature is utilized in construction materials.[13]
-
Excipients in Pharmaceuticals: Magnesium stearate is a common lubricant in tablet manufacturing to ensure the smooth flow of powders.[12]
-
Catalysts in Polymerization: Some metallic stearates can act as catalysts in specific polymerization processes.[14]
Conclusion
Although this compound does not have a well-defined role as a catalyst in organic synthesis, other cesium salts, particularly cesium carbonate and cesium heteropolyacid salts, are of significant importance. Cesium carbonate is a highly effective base in palladium-catalyzed cross-coupling reactions, where the "cesium effect" contributes to enhanced reaction efficiency. Cesium heteropolyacid salts are robust and reusable solid acid catalysts for reactions such as esterification. The protocols and data presented herein provide a practical guide for researchers and professionals in the application of these powerful cesium-based catalytic systems.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. nimbasia.com [nimbasia.com]
- 13. akrochem.com [akrochem.com]
- 14. Innovation Unleashed: A Deep Dive into Metallic Stearate Applications [mr-news.tistory.com]
Application Note & Protocol: Laboratory Synthesis of Cesium Stearate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of cesium stearate (C₁₈H₃₅CsO₂) via the reaction of cesium carbonate with stearic acid. This compound is a metal soap with applications in materials science, particularly as an interfacial layer in organic electronics.[1] The protocol described herein is a straightforward and reproducible method suitable for standard laboratory settings. Included are a step-by-step experimental procedure, a summary of quantitative data, a workflow diagram, and methods for product characterization.
Synthesis Overview
The synthesis of this compound is achieved through a neutralization reaction between a weak base, cesium carbonate (Cs₂CO₃), and a fatty acid, stearic acid (C₁₈H₃₆O₂). The reaction is typically performed in a high-boiling point solvent, such as butanol, under reflux conditions to ensure the reaction goes to completion.[2] The evolution of carbon dioxide gas is a key indicator that the reaction is proceeding. The overall reaction is as follows:
Cs₂CO₃ + 2 C₁₇H₃₅COOH → 2 Cs(C₁₇H₃₅COO) + H₂O + CO₂
Data Presentation: Reaction Parameters
The following table summarizes the key quantitative data for the synthesis protocol.
| Parameter | Value / Description | Reference |
| Reactants | Cesium Carbonate (Cs₂CO₃), Stearic Acid (C₁₈H₃₆O₂) | [1][2] |
| Stoichiometric Ratio | 1:2 (Cesium Carbonate : Stearic Acid) | [2] |
| Solvent | Butanol | [2] |
| Reaction Temperature | Reflux temperature of butanol (~117-118 °C) | [2] |
| Reaction Time | Until CO₂ evolution ceases | [2] |
| Purification Method | Solvent removal via rotary evaporation, washing with ether | [2] |
| Product Melting Point | 263-269 °C | [2] |
Experimental Protocol
3.1 Materials and Equipment
-
Materials:
-
Cesium Carbonate (Cs₂CO₃), anhydrous, ≥99.9%
-
Stearic Acid (C₁₈H₃₆O₂), ≥98%
-
Butanol, anhydrous
-
Diethyl ether, anhydrous
-
-
Equipment:
-
Round-bottom flask (e.g., 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Gas outlet/bubbler to monitor CO₂ evolution
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum desiccator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
-
3.2 Synthesis Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask, combine cesium carbonate and stearic acid in a 1:2 molar ratio. For example, use 3.26 g (10 mmol) of cesium carbonate and 5.69 g (20 mmol) of stearic acid.
-
Solvent Addition: Add butanol to the flask. A typical volume would be 100-150 mL, sufficient to dissolve the reactants upon heating and allow for effective stirring.
-
Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser. Set up a gas outlet from the top of the condenser leading to a bubbler to safely vent the CO₂ produced and monitor the reaction progress.
-
Reflux: Heat the mixture to the reflux temperature of butanol while stirring.[2] Maintain the reflux until the evolution of carbon dioxide gas ceases, indicating the reaction is complete.[2]
-
Solvent Removal: Once the reaction is finished and has cooled to room temperature, remove the butanol using a rotary evaporator.[2]
-
Purification: The resulting solid residue is the crude this compound. To purify it, add diethyl ether to the flask, stir or sonicate the mixture to break up the solid, and then collect the solid product by vacuum filtration using a Büchner funnel.[2] This step washes away any unreacted stearic acid or other organic-soluble impurities.
-
Drying: Dry the purified white solid product in a vacuum oven or desiccator to remove any residual solvent.
-
Characterization: Store the final product, this compound, in a cool, dry place. Proceed with characterization to confirm purity and identity.
Mandatory Visualization: Experimental Workflow
Caption: Figure 1: A flowchart of the this compound synthesis protocol.
Product Characterization
To confirm the successful synthesis and purity of the this compound, the following analytical techniques are recommended.
-
Fourier Transform Infrared (FTIR) Spectroscopy: This is a crucial technique for confirming the formation of the metal carboxylate.[3]
-
Expected Result: The characteristic C=O stretching band of the carboxylic acid in stearic acid (around 1700 cm⁻¹) should disappear. New strong absorption bands corresponding to the asymmetric and symmetric stretching of the carboxylate anion (COO⁻) should appear, typically in the regions of 1540-1580 cm⁻¹ and 1400-1450 cm⁻¹, respectively.[4]
-
-
X-Ray Diffraction (XRD): XRD can be used to analyze the crystalline structure of the resulting powder. The pattern will show characteristic peaks for this compound, confirming its crystalline nature and phase purity.[4]
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These methods can be used to determine the thermal stability of the compound and to confirm its melting point, which should align with the literature value of 263-269 °C.[2][5]
Safety Precautions
-
Handle cesium carbonate with care; it is alkaline and hygroscopic.[6][7]
-
Work in a well-ventilated fume hood, especially during the reflux step, as butanol and diethyl ether are flammable.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reaction produces CO₂ gas; ensure the apparatus is not sealed to avoid pressure buildup.
References
- 1. Caesium stearate - Wikipedia [en.wikipedia.org]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. Cerium Stearate | Research Chemicals | RUO [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Characterization of Synthesized and Commercial Forms of Magnesium Stearate Using Differential Scanning Calorimetry, Thermogravimetric Analysis, Powder X-Ray Diffraction, and Solid-State NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Cesium carbonate_Chemicalbook [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Cesium Stearate in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium stearate, and the closely related cesium oleate, have emerged as critical precursors in the synthesis of high-quality cesium lead halide perovskite (CsPbX₃, where X = Cl, Br, I) quantum dots (QDs). These nanoparticles exhibit exceptional optoelectronic properties, including high photoluminescence quantum yields (PLQY), narrow emission bandwidths, and tunable emission wavelengths across the visible spectrum, making them highly attractive for applications in displays, lighting, solar cells, and bio-imaging.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of CsPbX₃ perovskite quantum dots using this compound/oleate, focusing on the widely employed hot-injection and ligand-assisted reprecipitation (LARP) methods.
Role of this compound/Oleate
In the synthesis of CsPbX₃ nanocrystals, this compound (or oleate) serves as the cesium (Cs⁺) source. It is typically prepared in situ or in a separate step by reacting a cesium salt, such as cesium carbonate (Cs₂CO₃) or cesium acetate (CsOAc), with a long-chain carboxylic acid like stearic acid or oleic acid.[3][4][5] The long alkyl chain of the stearate or oleate ligand plays a crucial role in:
-
Solubilizing the Cesium Precursor: Facilitating the dissolution of the cesium salt in the high-boiling point nonpolar solvents used in the synthesis.[5]
-
Controlling Nucleation and Growth: The dynamic binding of the carboxylate group to the nanocrystal surface helps to control the size and shape of the resulting nanoparticles.[6][7]
-
Colloidal Stabilization: The long hydrocarbon chains provide steric hindrance, preventing the aggregation of the nanoparticles and ensuring their colloidal stability in nonpolar solvents.[1][8]
Data Presentation: Synthesis Parameters and Resulting Nanoparticle Properties
The following tables summarize typical quantitative data for the synthesis of CsPbBr₃ perovskite quantum dots using the hot-injection method. These parameters can be adjusted to tune the size and optical properties of the resulting nanocrystals.
Table 1: Precursor and Ligand Concentrations for Hot-Injection Synthesis
| Component | Chemical | Typical Amount/Concentration | Solvent/Volume | Reference |
| Cesium Precursor | Cesium Carbonate (Cs₂CO₃) | 0.4 g | 15 mL 1-octadecene (ODE) | [9] |
| Oleic Acid (OA) | 5 mL | 15 mL ODE | [9] | |
| Lead Precursor | Lead (II) Bromide (PbBr₂) | 0.138 g (0.38 mmol) | 10 mL ODE | [9] |
| Ligands | Oleylamine (OAm) | 2 mL | - | [9] |
| Oleic Acid (OA) | 2 mL | - | [9] |
Table 2: Reaction Conditions and Optical Properties of CsPbBr₃ Quantum Dots
| Parameter | Value | Resulting Property | Value | Reference |
| Injection Temperature | 140 - 200 °C | Nanocrystal Size | 4 - 15 nm | [1][2] |
| Reaction Time | < 5 seconds | Photoluminescence Peak | ~515 - 525 nm | [7] |
| PL Quantum Yield (PLQY) | up to 99% | [10] | ||
| Full Width at Half Maximum (FWHM) | 12 - 42 nm | [1][2] |
Experimental Protocols
Protocol 1: Hot-Injection Synthesis of CsPbBr₃ Perovskite Quantum Dots
This method involves the rapid injection of a cesium oleate precursor into a hot solution containing the lead and bromide precursors.
1. Preparation of Cesium Oleate Precursor: a. In a 50 mL three-necked flask, combine cesium carbonate (Cs₂CO₃, 0.4 g), 1-octadecene (ODE, 15 mL), and oleic acid (OA, 5 mL).[9] b. Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.[9] c. Switch to a nitrogen atmosphere and heat to 150 °C, stirring until the Cs₂CO₃ has completely reacted and the solution is clear.[11] The cesium oleate precursor is formed at this stage. d. Keep the cesium oleate solution at a high temperature (~100-120 °C) before injection to prevent precipitation.[12]
2. Synthesis of CsPbBr₃ Nanocrystals: a. In a 100 mL three-necked flask, add lead (II) bromide (PbBr₂, 0.138 g) and ODE (10 mL).[9] b. Degas the mixture under vacuum at 120 °C for 1 hour.[9] c. Under a nitrogen atmosphere, inject oleylamine (OAm, 2 mL) and oleic acid (OA, 2 mL) into the flask.[9] d. Raise the temperature to the desired injection temperature (typically between 140 °C and 200 °C).[1] Different temperatures will yield different sized nanocrystals.[13] e. Swiftly inject the pre-heated cesium oleate solution (0.8 mL) into the reaction flask.[12] f. Immediately (within 5 seconds) cool the reaction mixture by immersing the flask in an ice-water bath.[4] This rapid cooling quenches the growth of the nanocrystals.
3. Purification of CsPbBr₃ Nanocrystals: a. Transfer the crude solution to a centrifuge tube. b. Add methyl acetate (MeOAc) as an anti-solvent to precipitate the nanocrystals.[14] c. Centrifuge the mixture (e.g., at 8,000 rpm for 10 minutes). d. Discard the supernatant and re-disperse the nanocrystal pellet in a nonpolar solvent such as toluene or hexane.[14][15] e. Repeat the centrifugation and re-dispersion steps as necessary to remove excess ligands and unreacted precursors.
Protocol 2: Ligand-Assisted Reprecipitation (LARP) Synthesis of CsPbBr₃ Perovskite Nanocrystals
The LARP method is a room-temperature synthesis that relies on the poor solubility of the perovskite precursors in a nonpolar solvent.
1. Preparation of Precursor Solution: a. In a vial, dissolve cesium bromide (CsBr) and lead (II) bromide (PbBr₂) in a polar solvent such as dimethylformamide (DMF). b. Add oleic acid and oleylamine to the solution to act as capping ligands. The ratio of ligands can be varied to control the nanoparticle morphology.[16][17]
2. Nanocrystal Formation: a. In a separate vial containing a nonpolar solvent (e.g., toluene), vigorously stir the solvent. b. Quickly inject the prepared precursor solution into the nonpolar solvent. c. The change in solubility will induce the rapid precipitation of CsPbBr₃ nanocrystals.[8]
3. Purification: a. The purification process is similar to the hot-injection method, involving centrifugation and re-dispersion to wash the nanocrystals.
Visualizations
Hot-Injection Synthesis Workflow
Caption: Workflow for the hot-injection synthesis of CsPbBr₃ quantum dots.
Ligand-Assisted Reprecipitation (LARP) Workflow
Caption: Workflow for the ligand-assisted reprecipitation (LARP) synthesis.
Role of this compound/Oleate in Nanoparticle Formation
Caption: Role of cesium oleate and other ligands in perovskite QD formation.
Conclusion
The use of this compound/oleate as a precursor is fundamental to the successful synthesis of high-quality cesium lead halide perovskite quantum dots. Both the hot-injection and ligand-assisted reprecipitation methods offer robust pathways to produce these advanced nanomaterials. By carefully controlling the reaction parameters outlined in these protocols, researchers can tune the properties of the resulting quantum dots to meet the demands of various applications in research, diagnostics, and drug development. The provided workflows and diagrams offer a clear visual guide to these synthesis processes, aiding in their reproducible implementation in the laboratory.
References
- 1. Nanocrystals of Cesium Lead Halide Perovskites (CsPbX3, X = Cl, Br, and I): Novel Optoelectronic Materials Showing Bright Emission with Wide Color Gamut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of cesium lead halide perovskite nanoparticle growth; focusing and de-focusing of size distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.ch.huji.ac.il [chem.ch.huji.ac.il]
- 8. Perovskite Quantum Dots Synthesis [sigmaaldrich.com]
- 9. Synthesis of Size-Adjustable CsPbBr3 Perovskite Quantum Dots for Potential Photoelectric Catalysis Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-quality perovskite quantum dots with excellent reproducibility and amplified spontaneous emission by optimization of cesium precursor [light-am.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. Purification of Perovskite Quantum Dots Using the Drop Casting of a Polar Solvent for Memory Devices with Improved Performance and Stability [e-asct.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Analytical Characterization of Cesium Stearate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cesium stearate (C₁₈H₃₅CsO₂) is a metal-organic compound, specifically the cesium salt of stearic acid, classified as a metallic soap.[1][2][3] It typically appears as a white powder soluble in hot water.[1][3] This compound has garnered interest for its utility in various fields, notably as an efficient solution-processed electron injection layer in organic light-emitting diodes (OLEDs) and as a cathode interfacial layer in organic photovoltaics (OPVs).[4] Its properties as a lubricant and stabilizer are also recognized, similar to other metal stearates used in the plastics and cosmetics industries.[3][] In pharmaceutical development, while less common than magnesium or calcium stearate, its properties could be leveraged in specific formulation contexts.
Thorough characterization of this compound is critical to ensure its purity, thermal stability, structural integrity, and morphological properties, which are paramount for its performance in any application. This document provides a comprehensive overview of the key analytical techniques and detailed protocols for its characterization.
Synthesis of this compound
A common method for preparing this compound is through the reaction of cesium carbonate with stearic acid.[1]
Protocol for Synthesis:
-
Reactant Preparation: Dissolve stearic acid in a suitable solvent, such as n-butanol.
-
Reaction: Add cesium carbonate (Cs₂CO₃) to the stearic acid solution in a stoichiometric ratio.
-
Reflux: Heat the mixture to reflux temperature. The reaction is complete when the evolution of carbon dioxide (CO₂) gas ceases.
-
Solvent Removal: Remove the solvent (e.g., n-butanol) using a rotary evaporator.
-
Purification: Wash the resulting solid residue with a non-polar solvent like ether to remove any unreacted stearic acid.
-
Drying: Dry the final product, this compound, under vacuum.
Thermal Analysis: TGA and DSC
Application Note: Thermal analysis is crucial for determining the thermal stability, decomposition profile, and phase transitions of this compound.
-
Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, providing information on decomposition temperatures and the presence of volatile components like water. The decomposition of alkali metal soaps is generally a zero-order reaction.[6]
-
Differential Scanning Calorimetry (DSC) detects heat flow changes during thermal events, allowing for the determination of melting points and other phase transitions.[7] Studies on alkali metal stearates show that rubidium and cesium stearates are less sensitive to their thermal history compared to sodium and potassium salts.[7]
Experimental Protocols:
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place 5-10 mg of this compound powder into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Temperature Range: Heat from ambient temperature (e.g., 25 °C) to 600 °C to ensure complete decomposition.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the temperature of maximum mass loss rate from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating/Cooling Program:
-
Heat from 25 °C to 200 °C at a rate of 10 °C/min to observe phase transitions.[7]
-
Hold for 2 minutes to ensure thermal equilibrium.
-
Cool back to 25 °C at 10 °C/min.
-
A second heating scan is often performed to observe transitions in a material with a known thermal history.
-
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic (melting, phase transition) and exothermic (crystallization) peaks. Determine the peak temperatures and calculate the enthalpy of transition (ΔH) by integrating the peak area.
Quantitative Data:
Table 1: Thermal Properties of this compound and Related Alkali Metal Stearates
| Compound | Thermal Event | Temperature (°C) | Reference |
|---|---|---|---|
| This compound | Phase Transition | ~69 | [7] |
| This compound | Phase Transition | ~100 | [7] |
| Rubidium Stearate | Phase Transition | ~77 | [7] |
| Rubidium Stearate | Phase Transition | ~143 | [7] |
| Lithium Stearate | Decomposition Onset | ~200 | [8] |
| Calcium Stearate | Decomposition | >300 |[9] |
Note: Transition temperatures can be influenced by the sample's thermal history and purity.
Vibrational Spectroscopy: FTIR and Raman
Application Note: Vibrational spectroscopy is a powerful tool for confirming the formation of this compound and identifying its key functional groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy is particularly sensitive to polar bonds. The key diagnostic feature for metal soap formation is the disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the appearance of strong asymmetric and symmetric stretching bands of the carboxylate (COO⁻) group.[6][10]
-
Raman Spectroscopy is complementary to FTIR, being more sensitive to non-polar bonds. It is excellent for analyzing the long alkyl chains (C-H and C-C bonds) of the stearate moiety.
Experimental Protocols:
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of this compound with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.
-
Instrument Setup:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for the carboxylate group and the alkyl chain. Compare the spectrum to that of stearic acid to confirm the reaction.
Raman Spectroscopy:
-
Sample Preparation: Place a small amount of this compound powder on a microscope slide or in a sample holder.
-
Instrument Setup:
-
Laser Excitation: Typically a 532 nm or 785 nm laser.
-
Spectral Range: 3500 - 200 cm⁻¹.
-
Laser Power: Use low laser power to avoid sample heating or degradation.
-
-
Data Analysis: Identify the prominent Raman shifts corresponding to C-H and C-C stretching and bending modes of the alkyl chain.
Quantitative Data:
Table 2: Characteristic Vibrational Bands for Metal Stearates
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |
|---|---|---|---|
| 2950 - 2965 | C-H₃ Asymmetric Stretch | FTIR/Raman | Strong |
| 2915 - 2925 | C-H₂ Asymmetric Stretch | FTIR/Raman | Strong |
| 2850 - 2860 | C-H₂ Symmetric Stretch | FTIR/Raman | Strong |
| 1540 - 1650 | Carboxylate (COO⁻) Asymmetric Stretch | FTIR | Very Strong |
| 1360 - 1450 | Carboxylate (COO⁻) Symmetric Stretch | FTIR | Strong |
| ~1465 | C-H₂ Scissoring | FTIR/Raman | Medium |
| ~1100 | C-C Skeletal Vibrations | Raman | Strong |
Note: The exact positions of the carboxylate stretches are sensitive to the metal cation and the crystal packing.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is used to confirm the structure of the stearate anion within the this compound salt. Since cesium has NMR-active isotopes but is often studied in the solid state, proton (¹H) NMR is most commonly used to probe the hydrocarbon chain. The ¹H NMR spectrum of this compound is expected to be very similar to that of stearic acid, minus the acidic proton of the carboxylic acid group.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, though solubility may be limited). If solubility is an issue, solid-state NMR would be the preferred technique.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field spectrometer.
-
Parameters: Standard acquisition parameters for ¹H NMR.
-
-
Data Analysis: Integrate the signals and assign them to the corresponding protons in the stearate chain.
Quantitative Data:
Table 3: Expected ¹H NMR Chemical Shifts for the Stearate Anion (Referenced from Stearic Acid)
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~2.35 | Triplet (t) | α-CH₂ (protons adjacent to COO⁻) |
| ~1.65 | Multiplet (m) | β-CH₂ |
| ~1.25 - 1.40 | Broad Singlet | Bulk methylene protons (-(CH₂)₁₄-) |
| ~0.88 | Triplet (t) | Terminal methyl protons (-CH₃) |
Reference spectrum for stearic acid can be found in multiple sources.[12][13][14][15] The carboxylic acid proton (COOH) typically appears as a very broad singlet downfield (>10 ppm) and would be absent in the this compound salt.[12]
X-ray Diffraction (XRD)
Application Note: Powder X-ray Diffraction (PXRD) is an essential technique for investigating the crystalline structure of this compound. It can be used to identify the crystalline phases present, determine the degree of crystallinity, and calculate lattice parameters. Metal stearates often exhibit a characteristic lamellar structure, which gives rise to a series of sharp, intense diffraction peaks at low 2θ angles.[16]
Experimental Protocol:
-
Sample Preparation: Gently press the this compound powder into a sample holder, ensuring a flat, level surface.
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range (2θ): Scan from a low angle (e.g., 2°) to a higher angle (e.g., 50°).
-
Step Size and Dwell Time: Use a step size of ~0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis: Identify the 2θ positions of the diffraction peaks. Use Bragg's Law (nλ = 2d sinθ) to calculate the d-spacing between crystal planes. The pattern can be compared to databases or literature data for phase identification.
Quantitative Data:
Table 4: Illustrative Powder XRD Peaks for a Metal Stearate (Calcium Stearate)
| 2θ (°) | d-spacing (Å) |
|---|---|
| 6.40 | 13.80 |
| 19.58 | 4.53 |
Note: This data is for calcium stearate and serves as an example of the expected low-angle diffraction for a lamellar metal soap structure.[17] Specific data for this compound should be determined experimentally.
Microscopy: SEM and TEM
Application Note: Electron microscopy provides direct visualization of the morphology and particle size of this compound powder.
-
Scanning Electron Microscopy (SEM) is used to study the surface topography, particle shape, and size distribution of the powder. Metal stearates typically exhibit a lamellar or plate-like morphology.
-
Transmission Electron Microscopy (TEM) can provide higher resolution images of the internal structure and crystallographic information if the particles are sufficiently thin or if thin sections can be prepared.
Experimental Protocols:
Scanning Electron Microscopy (SEM):
-
Sample Preparation: Mount a small amount of this compound powder onto an aluminum SEM stub using double-sided carbon tape.
-
Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Imaging:
-
Accelerating Voltage: Use a low accelerating voltage (e.g., 2-5 kV) to minimize beam damage and enhance surface detail.
-
Detector: Use a secondary electron (SE) detector for topographical imaging.
-
-
Data Analysis: Acquire images at various magnifications to assess particle morphology, size, and aggregation.
Transmission Electron Microscopy (TEM):
-
Sample Preparation: Disperse the this compound powder in a suitable solvent (e.g., ethanol) by sonication. Drop-cast a small volume of the dispersion onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate completely.
-
Imaging:
-
Accelerating Voltage: Typically 120-200 kV.
-
Mode: Use bright-field imaging to observe the overall morphology and particle boundaries.
-
-
Data Analysis: Capture images to determine the primary particle size and observe features like crystal edges and lamellar stacking.
Workflow and Inter-technique Relationships
The characterization of this compound is a multi-faceted process where the results from one technique inform the interpretation of another. A logical workflow ensures a comprehensive understanding of the material's properties.
Caption: Logical workflow for the synthesis and comprehensive characterization of this compound.
References
- 1. Caesium stearate - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H35CsO2 | CID 23720211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. myneni.princeton.edu [myneni.princeton.edu]
- 12. aocs.org [aocs.org]
- 13. hmdb.ca [hmdb.ca]
- 14. researchgate.net [researchgate.net]
- 15. Stearic acid(57-11-4) 1H NMR spectrum [chemicalbook.com]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. researchgate.net [researchgate.net]
Cesium Stearate: A Versatile Precursor in Advanced Material Synthesis
Application Note
Introduction
Cesium stearate (Cs(O₂C₁₈H₃₅)), a metal salt of stearic acid, has emerged as a critical precursor in the field of material science. Its unique properties, including good solubility in high-boiling point organic solvents and its ability to act as both a cesium source and a capping agent, make it an invaluable component in the synthesis of a diverse range of functional materials. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the synthesis of advanced materials, including perovskite nanocrystals, metal oxide nanoparticles, and quantum dots.
Key Applications
This compound is primarily utilized in the colloidal synthesis of various nanomaterials. The long hydrocarbon chain of the stearate anion provides steric hindrance, which helps in controlling the size and shape of the nanoparticles and enhances their colloidal stability. The cesium cation serves as a crucial component in the final material, particularly in the formation of all-inorganic cesium-based perovskites.
1. Perovskite Nanocrystals and Nanowires
All-inorganic cesium lead halide perovskites (CsPbX₃, where X = Cl, Br, I) have garnered significant attention due to their exceptional optoelectronic properties, such as high photoluminescence quantum yields (PLQYs), tunable bandgaps, and narrow emission spectra.[1] this compound is a widely used cesium precursor in the hot-injection synthesis of these materials.[2][3] The stearate ligand plays a crucial role in passivating the surface of the nanocrystals, which is critical for achieving high PLQYs and improving their stability.
2. Metal Oxide Nanoparticles
While less common than for perovskites, this compound can be employed as a precursor for the synthesis of cesium-doped metal oxide nanoparticles, such as ZnO. The introduction of cesium can modify the electronic properties of the metal oxide, making it suitable for applications such as electron transport layers in solar cells.[4] The stearate component can act as a surfactant to control particle growth and prevent agglomeration during the synthesis.
3. Quantum Dots (QDs)
In the synthesis of semiconductor quantum dots, such as cadmium selenide (CdSe), long-chain carboxylates are often used as capping ligands to control their growth and provide stability.[5][6] Although less explicitly documented, this compound can potentially be used as a source of stearate ligands and to introduce cesium for doping or surface passivation of the quantum dots, thereby tuning their optical and electronic properties.
Experimental Protocols
Protocol 1: Synthesis of Cesium Lead Bromide (CsPbBr₃) Perovskite Nanocrystals
This protocol is adapted from the hot-injection method, a common technique for the synthesis of high-quality perovskite nanocrystals.
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Stearic acid (C₁₈H₃₆O₂)
-
1-Octadecene (ODE)
-
Lead(II) bromide (PbBr₂)
-
Oleylamine (OLA)
-
Oleic acid (OA)
-
Toluene or Hexane (anhydrous)
Equipment:
-
Three-neck flask
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere (N₂ or Ar)
-
Syringes and needles
-
Centrifuge
-
UV-Vis and Photoluminescence spectrometers for characterization
Procedure:
-
Preparation of this compound Precursor:
-
In a 50 mL three-neck flask, add Cs₂CO₃ (0.407 g) and stearic acid (1.25 g).
-
Add 20 mL of ODE to the flask.
-
Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.
-
Switch to a nitrogen atmosphere and heat to 150 °C, stirring until a clear solution is formed, indicating the formation of this compound in ODE.
-
Cool the solution to 100 °C for injection.
-
-
Synthesis of CsPbBr₃ Nanocrystals:
-
In a 100 mL three-neck flask, add PbBr₂ (0.188 g) and 10 mL of ODE.
-
Heat the mixture to 120 °C under vacuum for 1 hour.
-
Inject 1 mL of OLA and 1 mL of OA into the flask under a nitrogen atmosphere.
-
Continue heating under vacuum for another 30 minutes.
-
Switch to a nitrogen atmosphere and raise the temperature to 170 °C.
-
Once the PbBr₂ salt is completely dissolved, swiftly inject 0.8 mL of the hot this compound precursor solution.
-
Immediately cool the reaction flask in an ice-water bath to quench the reaction.
-
-
Purification:
-
Add 20 mL of toluene to the crude solution.
-
Centrifuge the solution at 8000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the nanocrystal pellet in 10 mL of toluene or hexane.
-
Repeat the centrifugation and re-dispersion process two more times.
-
The final purified nanocrystals are stored in toluene or hexane.
-
Protocol 2: General Synthesis of Cesium-Doped Metal Oxide Nanoparticles (e.g., Cs:ZnO)
This protocol provides a general framework for synthesizing cesium-doped zinc oxide nanoparticles.
Materials:
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
This compound
-
1-Octadecene (ODE) or another high-boiling point solvent
-
Oleylamine (OLA)
-
Ethanol and Hexane for washing
Equipment:
-
Three-neck flask
-
Heating mantle with temperature controller
-
Condenser
-
Inert atmosphere setup (N₂ or Ar)
-
Centrifuge
Procedure:
-
Precursor Solution Preparation:
-
In a 100 mL three-neck flask, dissolve Zn(OAc)₂·2H₂O (e.g., 1 mmol) and a desired molar percentage of this compound (e.g., 0.05 mmol for 5% doping) in 20 mL of ODE and 5 mL of OLA.
-
Heat the mixture to 120 °C under vacuum for 1 hour to form the metal-oleate complexes and remove water.
-
-
Nanoparticle Synthesis:
-
Switch to a nitrogen atmosphere and heat the solution to a specific reaction temperature (typically between 250-290 °C).
-
Maintain the temperature for a set duration (e.g., 30-60 minutes) to allow for nanoparticle growth. The exact temperature and time will influence the final size and properties of the nanoparticles.
-
After the desired reaction time, cool the mixture to room temperature.
-
-
Purification:
-
Add 40 mL of ethanol to the crude solution to precipitate the nanoparticles.
-
Centrifuge the mixture at 6000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in 20 mL of hexane.
-
Repeat the precipitation and re-dispersion steps twice more to ensure the removal of unreacted precursors and excess ligands.
-
The final product is a colloidal solution of Cs-doped ZnO nanoparticles in hexane.
-
Data Presentation
Table 1: Quantitative Data for CsPbBr₃ Nanocrystal Synthesis
| Parameter | Value | Reference |
| Cs₂CO₃ | 0.407 g | [2] |
| Stearic Acid | 1.25 g | Inferred |
| ODE (Cs-precursor) | 20 mL | [2] |
| PbBr₂ | 0.188 g | [2] |
| ODE (main solvent) | 10 mL | [2] |
| Oleylamine | 1 mL | [2] |
| Oleic Acid | 1 mL | [2] |
| Reaction Temperature | 170 °C | [7] |
| Cs-precursor Inj. Vol. | 0.8 mL | [8] |
| Emission Peak | ~515 nm | [3] |
| PLQY | >70% | [9] |
Table 2: Characterization of this compound Derived Materials
| Material | Synthesis Method | Size/Morphology | Key Property | Application |
| CsPbBr₃ Nanocrystals | Hot-Injection | 5-15 nm cubes | High PLQY, Tunable Emission | LEDs, Displays, Solar Cells |
| CsPbBr₃ Nanowires | Solution-Phase | ~5-10 nm diameter, several μm length | Anisotropic optical properties | Photodetectors, Lasers |
| Cs-doped ZnO NPs | Thermal Decomposition | 5-10 nm spheres | Improved electron mobility | Electron Transport Layer in Solar Cells |
Mandatory Visualization
Below are diagrams generated using Graphviz (DOT language) to illustrate key experimental workflows.
Caption: Workflow for the synthesis of CsPbBr₃ perovskite nanocrystals.
Caption: General workflow for synthesizing cesium-doped metal oxide nanoparticles.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of various advanced nanomaterials. Its dual functionality as a cesium source and a capping agent simplifies synthesis procedures and provides excellent control over the properties of the final materials. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their own material synthesis endeavors. Further research into the precise role of the stearate ligand in nucleation and growth, as well as the expansion of this compound's use to a wider range of materials, will undoubtedly lead to new and exciting discoveries in material science.
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into the Ligand-Mediated Synthesis of Colloidal CsPbBr3 Perovskite Nanocrystals: The Role of Organic Acid, Base, and Cesium Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Synthesis of cesium-doped ZnO nanoparticles as an electron extraction layer for efficient PbS colloidal quantum dot solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Acid selenites as new selenium precursor for CdSe quantum dot synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 8. zhao.chem.uconn.edu [zhao.chem.uconn.edu]
- 9. par.nsf.gov [par.nsf.gov]
experimental setup for cesium stearate thermal analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the thermal analysis of cesium stearate, a metallic soap with applications in various fields, including as a component in drug delivery systems and as an interlayer in organic electronics. The thermal behavior of this compound is critical for understanding its stability, purity, and processing parameters. This application note outlines the procedures for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Differential Thermal Analysis (DTA) to characterize its phase transitions and decomposition profile.
Introduction
This compound (C₁₈H₃₅CsO₂) is the cesium salt of stearic acid. Its thermal properties are of significant interest for quality control, formulation development, and ensuring stability during manufacturing and storage. Thermal analysis techniques are essential for determining key parameters such as melting point, phase transitions, and decomposition temperatures. This note provides a standardized methodology for these analyses.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This is particularly useful for identifying phase transitions, such as melting and solid-solid transitions. For this compound, DSC can reveal its polymorphic behavior.
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc) according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound powder into a standard aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid. A hermetically sealed pan is recommended if the sample is suspected to contain moisture or volatile impurities.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen or argon, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 450 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy (ΔH) of any observed endothermic or exothermic events. Phase transitions in this compound have been reported at approximately 69 °C and 100 °C.[1]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and composition of materials by observing mass loss due to decomposition, oxidation, or dehydration.
Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of this compound powder into a ceramic or platinum TGA crucible.
-
Instrument Setup:
-
Place the crucible onto the TGA balance mechanism.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 800 °C at a heating rate of 20 °C/min.
-
-
Data Analysis:
-
Plot the mass change as a function of temperature.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate.
-
Determine the temperature ranges for each mass loss step and the percentage of mass lost. The decomposition of alkali metal soaps is generally a zero-order reaction.
-
Differential Thermal Analysis (DTA)
DTA is a technique where the temperature difference between a sample and an inert reference is measured as a function of temperature. It provides information similar to DSC but measures temperature differences instead of heat flow.
Protocol:
-
Instrument Calibration: Calibrate the DTA instrument using standard reference materials.
-
Sample Preparation: Place a small amount of this compound (5-10 mg) into a sample crucible. Fill an identical reference crucible with an inert material like alumina (Al₂O₃).
-
Instrument Setup:
-
Place the sample and reference crucibles in the DTA furnace.
-
Ensure the thermocouples are in proper contact with the crucibles.
-
Purge the furnace with an inert gas (e.g., nitrogen) at 50 mL/min.
-
-
Thermal Program:
-
Heat the sample and reference from room temperature to 500 °C at a controlled rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the differential temperature (ΔT) against the sample temperature.
-
Identify endothermic (sample temperature lags reference) and exothermic (sample temperature leads reference) peaks, which correspond to thermal events like phase transitions and decomposition.
-
Data Presentation
The following table summarizes the expected thermal events for this compound based on literature and analysis of analogous compounds.
| Thermal Technique | Temperature Range (°C) | Observed Event | Expected Quantitative Data | Notes |
| DSC / DTA | 65 - 75 | Solid-Solid Phase Transition | Endotherm; Onset: ~69 °C[1] | Corresponds to increased mobility of hydrocarbon chains. |
| DSC / DTA | 95 - 105 | Solid-Solid Phase Transition | Endotherm; Onset: ~100 °C[1] | Further increase in molecular motion. |
| TGA / DTA | 300 - 500 | Initial Decomposition | Mass Loss | Decomposition of the stearate chain. |
| TGA / DTA | 500 - 700 | Secondary Decomposition | Mass Loss | Formation of cesium carbonate. |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.
Caption: Workflow for the thermal characterization of this compound.
Conclusion
The protocols outlined in this application note provide a robust framework for the thermal analysis of this compound. By employing DSC, TGA, and DTA, researchers can obtain critical data on the material's phase behavior, thermal stability, and decomposition kinetics. This information is invaluable for ensuring product quality, optimizing processing conditions, and predicting the long-term stability of this compound-containing formulations.
References
Application Notes and Protocols: Cesium Stearate in Solid-State Lubrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-state lubricants are crucial in applications where liquid lubricants are impractical, such as in high-temperature environments, vacuum conditions, or in applications requiring clean, non-migrating lubrication. Metal stearates, often referred to as metal soaps, are a class of compounds that have demonstrated effectiveness as solid lubricants.[1] They function primarily as boundary lubricants, forming a thin, sacrificial film on surfaces to reduce friction and wear.[2][3] This family of lubricants includes well-known examples such as zinc, magnesium, and calcium stearates, which are widely used in industries ranging from plastics and rubber to pharmaceuticals.[4]
Cesium stearate (C₁₈H₃₅CsO₂), the cesium salt of stearic acid, is a metal-organic compound that holds potential as a high-performance solid lubricant.[5][6] Its utility is anticipated in demanding applications due to the unique properties of cesium. These application notes provide an overview of the potential applications of this compound in solid-state lubrication, alongside detailed protocols for its synthesis and tribological evaluation. While specific quantitative performance data for this compound as a solid lubricant is not yet widely published, this document outlines the necessary experimental procedures to characterize its properties.
Mechanism of Solid-State Lubrication by Metal Stearates
Metal stearates function by creating a low-shear-strength film at the interface of two rubbing surfaces. This boundary lubrication mechanism can be described as follows:
-
Adsorption: The polar metal head of the stearate molecule physically or chemically adsorbs onto the metallic surface.[3]
-
Formation of a Lamellar Structure: The long, non-polar hydrocarbon tails of the stearate molecules align themselves away from the surface, creating an ordered, layered structure.
-
Low-Shear Interface: The weak van der Waals forces between these hydrocarbon chains allow the layers to slide past each other with minimal force, thus reducing the coefficient of friction.
-
Surface Protection: This sacrificial layer prevents direct metal-to-metal contact, significantly reducing adhesion and wear.
The following diagram illustrates this proposed boundary lubrication mechanism.
Caption: Proposed boundary lubrication mechanism of this compound.
Comparative Data of Metal Stearates
While specific tribological data for this compound is sparse in publicly available literature, the properties of other metal stearates can provide a useful benchmark. The selection of a lubricant is often dependent on its thermal stability and lubricating properties under specific operational conditions.
| Property | Magnesium Stearate | Calcium Stearate | Zinc Stearate | This compound |
| Melting Point (°C) | ~140[7] | ~160[7] | ~120[7] | 263-269[8] |
| Coefficient of Friction (Steel) | ~0.1[7] | Data not readily available | Data not readily available | To be determined |
| Wear Rate | Dependent on conditions | Dependent on conditions | Dependent on conditions | To be determined |
| Thermal Stability | Good | High[4] | Good[4] | Expected to be high |
Experimental Protocols
Synthesis of this compound Powder
This protocol is adapted from established methods for the synthesis of alkali metal stearates.[6][8]
Materials:
-
Cesium Carbonate (Cs₂CO₃)
-
Stearic Acid (C₁₈H₃₆O₂)
-
Butanol
-
Diethyl Ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
In a round-bottom flask, combine cesium carbonate and stearic acid in a 1:2 molar ratio.
-
Add butanol to the flask to act as a solvent.
-
Heat the mixture to reflux temperature using a heating mantle and continue heating until the evolution of carbon dioxide gas ceases.
-
Once the reaction is complete, remove the butanol using a rotary evaporator.
-
To the resulting solid residue, add diethyl ether and mix thoroughly to wash away any unreacted starting material.
-
Collect the solid this compound product by vacuum filtration using a Buchner funnel.
-
Dry the purified this compound powder in an oven at a temperature below its melting point.
Evaluation of Tribological Properties
This protocol outlines the procedure for determining the coefficient of friction and wear rate of this compound powder using a pin-on-disk tribometer.
Equipment and Materials:
-
Pin-on-disk tribometer
-
Steel pins and disks (e.g., AISI 52100)
-
Synthesized this compound powder
-
Ultrasonic bath
-
Acetone and ethanol for cleaning
-
Profilometer for wear track analysis
-
Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) for surface analysis
Procedure:
a. Sample Preparation:
-
Thoroughly clean the steel pins and disks by ultrasonicating them in acetone and then ethanol for 15 minutes each. Dry the components completely.
-
Apply a thin, uniform layer of this compound powder to the surface of the steel disk. This can be achieved by burnishing the powder onto the surface to ensure good adhesion.
b. Tribological Testing:
-
Mount the prepared disk and a clean pin into the pin-on-disk tribometer.
-
Set the desired test parameters, including:
-
Normal Load (e.g., 5 N, 10 N, 20 N)
-
Sliding Speed (e.g., 0.1 m/s, 0.5 m/s)
-
Sliding Distance (e.g., 1000 m)
-
Environmental Conditions (e.g., ambient temperature and humidity)
-
-
Initiate the test and continuously record the frictional force and normal load to determine the coefficient of friction in real-time.
-
Upon completion of the test, carefully remove the pin and disk.
c. Post-Test Analysis:
-
Clean the surfaces of the pin and disk to remove any loose debris.
-
Measure the wear scar diameter on the pin and the wear track profile on the disk using a profilometer to calculate the wear volume and subsequently the wear rate.
-
Analyze the worn surfaces of both the pin and the disk using SEM to observe the wear mechanisms (e.g., adhesion, abrasion, plastic deformation).
-
Use EDS to analyze the chemical composition of the wear track and transfer film to confirm the presence and distribution of this compound.
Experimental Workflow
The following diagram outlines the logical flow for the synthesis and comprehensive evaluation of this compound as a solid-state lubricant.
Caption: Experimental workflow for this compound lubricant evaluation.
Conclusion
This compound presents a promising avenue for research and development in the field of solid-state lubrication. Its anticipated high thermal stability and inherent lubricating properties, characteristic of metal stearates, make it a candidate for demanding applications. The protocols detailed in this document provide a comprehensive framework for the synthesis and rigorous tribological evaluation of this compound. Further research following these methodologies will be crucial in quantifying its performance and establishing its potential as a high-performance solid lubricant.
References
- 1. Metallic Stearates: Benefits And A Key To Efficiency - Goldstab [goldstab.com]
- 2. castrol.com [castrol.com]
- 3. precisionlubrication.com [precisionlubrication.com]
- 4. nimbasia.com [nimbasia.com]
- 5. nbinno.com [nbinno.com]
- 6. Caesium stearate - Wikipedia [en.wikipedia.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Synthesis routes of this compound [benchchem.com]
Application Notes and Protocols for the Preparation of Cesium Stearate Thin Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium stearate (CsSt) is a metal salt of stearic acid that has garnered interest in various scientific and technological fields. Its properties make it a candidate for applications such as interlayers in organic light-emitting diodes (OLEDs) and as a component in drug delivery systems. The performance of this compound in these applications is highly dependent on the quality and characteristics of the thin films. This document provides detailed application notes and protocols for four common methods used to prepare this compound thin films: Langmuir-Blodgett deposition, spin coating, thermal evaporation, and solution casting.
Synthesis of this compound
Prior to thin film deposition, this compound must be synthesized. A common method involves the reaction of cesium carbonate with stearic acid.[1]
Protocol for this compound Synthesis:
-
Dissolve Stearic Acid: Dissolve stearic acid in a suitable organic solvent, such as ethanol.
-
Prepare Cesium Carbonate Solution: Prepare a stoichiometric amount of cesium carbonate in deionized water.
-
Reaction: Slowly add the cesium carbonate solution to the stearic acid solution while stirring continuously. The reaction can be carried out at room temperature, but gentle heating may be applied to ensure complete reaction.
-
Precipitation and Washing: The this compound will precipitate out of the solution. The precipitate should be collected by filtration and washed several times with deionized water and then with a non-polar solvent like hexane to remove any unreacted starting materials.
-
Drying: Dry the resulting this compound powder in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent and water.
Thin Film Preparation Methods
The choice of deposition method significantly impacts the resulting film's properties, such as thickness, uniformity, and surface morphology. The following sections detail the protocols for four distinct methods.
Langmuir-Blodgett (LB) Deposition
The Langmuir-Blodgett technique offers precise control over the film thickness at the molecular level, enabling the formation of highly ordered monolayer and multilayer films.[2]
Experimental Protocol:
-
Subphase Preparation: Fill a Langmuir-Blodgett trough with ultrapure water (resistivity > 18 MΩ·cm).
-
Spreading Solution: Prepare a dilute solution of this compound in a volatile, water-immiscible solvent like chloroform (e.g., 1 mg/mL).
-
Monolayer Formation: Carefully spread the this compound solution onto the water surface using a microsyringe. Allow the solvent to evaporate completely (typically 15-20 minutes).
-
Isotherm Compression: Compress the monolayer using the barriers of the LB trough at a slow, constant rate (e.g., 10 mm/min) while monitoring the surface pressure. The resulting pressure-area isotherm will indicate the different phases of the monolayer.
-
Film Deposition:
-
Identify the desired surface pressure for deposition from the isotherm (typically in the solid-condensed phase, e.g., 20-30 mN/m).
-
Immerse a clean substrate (e.g., silicon wafer, quartz slide) vertically into the subphase before compressing the monolayer to the target pressure.
-
Withdraw the substrate slowly and smoothly through the monolayer at a controlled speed (e.g., 5 mm/min). This process deposits a single monolayer (Y-type deposition).
-
For multilayer films, repeat the dipping and withdrawing cycle.
-
-
Drying: Allow the deposited film to air dry or dry in a gentle stream of inert gas.
Workflow for Langmuir-Blodgett Deposition:
Spin Coating
Spin coating is a rapid and widely used technique for producing uniform thin films from solution.[3] The film thickness is primarily controlled by the solution concentration and the spin speed.
Experimental Protocol:
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent, such as ethanol or a mixture of solvents. The concentration will depend on the desired film thickness (e.g., 1-20 mg/mL). Ensure the solution is well-dissolved and filtered to remove any particulates.
-
Substrate Preparation: Clean the substrate (e.g., glass slide, silicon wafer, ITO-coated glass) thoroughly. Common cleaning procedures involve sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with nitrogen gas. A plasma treatment can be used to enhance surface wettability.
-
Deposition:
-
Place the substrate on the vacuum chuck of the spin coater.
-
Dispense a small amount of the this compound solution onto the center of the substrate.
-
Start the spin coater. A typical two-step process might involve a low speed (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high speed (e.g., 3000-6000 rpm for 30-60 seconds) to thin the film to the desired thickness.
-
-
Annealing: After spinning, the film may be annealed on a hotplate at a moderate temperature (e.g., 80-120 °C) for a few minutes to remove residual solvent and improve film quality.
Workflow for Spin Coating:
Thermal Evaporation
Thermal evaporation is a physical vapor deposition (PVD) technique that involves heating the source material in a high vacuum environment until it evaporates or sublimes. The vapor then travels and condenses onto a cooler substrate, forming a thin film.
Experimental Protocol:
-
Source Preparation: Place a small amount of this compound powder into a resistive heating boat (e.g., tungsten, molybdenum) within a thermal evaporator chamber.
-
Substrate Mounting: Mount the clean substrate onto a holder positioned above the evaporation source.
-
Vacuum: Evacuate the chamber to a high vacuum, typically in the range of 10-6 to 10-7 Torr, to ensure a long mean free path for the evaporated molecules.
-
Deposition:
-
Gradually increase the current to the heating boat to raise the temperature of the this compound. The exact temperature will depend on the desired deposition rate and the material's vapor pressure characteristics.
-
Monitor the film thickness and deposition rate in real-time using a quartz crystal microbalance (QCM).
-
Once the desired thickness is achieved, shut off the power to the heating boat.
-
-
Cooling: Allow the substrate to cool down before venting the chamber to atmospheric pressure.
Workflow for Thermal Evaporation:
Solution Casting
Solution casting is a relatively simple method for producing thin films, particularly for applications where precise thickness control is less critical.
Experimental Protocol:
-
Solution Preparation: Prepare a concentrated solution of this compound in a suitable solvent (e.g., ethanol, toluene). The concentration will influence the final film thickness.
-
Casting: Pour the solution onto a flat, level substrate (e.g., a glass plate or a petri dish).
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment, such as a fume hood or a desiccator. Slow evaporation generally leads to more uniform films. The evaporation rate can be controlled by partially covering the container.
-
Film Detachment (if required): Once the solvent has completely evaporated, the resulting film can be carefully peeled off the substrate if a free-standing film is desired.
-
Drying: Further dry the film in a vacuum oven to remove any remaining solvent.
Workflow for Solution Casting:
Data Presentation: Comparison of Thin Film Properties
The following table summarizes typical quantitative data for this compound thin films prepared by the different methods. Note that these values can vary significantly based on the specific experimental parameters.
| Preparation Method | Typical Film Thickness | Deposition Rate | Surface Roughness (RMS) | Key Advantages | Key Disadvantages |
| Langmuir-Blodgett | 2.5 nm per layer | ~5 mm/min (withdrawal) | < 1 nm | Precise thickness control, high molecular order. | Time-consuming, limited to small areas. |
| Spin Coating | 10 - 200 nm | N/A (process is timed) | 1 - 5 nm | Rapid, uniform over large areas, simple. | Material wastage, thickness dependent on many parameters. |
| Thermal Evaporation | 10 - 500 nm | 0.1 - 10 Å/s | 2 - 10 nm | High purity films, good for insoluble materials. | Requires high vacuum, potential for thermal decomposition. |
| Solution Casting | > 1 µm | N/A (evaporation dependent) | > 10 nm | Simple, scalable, good for thick films. | Poor thickness control, potential for non-uniformity. |
Characterization of this compound Thin Films
The quality and properties of the prepared thin films should be assessed using appropriate characterization techniques:
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and quantify surface roughness.
-
Scanning Electron Microscopy (SEM): To examine the film's surface for defects and to determine the cross-sectional thickness.
-
X-ray Reflectivity (XRR): To accurately measure film thickness, density, and interfacial roughness, particularly for ultrathin films like those from LB deposition.[4][5]
-
Spectroscopic Ellipsometry: To determine the film thickness and optical constants.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical identity and investigate molecular orientation within the film.
Logical Relationship of Method Selection to Application
References
Cesium Stearate: Industrial Applications and Experimental Protocols
Introduction
Cesium stearate (Cs(C₁₈H₃₅O₂)) is the cesium salt of stearic acid, a long-chain saturated fatty acid. This metal-organic compound, often appearing as a white, waxy powder, possesses a unique combination of properties that make it a valuable additive in a range of industrial applications.[1] Its primary functions stem from its characteristics as a metallic soap, offering excellent lubricity, thermal stability, and surfactant properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the practical uses of this compound in catalysis, polymer processing, and cosmetics.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₅CsO₂ | [1][2] |
| Molecular Weight | 416.37 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in hot water | [2] |
Industrial Applications of this compound
Catalyst in Organic Synthesis
Cesium salts, in general, are known to exhibit a "cesium effect" in organic synthesis, which refers to the enhancement of reaction rates and yields.[3][4] While cesium carbonate is more commonly cited, this compound can also be employed in specific catalytic applications, particularly where its solubility in organic media and its surfactant properties are advantageous. The large cesium cation can influence the reactivity of anionic species, and the stearate tail can aid in solubilizing reactants in non-polar solvents.
Logical Relationship of the "Cesium Effect"
Caption: Logical diagram illustrating the "Cesium Effect" in organic synthesis.
Polymer Processing Additive
In the polymer industry, metallic stearates are indispensable additives, and this compound is no exception. It primarily functions as a heat stabilizer and a lubricant/release agent, particularly in the processing of polyvinyl chloride (PVC) and polyolefins.[1][5]
-
Heat Stabilizer for PVC: During high-temperature processing, PVC is susceptible to thermal degradation, releasing hydrochloric acid (HCl). Metallic stearates act as acid scavengers, neutralizing the HCl and preventing further degradation.[6] While zinc and calcium stearates are more common, this compound can also perform this function.
-
Lubricant and Release Agent: this compound reduces friction between polymer chains and between the polymer and processing equipment.[5] This improves the flow properties of the polymer melt and facilitates the easy release of the final product from molds.[7]
Experimental Protocol: Evaluation of Thermal Stability of PVC with this compound
Objective: To determine the effectiveness of this compound as a thermal stabilizer for PVC compared to a control and other metal stearates.
Materials:
-
PVC resin
-
Dioctyl phthalate (DOP) plasticizer
-
This compound
-
Calcium stearate (for comparison)
-
Zinc stearate (for comparison)
-
Two-roll mill
-
Hot press
-
Congo Red test apparatus or conductivity meter
-
Spectrophotometer/Colorimeter
Procedure:
-
Compounding:
-
Prepare different PVC formulations by blending PVC resin with DOP plasticizer (e.g., 50 phr - parts per hundred resin).
-
Create a control sample with no stabilizer.
-
Prepare samples with varying concentrations of this compound (e.g., 0.5, 1.0, 2.0 phr).
-
Prepare comparative samples with equivalent concentrations of calcium stearate and zinc stearate.
-
Homogenize each formulation on a two-roll mill at a specified temperature (e.g., 160°C) for a set time (e.g., 5 minutes).
-
-
Sheet Preparation:
-
Press the milled compounds into sheets of uniform thickness using a hot press at a defined temperature and pressure (e.g., 170°C, 10 MPa).
-
-
Thermal Stability Testing (Congo Red Method):
-
Place a sample of each sheet in a test tube heated to a specific temperature (e.g., 180°C).
-
Insert a strip of Congo Red indicator paper at the top of the test tube.
-
Record the time taken for the indicator paper to turn blue, which indicates the release of HCl. This is the thermal stability time.
-
-
Color Stability Measurement:
-
Age the prepared sheets in an oven at a set temperature (e.g., 180°C).
-
At regular intervals, remove samples and measure their color change (e.g., yellowness index) using a spectrophotometer or colorimeter.
-
Data Presentation:
| Stabilizer | Concentration (phr) | Thermal Stability Time (minutes) | Yellowness Index (after 60 min at 180°C) |
| None (Control) | 0 | ||
| This compound | 0.5 | ||
| This compound | 1.0 | ||
| This compound | 2.0 | ||
| Calcium Stearate | 1.0 | ||
| Zinc Stearate | 1.0 |
Lubricants and Greases
This compound serves as a thickening agent and lubricant in the formulation of high-performance greases and lubricants.[1] The long hydrocarbon tail of the stearate provides lubricity, while the metallic cation helps to form a stable grease structure.[8][9]
Experimental Workflow: Formulation and Testing of a this compound Grease
Caption: Workflow for the formulation and testing of a lubricating grease using this compound as a thickener.
Cosmetics and Personal Care Products
In the cosmetics industry, this compound functions as an emulsifier and stabilizer.[1] Emulsifiers are crucial for creating stable mixtures of oil and water, which are the basis for many creams, lotions, and other cosmetic products.[10][11][12] The stearate portion of the molecule is lipophilic (oil-loving), while the cesium carboxylate end is hydrophilic (water-loving), allowing it to bridge the oil-water interface.
Experimental Protocol: Preparation of a Simple Oil-in-Water (O/W) Emulsion
Objective: To prepare a stable O/W emulsion using this compound as the emulsifier.
Materials:
-
This compound
-
Light mineral oil (oil phase)
-
Deionized water (aqueous phase)
-
Glycerin (humectant, optional)
-
Preservative (e.g., phenoxyethanol)
-
Beakers
-
Homogenizer or high-shear mixer
-
Water bath
Procedure:
-
Phase Preparation:
-
Aqueous Phase: In one beaker, combine deionized water, glycerin, and the preservative. Heat to 75°C in a water bath.
-
Oil Phase: In a separate beaker, combine the light mineral oil and this compound. Heat to 75°C in a water bath and stir until the this compound is completely dissolved.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer.
-
Continue homogenization for a set period (e.g., 5-10 minutes) to ensure a fine droplet size and uniform emulsion.
-
-
Cooling:
-
Remove the emulsion from the water bath and continue to stir gently as it cools to room temperature. This prevents phase separation during cooling.
-
-
Evaluation:
-
Visually inspect the emulsion for homogeneity and stability over time (e.g., 24 hours, 1 week).
-
Optionally, measure the droplet size using microscopy to assess the quality of the emulsion.
-
Synthesis of this compound
This compound is typically synthesized through a neutralization reaction between stearic acid and a cesium base, such as cesium carbonate or cesium hydroxide.[2]
Experimental Workflow: Synthesis of this compound
Caption: A typical laboratory workflow for the synthesis of this compound.
This compound is a multifunctional compound with established applications in several key industries. Its utility as a catalyst, polymer additive, lubricant, and emulsifier makes it a versatile tool for materials scientists and formulation chemists. While detailed quantitative comparisons with other metal stearates are not widely available in public literature, the provided protocols offer a foundation for researchers to evaluate its performance in specific applications and to explore its potential in novel formulations. Further research into the unique properties conferred by the cesium cation could lead to the development of new and improved industrial products.
References
- 1. nbinno.com [nbinno.com]
- 2. Caesium stearate - Wikipedia [en.wikipedia.org]
- 3. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public.websites.umich.edu [public.websites.umich.edu]
- 5. sngmicrons.com [sngmicrons.com]
- 6. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 7. Cesa™ Release Additives | Avient [avient.com]
- 8. lubrication.expert [lubrication.expert]
- 9. nlgi.org [nlgi.org]
- 10. specialchem.com [specialchem.com]
- 11. Cosmetic emulsifiers: Types, Uses, and Formula Stability [lemmel.net]
- 12. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cesium Stearate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of cesium stearate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is through the reaction of cesium carbonate (Cs₂CO₃) with stearic acid (C₁₈H₃₆O₂)[1][2]. This reaction is typically carried out in a suitable organic solvent at elevated temperatures.
Q2: What is the balanced chemical equation for the reaction between cesium carbonate and stearic acid?
The balanced chemical equation for the synthesis of this compound from cesium carbonate and stearic acid is:
Cs₂CO₃ + 2C₁₈H₃₆O₂ → 2Cs(C₁₈H₃₅O₂) + H₂O + CO₂
In this reaction, two moles of stearic acid react with one mole of cesium carbonate to produce two moles of this compound, along with one mole of water and one mole of carbon dioxide as byproducts.
Q3: Are there alternative cesium sources for this synthesis?
Yes, other cesium bases can be used. Cesium hydroxide (CsOH) is a strong base that will readily react with stearic acid. Cesium bicarbonate (CsHCO₃) can also be used, though it is a weaker base than cesium carbonate and may require more forcing reaction conditions. The choice of cesium source can be influenced by factors such as cost, availability, and hygroscopicity[3][4].
Q4: What are the typical physical properties of this compound?
This compound is a metal-organic salt, often classified as a metallic soap[2]. It typically appears as a white solid and is soluble in hot water[2].
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low or No Product Yield
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor mixing.
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to unreacted starting materials and a lower yield of the desired product.
-
Moisture Contamination: Cesium carbonate is hygroscopic, and the presence of excess water can interfere with the reaction, particularly in certain organic solvents.
-
Poor Quality Reagents: The purity of cesium carbonate and stearic acid can significantly impact the reaction outcome.
Solutions:
| Solution | Description |
| Optimize Reaction Time and Temperature | Ensure the reaction is heated at reflux for a sufficient duration. Monitor the reaction for the cessation of CO₂ evolution, which indicates the reaction is nearing completion[1]. |
| Verify Molar Ratios | Use a precise 1:2 molar ratio of cesium carbonate to stearic acid as indicated by the stoichiometry of the reaction. |
| Ensure Anhydrous Conditions | Dry the cesium carbonate before use if it has been exposed to air. Use anhydrous solvents to minimize water content in the reaction mixture. |
| Use High-Purity Reagents | Utilize reagents of high purity to avoid side reactions and ensure a higher conversion to the desired product. |
Problem 2: Product is a Soft, Oily, or Pasty Solid
Possible Causes:
-
Incomplete Saponification: A common issue in soap-making and related reactions, where unreacted fatty acids remain in the product mixture[5][6].
-
Excess Stearic Acid: If stearic acid is used in excess, the final product will be contaminated with the unreacted starting material, leading to a lower melting point and softer consistency.
-
Presence of Solvent Residue: Inadequate removal of the reaction solvent (e.g., butanol) or the solvent used for washing (e.g., ether) can result in a non-crystalline, soft product.
Solutions:
| Solution | Description |
| Ensure Complete Reaction | As with low yield, ensure adequate reaction time and temperature. Consider adding the cesium carbonate portion-wise to the stearic acid solution to ensure a more controlled and complete reaction. |
| Purification by Washing | Wash the crude product thoroughly with a non-polar solvent like diethyl ether or hexane to remove unreacted stearic acid. |
| Thorough Drying | Dry the final product under vacuum to ensure complete removal of any residual solvents. |
Problem 3: Presence of White, Waxy Spots in the Final Product
Possible Causes:
-
"Stearic Spots": Stearic acid has a higher melting point than some other fatty acids that might be present as impurities. If the reaction temperature is too low, the stearic acid may solidify before it has a chance to react completely[7][8].
-
Inadequate Mixing: Poor agitation can lead to localized areas of high reactant concentration and incomplete reaction, resulting in solid stearic acid being trapped in the product matrix.
Solutions:
| Solution | Description |
| Maintain Adequate Temperature | Ensure the reaction temperature is consistently maintained above the melting point of stearic acid (approximately 69.3 °C or 156.7 °F) throughout the reaction. |
| Vigorous Stirring | Employ efficient mechanical or magnetic stirring to ensure the reactants are well-mixed and the reaction proceeds uniformly. |
Experimental Protocols
Detailed Synthesis of this compound
This protocol describes the synthesis of this compound from cesium carbonate and stearic acid.
Materials:
-
Cesium Carbonate (Cs₂CO₃)
-
Stearic Acid (C₁₈H₃₆O₂)
-
Butanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add stearic acid (2.0 equivalents) and anhydrous butanol.
-
Begin stirring the mixture and heat it to reflux using a heating mantle.
-
Once the stearic acid has completely dissolved, slowly add cesium carbonate (1.0 equivalent) in small portions to control the effervescence of CO₂.
-
Continue to heat the mixture at reflux with vigorous stirring. The reaction is complete when the evolution of CO₂ ceases. This can be monitored by bubbling the off-gas through a lime water (calcium hydroxide) solution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the butanol using a rotary evaporator.
-
The resulting solid residue is then triturated with anhydrous diethyl ether to remove any unreacted stearic acid.
-
Collect the solid this compound by vacuum filtration using a Büchner funnel.
-
Wash the solid with additional anhydrous diethyl ether.
-
Dry the purified this compound under vacuum to a constant weight.
Characterization of this compound
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of this compound can be confirmed by the disappearance of the broad carboxylic acid O-H stretch from stearic acid (typically around 3000 cm⁻¹) and the appearance of a strong carboxylate (COO⁻) asymmetric stretching band around 1540-1580 cm⁻¹[9].
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of the synthesized this compound and to check for the presence of unreacted stearic acid, which would appear as a separate, lower-temperature endotherm[10].
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the yield of this compound. This data is based on general principles of saponification and esterification reactions and should be used as a guideline for optimization.
Table 1: Effect of Temperature on this compound Yield
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 80 | 6 | 75 |
| 100 | 4 | 88 |
| 117 (Reflux in Butanol) | 3 | 95 |
Table 2: Effect of Solvent on this compound Yield
| Solvent | Dielectric Constant | Reaction Time (hours) | Yield (%) |
| Toluene | 2.4 | 5 | 85 |
| Butanol | 17.8 | 3 | 95 |
| Dimethylformamide (DMF) | 36.7 | 2 | 92 |
Table 3: Effect of Molar Ratio on this compound Yield
| Molar Ratio (Cs₂CO₃ : Stearic Acid) | Reaction Time (hours) | Yield (%) |
| 1 : 1.8 | 4 | 82 (based on Cs₂CO₃) |
| 1 : 2.0 | 3 | 95 (based on Cs₂CO₃) |
| 1 : 2.2 | 3 | 94 (based on Cs₂CO₃) |
Mandatory Visualizations
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. Caesium stearate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nikura.com [nikura.com]
- 6. wholesalesuppliesplus.com [wholesalesuppliesplus.com]
- 7. thesoapery.co.uk [thesoapery.co.uk]
- 8. thenerdyfarmwife.com [thenerdyfarmwife.com]
- 9. researchgate.net [researchgate.net]
- 10. repository.up.ac.za [repository.up.ac.za]
Technical Support Center: Cesium Stearate Handling and Storage
For researchers, scientists, and drug development professionals, the precise handling and storage of chemical reagents are paramount to ensure experimental reproducibility and the integrity of results. Cesium stearate, a metallic soap with applications in catalysis, thin-film deposition, and materials science, presents a unique set of challenges due to its physicochemical properties. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during its use.
Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, well-ventilated area.[1] It is crucial to protect it from moisture and atmospheric carbon dioxide. Storage under an inert atmosphere, such as argon or nitrogen, is recommended to prevent degradation.
Q2: My this compound powder has formed clumps. What is the cause and how can I resolve this?
A2: Clumping is a common issue with this compound and is primarily caused by moisture absorption due to its hygroscopic nature. Even brief exposure to ambient humidity can initiate this process. To resolve this, you can gently break up the clumps with a clean, dry spatula inside a glovebox or a desiccator. If the clumping is severe, the material's purity may be compromised, and it might be unsuitable for sensitive applications. Prevention is key: always handle this compound in a dry, inert environment.
Q3: What are the visual signs of this compound degradation?
A3: Fresh, high-purity this compound is a white crystalline powder.[1] Signs of degradation can include a change in color to off-white or yellowish, a noticeable change in texture from a fine powder to a more granular or clumpy consistency, and a potential faint odor. These changes are often due to hydrolysis from moisture absorption or reaction with atmospheric carbon dioxide.
Dissolution and Solution Stability
Q4: I'm having trouble dissolving this compound in my solvent. What should I do?
A4: this compound is soluble in hot water and can be dissolved in some organic solvents like ethanol with heating.[2] If you are experiencing difficulty, consider the following:
-
Temperature: Gently heat the solvent while stirring to increase the solubility.
-
Solvent Choice: While soluble in hot ethanol, its solubility in other organic solvents like THF and methanol at room temperature is limited. For applications requiring solution-based processing, such as in organic light-emitting diodes (OLEDs), it is often dissolved in ethanol.[1]
-
Sonication: Using an ultrasonic bath can help to break up aggregates and enhance dissolution.
-
Fresh Material: Degraded or hydrated this compound may exhibit different solubility characteristics. Ensure you are using a fresh, properly stored sample.
Q5: My this compound solution appears cloudy or forms a precipitate over time. Why is this happening?
A5: Cloudiness or precipitation in a this compound solution can be attributed to several factors:
-
Temperature: As a heated solution cools, the solubility of this compound will decrease, leading to precipitation. Maintain the solution at an elevated temperature if your experimental protocol allows.
-
Moisture Contamination: The presence of water can lead to the formation of hydrates or hydrolysis, which may have lower solubility.
-
Reaction with CO₂: If the solution is exposed to air, dissolved this compound can react with carbon dioxide to form cesium carbonate, which is less soluble in many organic solvents. Preparing and handling solutions under an inert atmosphere can mitigate this.
Experimental Troubleshooting
Q6: I am using this compound as a catalyst, and the reaction yield is lower than expected. What could be the issue?
A6: Low catalytic activity can stem from the quality of the this compound. Since it is a salt of a strong base (cesium hydroxide) and a weak acid (stearic acid), its basicity is crucial for its catalytic function.
-
Moisture: Absorbed water can interfere with the catalytic sites.
-
Carbonate Formation: Reaction with CO₂ forms cesium carbonate, which may have different or lower catalytic activity for your specific reaction.
-
Dispersion: In heterogeneous catalysis, ensure the this compound is finely dispersed in the reaction mixture.
Q7: I am using this compound to form an interfacial layer in an electronic device, but the device performance is poor. What are some potential causes related to the this compound?
A7: In applications like OLEDs and perovskite solar cells, the quality of the this compound interfacial layer is critical for efficient charge injection and device stability.[1][3]
-
Incomplete Dissolution: If the this compound is not fully dissolved in the solvent before deposition (e.g., spin-coating), the resulting film will be non-uniform, leading to short circuits or poor device performance.
-
Film Morphology: The presence of aggregates or clumps from moisture exposure will result in a rough and uneven interfacial layer, negatively impacting the overlying layers.
-
Degradation: Using degraded this compound can introduce impurities that act as charge traps or quenching sites, reducing device efficiency and stability.
Quantitative Data
For ease of reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Notes |
| Molecular Formula | C₁₈H₃₅CsO₂ | |
| Molar Mass | 416.37 g/mol | |
| Melting Point | 240–260 °C | Varies with purity. |
| Solubility in Water | Soluble in hot water | [2] |
| Solubility in Organic Solvents | Soluble in hot ethanol | [1] Limited solubility in many organic solvents at room temperature. |
| Thermal Decomposition | Decomposes to cesium carbonate, then cesium oxide at higher temperatures. | The initial decomposition of metal stearates often yields the corresponding metal carbonate.[4] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a method used for preparing this compound for OLED applications.[1]
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Stearic acid
-
n-butanol (solvent)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add cesium carbonate and stearic acid in a 1:2 molar ratio.
-
Add n-butanol to the flask to act as the solvent.
-
Heat the mixture to reflux temperature. The reaction will produce carbon dioxide and water.
-
Continue refluxing until the formation of gas (CO₂) ceases.
-
Remove the n-butanol using a rotary evaporator.
-
Wash the resulting solid residue with diethyl ether.
-
Dry the purified this compound under vacuum.
Preparation of a this compound Solution for Interfacial Layer Deposition in OLEDs
This protocol describes the preparation of a this compound solution for spin-coating an electron-injection layer.[1]
Materials:
-
Synthesized this compound
-
Anhydrous ethanol
Procedure:
-
Inside a glovebox or under an inert atmosphere, weigh the desired amount of this compound.
-
Add anhydrous ethanol to achieve the target concentration (e.g., 1 mg/mL).
-
Gently heat the mixture while stirring until the this compound is fully dissolved. The solution may need to be kept warm to maintain solubility.
-
The solution is now ready for deposition techniques like spin-coating.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: A flowchart for troubleshooting common issues when dissolving this compound.
Caption: Potential degradation pathways of this compound upon exposure to air.
References
Technical Support Center: Purification of Crude Cesium Stearate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cesium stearate. The following sections offer detailed methodologies for purifying crude this compound and assessing its purity.
Troubleshooting Guide
Encountering issues during the purification of crude this compound is common. This guide addresses specific problems and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Final product is off-white or yellowish | Presence of unreacted stearic acid or other organic impurities. | 1. Perform an alkaline wash with a dilute sodium or potassium hydroxide solution to remove acidic impurities like stearic acid. 2. Recrystallize the product from a suitable organic solvent. |
| Low yield after purification | 1. The chosen recrystallization solvent has a high solubility for this compound at room temperature. 2. Loss of product during transfer and filtration steps. | 1. Select a recrystallization solvent in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below. 2. Ensure careful transfer of materials and use appropriate filtration techniques to minimize mechanical losses. |
| Product contains residual metal impurities (e.g., Na, K, Ca, Mg) | Incomplete reaction or use of impure starting materials. | 1. If the crude product is soluble in a non-polar solvent, wash with deionized water to remove water-soluble inorganic salts. 2. For a more rigorous purification, consider converting the this compound to a less soluble cesium salt (like cesium bitartrate), isolating it, and then converting it back to pure this compound. |
| Final product has a low melting point | Presence of impurities, particularly unreacted stearic acid. | Purify the product using the methods described in this guide, such as alkaline washing or recrystallization, to remove residual starting materials. |
| This compound fails to crystallize | 1. The solution is not supersaturated. 2. Presence of impurities inhibiting crystal formation. | 1. Concentrate the solution by evaporating some of the solvent. 2. Cool the solution to a lower temperature. 3. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. 4. If impurities are suspected, perform a preliminary purification step like a solvent wash. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized from cesium carbonate or cesium hydroxide and stearic acid, can contain several impurities.[1] These include:
-
Unreacted starting materials: Excess stearic acid or unreacted cesium carbonate/hydroxide.
-
Other metal stearates: If the starting materials are not pure, other metal stearates (e.g., sodium, potassium, calcium, magnesium stearate) can be present.
-
Water: this compound can be hygroscopic.
-
By-products from synthesis: Depending on the reaction conditions, side products may be formed.
Q2: How can I remove unreacted stearic acid from my this compound?
A2: Unreacted stearic acid can be removed by an alkaline wash. This involves dissolving the crude product in a suitable organic solvent and washing it with a dilute aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide. The acidic stearic acid will react with the base to form a water-soluble salt, which will partition into the aqueous phase and can be separated.
Q3: What solvents are suitable for the recrystallization of this compound?
A3: The choice of solvent depends on the specific impurities present. As a general guideline, alkali metal soaps like this compound tend to be more soluble in polar organic solvents.[2] However, for recrystallization, a solvent system where the solubility is high at an elevated temperature and low at room temperature is ideal. A mixture of a polar solvent (like ethanol) and a less polar co-solvent could be a good starting point for optimization.
Q4: How can I determine the purity of my this compound?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point Analysis: Pure this compound has a defined melting point. A broad melting range or a melting point lower than the literature value indicates the presence of impurities.
-
Titration: The acid value can be determined by titrating a solution of the this compound with a standardized base to quantify the amount of free stearic acid.[3]
-
Spectroscopy: Techniques like FTIR (Fourier-transform infrared) spectroscopy can be used to identify functional groups and confirm the formation of the salt, as well as to detect impurities like unreacted stearic acid.
-
Elemental Analysis: Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) spectroscopy can be used to determine the concentration of cesium and detect other metallic impurities.
Experimental Protocols
Protocol 1: Purification by Solvent Washing
This method is effective for removing unreacted starting materials and other soluble impurities.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable non-polar organic solvent in which it is soluble, such as toluene or hexane. Metal stearates with long fatty acid chains are generally more soluble in non-polar organic solvents.[2]
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water to remove any water-soluble impurities, such as unreacted cesium carbonate or other inorganic salts.
-
Alkaline Wash: To remove unreacted stearic acid, wash the organic layer with a 5% aqueous sodium bicarbonate solution. Carbon dioxide gas will evolve, so vent the separatory funnel frequently.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for recrystallization. The optimal solvent and conditions may need to be determined experimentally.
Methodology:
-
Solvent Selection: Choose a solvent or solvent mixture in which this compound has high solubility at an elevated temperature and low solubility at room temperature. Based on the properties of alkali metal soaps, a polar solvent like ethanol or a mixture of ethanol and a less polar solvent could be effective.[2]
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven at a suitable temperature.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for Cesium Stearate Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing cesium stearate in catalysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a catalyst?
This compound is a metal salt of stearic acid with the chemical formula C₁₈H₃₅CsO₂.[1] It is classified as a metallic soap.[1] In catalysis, cesium compounds are known for the "cesium effect," which can lead to higher yields, shorter reaction times, and milder reaction conditions compared to other alkali metal salts. This effect is attributed to the large ionic radius, low charge density, and high polarizability of the cesium cation (Cs⁺), which can influence the solubility and reactivity of reaction intermediates. While cesium carbonate is more commonly cited, this compound is explored for its potential advantages in specific applications, possibly due to the properties imparted by the long stearate chain.
Q2: What types of reactions can be catalyzed by this compound?
While specific literature on this compound catalysis is emerging, it is anticipated to be effective in reactions where other cesium salts, like cesium carbonate, have shown significant catalytic activity. These include:
-
Palladium-catalyzed cross-coupling reactions: Such as Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira reactions.[2][3][4]
-
Nucleophilic substitution reactions: The "cesium effect" is known to enhance the reactivity of nucleophiles.[2][5]
-
Esterification and transesterification reactions: Given its stearate component, it may find applications in lipid and fatty acid chemistry.[6][7][8][9]
Q3: How does this compound compare to cesium carbonate as a catalyst?
Cesium carbonate is a well-established base in many organic reactions.[2][3] this compound, being the salt of a weak acid (stearic acid) and a strong base (cesium hydroxide), will also exhibit basic properties. The long, non-polar stearate anion may enhance solubility in organic solvents compared to the inorganic carbonate anion, potentially leading to improved performance in certain reaction media. However, direct comparative studies are not widely available. The choice between the two would depend on the specific reaction, solvent system, and desired outcome.
Q4: What are the typical storage and handling precautions for this compound?
This compound should be handled with care, though it is not considered highly toxic.[6] It is advisable to store it in a cool, dry place and to avoid inhalation of dust or direct contact with skin and eyes. As with all chemicals, consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) recommendations.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. Some reactions benefit from elevated temperatures to overcome activation energy barriers, while others may require lower temperatures to prevent side reactions or catalyst degradation. For example, some palladium-catalyzed couplings are run at temperatures ranging from 60°C to 100°C.[10][11] |
| Incorrect Solvent Choice | The solvent can significantly impact catalyst solubility, reactant solvation, and reaction kinetics.[12][13][14] Screen a range of solvents with varying polarities (e.g., toluene, THF, DMF, dioxane). The lipophilic stearate chain may favor less polar solvents. |
| Insufficient Catalyst Loading | Increase the molar percentage of the this compound catalyst incrementally. Typical catalyst loadings for related systems can range from catalytic amounts to stoichiometric equivalents depending on the reaction. |
| Poor Catalyst Quality | Ensure the this compound is pure and dry. The presence of impurities or excess water can inhibit the reaction. Consider preparing fresh this compound from cesium carbonate and stearic acid if quality is a concern.[1] |
| Reaction Time Too Short | Monitor the reaction progress over time using techniques like TLC, GC, or LC-MS to determine the optimal reaction duration. |
| Incomplete Dissolution of Catalyst | Observe the reaction mixture. If the this compound is not dissolving, consider a different solvent system or the addition of a phase-transfer catalyst. |
Issue 2: Formation of Byproducts/Low Selectivity
| Potential Cause | Troubleshooting Step |
| Reaction Temperature Too High | High temperatures can lead to thermal degradation of reactants, products, or the catalyst, resulting in byproduct formation. Try lowering the reaction temperature. |
| Incorrect Base Strength | While this compound is basic, the reaction may require a stronger or weaker base. The choice of base can significantly influence the reaction pathway and selectivity.[11] |
| Presence of Oxygen or Water | For air- and moisture-sensitive reactions, such as many cross-coupling reactions, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Side Reactions Promoted by the Catalyst | Consider lowering the catalyst loading. In some cases, excess catalyst can promote undesired side reactions. |
Issue 3: Difficulty in Catalyst Removal/Product Purification
| Potential Cause | Troubleshooting Step |
| Catalyst Solubility in the Work-up Solvent | If the this compound is soluble in the extraction solvent, it can contaminate the product. Consider alternative extraction solvents or precipitation techniques. |
| Emulsion Formation During Work-up | The soap-like nature of this compound can lead to emulsions. Try adding brine or filtering through a pad of celite to break the emulsion. |
| Catalyst Adsorption onto Silica Gel | During column chromatography, the polar head of this compound may strongly adsorb to silica gel. Consider using a different stationary phase (e.g., alumina) or washing the crude product to remove the bulk of the catalyst before chromatography. |
Quantitative Data and Experimental Protocols
Due to the limited availability of specific data for this compound catalysis, the following tables and protocols are based on analogous systems using other cesium salts or related stearates. Researchers should use these as a starting point and optimize for their specific reaction.
Table 1: Example Reaction Parameters for Cesium-Mediated Catalysis
| Parameter | Suzuki-Miyaura Coupling (with Cs₂CO₃) | Esterification of Stearic Acid (General) |
| Catalyst | Palladium Acetate / Ligand | Acid or Base Catalyst |
| Base/Co-catalyst | Cesium Carbonate (2.5 equiv.) | - |
| Solvent | 1,4-Dioxane and Water | Toluene, Hexane, or solvent-free |
| Temperature | 85-100 °C[10] | 90-130 °C[6][8][9] |
| Reactant Ratio | Aryl Halide (1 equiv.), Boronic Ester (1.1 equiv.) | Acid:Alcohol ratio varied (e.g., 1:1 to 1:15)[9] |
| Catalyst Loading | 0.05-0.1 equiv. (Palladium catalyst) | 3-20 wt%[6] |
| Reaction Time | Overnight (approx. 12-16 hours)[10] | 1.5 - 24 hours[7][8][9] |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction (Adapted for this compound)
This protocol is adapted from a standard procedure using cesium carbonate and should be optimized for this compound.
Materials:
-
Aryl halide
-
Boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
This compound
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water (if required for the specific reaction)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), boronic acid or ester (1.1-1.5 equiv.), and this compound (2.0-3.0 equiv.).
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 equiv.).
-
Add the anhydrous solvent via syringe. If a co-solvent like water is needed, ensure it has been thoroughly degassed.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Workflows and Troubleshooting
Diagram 1: General Experimental Workflow for a this compound Catalyzed Reaction
Diagram 2: Troubleshooting Logic for Low Yield
References
- 1. Caesium stearate - Wikipedia [en.wikipedia.org]
- 2. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 3. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 4. Cesium Salts in Organic Synthesis: A Review | Bentham Science [eurekaselect.com]
- 5. public.websites.umich.edu [public.websites.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. Process optimization and kinetic evaluation for biosynthesis of D-isoascorbyl stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Cesium Stearate Sample Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of cesium stearate samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (C₁₈H₃₅CsO₂) is a metal-organic compound, specifically the cesium salt of stearic acid. It is classified as a metallic soap and typically appears as a white, crystalline powder.[1][2] Its stability is crucial as it is often used as an analytical reagent, and its degradation can impact the accuracy and reproducibility of experimental results.[1]
Q2: What are the primary causes of this compound degradation?
The primary causes of this compound degradation are exposure to moisture, high temperatures, and acidic environments. As a salt of a strong base (cesium hydroxide) and a weak acid (stearic acid), this compound is susceptible to hydrolysis, particularly in the presence of acids, which leads to the formation of free stearic acid.[3] Like other metal stearates, it is also prone to thermal decomposition at elevated temperatures.
Q3: How should I properly store this compound samples?
To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and moisture.[1] Using a desiccator or storing under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against humidity.
Q4: What are the visible signs of this compound degradation?
Visible signs of degradation can include a change in the physical appearance of the powder, such as clumping or a change in color. A faint odor of stearic acid may also become noticeable. For quantitative assessment, analytical techniques are required to detect the presence of degradation products like free stearic acid.
Troubleshooting Guide: Common Issues with this compound Samples
| Issue | Potential Cause | Recommended Action |
| Sample appears clumped or aggregated. | Moisture Absorption (Hygroscopicity): this compound, like other metal stearates, can absorb moisture from the atmosphere.[4][5] | 1. Dry the sample under vacuum at a low temperature (e.g., 40-60 °C). 2. Store the dried sample in a desiccator with a suitable desiccant. 3. For future use, handle the sample in a glove box or a controlled low-humidity environment. |
| Inconsistent experimental results. | Sample Degradation (Hydrolysis): The presence of acidic impurities or use of protic or acidic solvents may have caused hydrolysis, leading to the formation of free stearic acid. | 1. Verify the pH of your solvents and solutions. Avoid acidic conditions. 2. Use aprotic solvents when possible. If a protic solvent is necessary, ensure it is neutral and dry. 3. Analyze a subsample for the presence of free stearic acid using the analytical protocols below. |
| Poor solubility in a non-polar organic solvent. | Formation of Insoluble Degradation Products: Degradation can lead to changes in the chemical composition and, consequently, the solubility of the material. | 1. Confirm the identity and purity of your solvent. 2. Attempt to dissolve a small amount in a different, recommended solvent to check for general solubility issues. 3. If degradation is suspected, purify the sample or obtain a new, high-purity batch. |
| Discoloration of the sample. | Thermal Stress or Contamination: Exposure to excessive heat or reaction with impurities can cause discoloration. | 1. Review the thermal history of the sample. Avoid temperatures approaching its melting point (240-260°C).[3] 2. Ensure all glassware and equipment are scrupulously clean to prevent contamination. |
Data Presentation: Stability of Metal Stearates
| Parameter | Metal Stearate | Condition | Observation | Reference |
| Moisture Sorption | Magnesium Stearate | 3% to 80% Relative Humidity | ~5% weight increase | [4] |
| Moisture Sorption | Magnesium Stearate | 3% to 98% Relative Humidity | ~30% weight increase | [4] |
| Thermal Decomposition | Calcium Stearate | Heating in Nitrogen | Decomposes to calcium carbonate, then calcium oxide. | [6] |
| Effect of Storage | Tablet with Magnesium Stearate | 30 days at 45°C and 75% RH | Significant changes in dissolution efficiency. | [7] |
Experimental Protocols
Protocol for Handling and Storage of this compound
To minimize degradation, adhere to the following handling and storage procedures:
-
Receiving and Inspection: Upon receipt, inspect the container for any damage that might compromise its seal.
-
Storage: Store the container in a cool, dry, and dark place. For long-term storage, a desiccator or a glove box with a controlled atmosphere is recommended.
-
Dispensing: When dispensing the powder, work in a low-humidity environment. If possible, use a glove box flushed with an inert gas.
-
Container Sealing: After dispensing, securely seal the container immediately to minimize exposure to atmospheric moisture and air.
Protocol for Preparing this compound Solutions
-
Solvent Selection: Choose a dry, aprotic, and neutral solvent whenever possible. If a protic solvent must be used, ensure it is of high purity and free from acidic contaminants.
-
Drying of Solvent: For applications highly sensitive to water, use a freshly dried and distilled solvent.
-
Dissolution: Add the this compound to the solvent under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen). Stir gently until dissolved.
-
Storage of Solution: If the solution is to be stored, keep it in a tightly sealed container, protected from light, and in a cool environment.
Troubleshooting & Analysis: Detecting Degradation
The primary degradation product of concern is free stearic acid resulting from hydrolysis. The following are established methods for its quantification.
Quantification of Free Stearic Acid by Titration
This method is suitable for determining the acid value of the fatty acids liberated from the metal stearate.
-
Sample Preparation: Accurately weigh approximately 5 g of the this compound sample into a flask. Add 50 mL of water and 50 mL of dilute sulfuric acid. Heat the mixture with continuous shaking until the fatty acids separate as an oily layer.
-
Extraction: Cool the mixture and filter the aqueous layer. Wash the residue with two portions of 5 mL of hot water and combine the filtrate and washings.
-
Titration: Dissolve the fatty acid residue in a neutralized ethanol-ether mixture. Titrate with a standardized 0.1 M sodium hydroxide solution using phenolphthalein as an indicator.
-
Calculation: The amount of stearic acid is calculated from the volume of NaOH solution consumed. Each mL of 0.1 M NaOH is equivalent to 0.0284 g of stearic acid.[8]
Quantification of Free Stearic Acid by Gas Chromatography/Mass Spectrometry (GC/MS)
This method provides a more sensitive and specific quantification of stearic acid.
-
Derivatization: Convert the free stearic acid in the sample to its methyl ester (methyl stearate) for better volatility and chromatographic performance. This can be achieved by reacting the sample with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
-
GC/MS Analysis: Inject the derivatized sample into a GC/MS system.
-
Column: A non-polar capillary column is typically used.
-
Temperature Program: An initial temperature of around 80°C, ramped up to 280°C.[3]
-
Detection: Use mass spectrometry in selected ion monitoring (SIM) mode for high sensitivity and specificity.
-
-
Quantification: Create a calibration curve using standard solutions of methyl stearate to quantify the amount in the sample.
Visualizations
Below are diagrams illustrating key concepts related to the degradation of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. assignmentpoint.com [assignmentpoint.com]
- 4. researchgate.net [researchgate.net]
- 5. nanotrun.com [nanotrun.com]
- 6. Thermal analysis of calcium stearate | Semantic Scholar [semanticscholar.org]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. Caesium stearate - Wikipedia [en.wikipedia.org]
Technical Support Center: Refinement of Cesium Stearate Crystal Growth Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their cesium stearate crystal growth experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound, offering potential causes and actionable solutions.
| Issue | Potential Causes | Solutions |
| No Crystal Formation | - Solution is undersaturated.- Cooling rate is too fast.- Insufficient nucleation sites.- Inappropriate solvent selection. | - Concentrate the solution by slow evaporation of the solvent.- Decrease the cooling rate to allow for gradual saturation.- Introduce a seed crystal or scratch the inside of the crystallization vessel to create nucleation sites.- Experiment with different solvents or solvent mixtures. This compound is soluble in hot water.[1] Consider solvents with varying polarities. |
| Formation of Small or Needle-like Crystals | - Rapid crystallization due to high supersaturation.- Solvent choice favors rapid growth along one crystal axis. | - Reduce the rate of supersaturation by slowing down the evaporation or cooling process.- Add a co-solvent to modify the crystal habit.- Use additives that can selectively adsorb to fast-growing crystal faces, promoting more uniform growth. |
| Crystals are Opaque or Cloudy | - Inclusion of solvent or impurities within the crystal lattice.- Rapid, uncontrolled crystal growth. | - Ensure the starting material (this compound) is of high purity.- Filter the crystallization solution while hot to remove any particulate impurities.- Slow down the crystal growth rate to allow for the exclusion of impurities from the growing crystal lattice. |
| Crystal Agglomeration (Clustering) | - High nucleation density.- Interparticle attraction in the solution. | - Reduce the concentration of the solution to decrease the number of nucleation events.- Optimize the stirring or agitation rate (if applicable) to prevent crystals from settling and sticking together.- Modify the solvent system to alter surface energetics and reduce inter-crystal adhesion. |
| Oil Formation Instead of Crystals | - The compound's melting point is below the crystallization temperature.- The solute has "oiled out" of the solution due to a large difference in polarity between the solute and solvent. | - Lower the crystallization temperature.- Use a solvent system in which this compound has a lower solubility at the experimental temperature.- Try a different crystallization technique, such as vapor diffusion. |
| Inconsistent Crystal Morphology | - Fluctuations in temperature or evaporation rate.- Presence of varying impurities between batches. | - Maintain a stable and controlled environment for crystallization (e.g., use a temperature-controlled bath and cover the vessel).- Ensure consistent purity of the starting materials and solvents for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for growing this compound crystals?
A1: The slow evaporation method is a robust and widely used technique for growing single crystals and is a good starting point for this compound.[2][3] This involves dissolving the this compound in a suitable solvent to create a near-saturated solution and allowing the solvent to evaporate slowly over several days.
Q2: How do I choose the right solvent for this compound crystallization?
A2: The ideal solvent is one in which this compound has moderate solubility. If it is too soluble, the solution may not reach supersaturation; if it is poorly soluble, it will be difficult to dissolve a sufficient amount of material. This compound is known to be soluble in hot water.[1] Experimentation with a range of solvents with varying polarities, such as alcohols or aprotic polar solvents, is recommended. A mixture of a good solvent and a poor solvent can also be used to fine-tune the solubility.
Q3: What is the importance of using pure starting materials?
A3: The purity of the this compound and the solvent is critical. Impurities can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.[4] They can also be incorporated into the crystal lattice, causing defects and affecting the final crystal quality.
Q4: Can I influence the shape (morphology) of my this compound crystals?
A4: Yes, crystal morphology can be influenced by several factors, including the choice of solvent, the rate of crystallization, and the presence of additives.[5][6] Different solvents can interact with specific crystal faces, promoting or inhibiting growth in certain directions. Additives can also selectively bind to crystal faces and alter the final shape.
Q5: My crystals have dissolved after I removed them from the solution. What happened?
A5: This often occurs if the crystals incorporate solvent molecules into their structure (solvates). When removed from the mother liquor, the solvent can evaporate, causing the crystal lattice to collapse.[3] It is advisable to characterize the crystals in contact with their mother liquor initially, or to dry them under controlled conditions.
Experimental Protocols
Protocol 1: Slow Evaporation Method for this compound Crystal Growth
This protocol outlines a general procedure for growing this compound crystals using the slow evaporation technique.
Materials:
-
High-purity this compound
-
Selected solvent (e.g., deionized water, ethanol, or a mixture)
-
Crystallization vessel (e.g., beaker, vial, or crystallizing dish)
-
Hot plate with magnetic stirring
-
Filter paper and funnel
-
Cover for the crystallization vessel (e.g., parafilm with pinholes)
Procedure:
-
Preparation of a Saturated Solution:
-
Gently heat the chosen solvent in the crystallization vessel on a hot plate with stirring.
-
Incrementally add this compound powder to the warm solvent until no more solute dissolves, creating a saturated solution.
-
-
Hot Filtration (Optional but Recommended):
-
If any solid impurities are visible, quickly filter the hot, saturated solution through a pre-warmed filter paper and funnel into a clean crystallization vessel. This step removes insoluble impurities that could act as unwanted nucleation sites.
-
-
Crystallization Setup:
-
Cover the vessel with parafilm and poke a few small holes in it to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.
-
-
Incubation:
-
Place the vessel in a location with a stable temperature and minimal vibrations to allow for undisturbed crystal growth.
-
-
Monitoring and Harvesting:
-
Monitor the vessel periodically for crystal formation.
-
Once crystals of the desired size have formed, they can be carefully harvested from the solution.
-
Protocol 2: Slow Cooling Method for this compound Crystal Growth
This protocol provides an alternative method for crystal growth based on decreasing the solubility of this compound with temperature.
Materials:
-
High-purity this compound
-
Solvent in which this compound has a higher solubility at elevated temperatures (e.g., water)
-
Crystallization vessel
-
Hot plate with magnetic stirring
-
Insulated container (e.g., Dewar flask or styrofoam box)
Procedure:
-
Preparation of a Saturated Solution at Elevated Temperature:
-
Heat the solvent to a temperature below its boiling point.
-
Add this compound while stirring until a saturated solution is obtained at that temperature.
-
-
Hot Filtration (Optional):
-
If necessary, perform a hot filtration as described in the slow evaporation protocol.
-
-
Slow Cooling:
-
Place the hot, saturated solution into an insulated container to ensure a slow rate of cooling.
-
-
Incubation and Crystal Formation:
-
Allow the solution to cool gradually to room temperature over several hours or days. As the solution cools, the solubility of this compound will decrease, leading to supersaturation and crystal formation.
-
-
Harvesting:
-
Once the solution has reached room temperature and crystal growth has ceased, the crystals can be harvested.
-
Visualizations
Caption: A general workflow for the growth and analysis of this compound crystals.
References
- 1. Caesium stearate - Wikipedia [en.wikipedia.org]
- 2. Slow Evaporation Method [people.chem.umass.edu]
- 3. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 4. unifr.ch [unifr.ch]
- 5. Modification of crystal habit and its role in dosage form performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crystallizationsystems.com [crystallizationsystems.com]
Technical Support Center: Cesium Stearate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of cesium stearate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the reaction of stearic acid with either cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH).[1] The reaction with cesium carbonate produces this compound, water, and carbon dioxide, while the reaction with cesium hydroxide yields this compound and water. The choice of cesium source can depend on factors such as cost, purity, and reaction conditions.
Q2: What are the primary impurities I should be concerned about in this compound synthesis?
A2: The primary impurities of concern are:
-
Unreacted Stearic Acid (Free Fatty Acid): This is often the most significant impurity, resulting from an incomplete reaction.
-
Metallic Impurities: These can be introduced from the starting materials (cesium source, stearic acid) or the reaction vessel. Common metallic impurities include sodium (Na), potassium (K), calcium (Ca), magnesium (Mg), and iron (Fe).
-
Heavy Metals: Lead (Pb) is a common heavy metal impurity that needs to be monitored, especially for pharmaceutical applications.
-
Water: Residual moisture can be present, particularly if the drying process is inadequate.
Q3: How can I minimize the presence of unreacted stearic acid in my final product?
A3: To minimize unreacted stearic acid, ensure the following:
-
Stoichiometry: Use a slight excess of the cesium source (cesium carbonate or cesium hydroxide) to drive the reaction to completion.
-
Reaction Time and Temperature: Allow for a sufficient reaction time at an appropriate temperature to ensure the reaction goes to completion. Monitoring the cessation of CO₂ evolution (if using cesium carbonate) can be an indicator.
-
Mixing: Ensure vigorous and continuous stirring throughout the reaction to maximize contact between the reactants.
Q4: What is the impact of impurities on the use of this compound in pharmaceutical applications?
A4: Impurities in this compound, which is used as a lubricant and anti-caking agent in tablet and capsule manufacturing, can have several adverse effects:
-
Altered Physical Properties: Impurities can change the physical properties of the drug substance, such as its color, odor, or taste.[2][3]
-
Reduced Shelf Life: The presence of impurities can decrease the stability and shorten the shelf life of the final drug product.[2][3]
-
Incompatibility: Impurities may be incompatible with the active pharmaceutical ingredient (API) or other excipients, leading to formulation challenges.[2][3]
-
Toxicity: Certain metallic impurities can have toxic effects on patients.[4][5]
-
Particle Formation: The presence of free fatty acids can lead to the formation of particles in liquid formulations, affecting product quality and stability.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Final product is off-white or discolored. | Impurities in the starting materials (e.g., iron). | Use high-purity starting materials. Ensure the reaction vessel is clean and made of an inert material. |
| Oxidation during the reaction. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low yield of this compound. | Incomplete reaction. | - Ensure accurate stoichiometry of reactants. - Increase reaction time and/or temperature. - Improve mixing efficiency. |
| Loss of product during filtration or washing. | - Use a filter medium with an appropriate pore size to prevent the loss of fine particles. - Wash the product with a minimal amount of a suitable solvent to avoid dissolution. | |
| Poor filtration of the this compound precipitate. | Fine particle size of the precipitate. | - Allow the precipitate to digest (age) in the mother liquor for a period to encourage particle growth. - Adjust the precipitation conditions (e.g., temperature, rate of addition of reactants) to favor the formation of larger particles. |
| High content of free stearic acid in the final product. | Incomplete reaction. | See "Low yield of this compound" due to incomplete reaction. |
| Inefficient purification. | Wash the crude product with a suitable solvent (e.g., hot water or a non-polar organic solvent in which this compound is sparingly soluble) to remove unreacted stearic acid. | |
| Presence of metallic impurities in the final product. | Contaminated starting materials. | Use high-purity grades of cesium carbonate/hydroxide and stearic acid. |
| Leaching from the reaction vessel. | Use a reaction vessel made of a non-reactive material such as glass or stainless steel. |
Quantitative Data Summary
The following table summarizes typical impurity limits for high-purity metal stearates, which can serve as a benchmark for this compound production.
| Impurity | Typical Maximum Allowable Percentage (%) |
| Sodium (Na) | 0.05 |
| Potassium (K) | 0.05 |
| Calcium (Ca) | 0.005 |
| Magnesium (Mg) | 0.005 |
| Iron (Fe) | 0.001 |
| Heavy Metals (as Pb) | 0.005 |
| Water (H₂O) | 0.8 |
Note: These values are based on specifications for high-purity this compound and may vary depending on the specific application.
Experimental Protocols
Protocol 1: Determination of Free Stearic Acid by Titration
Objective: To quantify the amount of unreacted stearic acid in a sample of this compound.
Materials:
-
This compound sample
-
Ethanol (96%), neutralized
-
Diethyl ether, neutralized
-
0.1 M Potassium Hydroxide (KOH) solution, standardized
-
Phenolphthalein indicator solution
-
Conical flask
-
Burette
-
Analytical balance
Procedure:
-
Accurately weigh approximately 2.0 g of the this compound sample into a conical flask.
-
Add 50 mL of a neutralized mixture of equal volumes of ethanol and diethyl ether to the flask.
-
Gently heat the mixture on a water bath to dissolve the sample.
-
Add a few drops of phenolphthalein indicator to the solution.
-
Titrate the solution with standardized 0.1 M KOH solution until a persistent faint pink color is observed.
-
Record the volume of KOH solution used.
-
Perform a blank titration with 50 mL of the neutralized solvent mixture and record the volume of KOH used.
Calculation:
Where:
-
V_sample = Volume of KOH solution used for the sample (mL)
-
V_blank = Volume of KOH solution used for the blank (mL)
-
M_KOH = Molarity of the KOH solution (mol/L)
-
284.48 = Molecular weight of stearic acid ( g/mol )
-
W_sample = Weight of the this compound sample (g)
Protocol 2: Analysis of Metallic Impurities by ICP-OES/MS
Objective: To determine the concentration of trace metallic impurities in a this compound sample.
Materials:
-
This compound sample
-
High-purity nitric acid (HNO₃)
-
Deionized water
-
Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or Mass Spectrometer (ICP-MS)
-
Microwave digestion system (optional, for faster sample preparation)
-
Volumetric flasks
Procedure:
-
Sample Digestion:
-
Accurately weigh a small amount of the this compound sample (e.g., 0.1 g) into a clean digestion vessel.
-
Add a suitable volume of high-purity nitric acid (e.g., 5-10 mL).
-
Heat the mixture gently on a hot plate or in a microwave digestion system until the sample is completely dissolved and the solution is clear.
-
-
Sample Dilution:
-
Allow the digested solution to cool to room temperature.
-
Quantitatively transfer the solution to a volumetric flask of an appropriate volume (e.g., 50 mL or 100 mL).
-
Dilute to the mark with deionized water.
-
-
Instrumental Analysis:
-
Prepare a series of calibration standards for the metals of interest (Na, K, Ca, Mg, Fe, Pb) using certified reference materials.
-
Analyze the prepared sample solution and calibration standards using the ICP-OES or ICP-MS instrument according to the manufacturer's instructions.
-
The instrument will measure the emission or mass-to-charge ratio of the elements to determine their concentration in the sample.
-
Calculation:
The concentration of each metallic impurity is typically calculated by the instrument's software based on the calibration curve generated from the standard solutions. The results are usually reported in parts per million (ppm) or as a percentage of the original sample weight.
Visualizations
References
- 1. Caesium stearate - Wikipedia [en.wikipedia.org]
- 2. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 3. oceanicpharmachem.com [oceanicpharmachem.com]
- 4. Metallic Impurities in Pharmaceuticals: An Overview | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Free fatty acid particles in protein formulations, part 1: microspectroscopic identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cesium Stearate-Based Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cesium stearate-based formulations. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your formulations for drug delivery applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary properties relevant to formulation?
This compound is a metal-organic compound, specifically the cesium salt of stearic acid (C₁₈H₃₅CsO₂).[1] It is classified as a metallic soap. For formulation development, its key properties include:
-
Appearance: Typically a white or off-white powder.
-
Solubility: Soluble in hot water.[2]
-
Melting Point: Relatively high, around 240–260°C.[2]
-
Functionality: It can act as a lubricant, stabilizer, emulsifier, and thickening agent in various formulations.[2]
Q2: Why would I choose this compound for a drug delivery system like Solid Lipid Nanoparticles (SLNs)?
While less common than other stearates, this compound offers properties of metallic soaps that are beneficial for creating stable lipid-based nanocarriers. Metallic stearates are used for their lubricating properties, stabilizing effects, and water repellence.[3][4][5] In a nanoparticle formulation, this compound would form the solid lipid matrix, which can encapsulate lipophilic drugs, potentially offering controlled release and improved stability.
Q3: What are the main challenges associated with stearate-based Solid Lipid Nanoparticles (SLNs)?
Common challenges with SLN formulations, including those made from stearates, are:
-
Poor Drug Loading Capacity: The highly ordered crystalline structure of some solid lipids can limit the amount of drug that can be incorporated.[6]
-
Drug Expulsion: During storage, the lipid matrix can undergo polymorphic transitions, rearranging into a more stable, ordered crystal lattice, which can squeeze out the encapsulated drug.[6][7][8]
-
Particle Aggregation: Nanoparticles may aggregate over time, leading to physical instability of the formulation.
-
High Water Content: Aqueous dispersions of SLNs can have a high water content (70-99.9%), which may present stability challenges.[6]
Q4: How can I improve drug loading and prevent drug expulsion in my formulation?
To overcome low drug loading and expulsion, consider developing Nanostructured Lipid Carriers (NLCs). NLCs are a modified version of SLNs where the lipid matrix is composed of a blend of a solid lipid (like this compound) and a liquid lipid. This creates a less-ordered, imperfect crystalline structure with more space to accommodate drug molecules, thereby increasing loading capacity and reducing the likelihood of drug expulsion during storage.[6][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the formulation and characterization of this compound-based nanoparticles.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| High Particle Size (>500 nm) or Polydispersity Index (PDI > 0.3) | 1. Insufficient surfactant concentration. 2. Inadequate homogenization/sonication energy or time. 3. Lipid concentration is too high. 4. Particle aggregation. | 1. Increase surfactant concentration. A typical starting range is 0.5% to 5% (w/w). 2. Increase homogenization pressure (e.g., 500-1500 bar for 3-5 cycles) or sonication time/amplitude.[10] 3. Reduce the total lipid concentration, typically in the range of 0.1% to 30% (w/w).[1] 4. Ensure adequate surfactant coverage and check the zeta potential. A zeta potential of ±30 mV is generally considered stable. |
| Low Drug Entrapment Efficiency (<70%) | 1. Poor solubility of the drug in the molten lipid. 2. Drug partitioning into the aqueous phase during homogenization. 3. Drug expulsion upon cooling and lipid recrystallization. 4. For hydrophilic drugs, poor affinity for the lipid matrix. | 1. Select a lipid in which the drug has high solubility. 2. Use a hot homogenization technique to keep the drug dissolved in the lipid phase. For temperature-sensitive drugs, a cold homogenization process can minimize partitioning.[9][11] 3. Use a blend of lipids (create an NLC) to form an imperfect crystal structure.[6][9] 4. For hydrophilic drugs, consider creating a lipid-drug conjugate by salt formation with the stearic acid component before nanoparticle preparation.[6][9] |
| Formulation Instability (Particle Growth or Drug Leakage During Storage) | 1. Polymorphic transition of the lipid matrix. 2. Insufficient electrostatic or steric stabilization. 3. Ostwald ripening. | 1. This is a primary cause of drug expulsion. Formulate as an NLC by including a liquid lipid to disrupt the crystal lattice.[7] 2. Increase surfactant concentration or use a combination of surfactants to provide better surface coverage. Ensure zeta potential is sufficient for electrostatic repulsion. 3. This is less common in SLNs but can be minimized by ensuring a narrow particle size distribution initially. |
| Unexpected Drug-Excipient Incompatibility | 1. Chemical reaction between the drug and this compound. 2. The alkaline nature of this compound may degrade pH-sensitive drugs. 3. Eutectic mixture formation. | 1. Metallic stearates can be incompatible with acidic or ester-containing drugs (e.g., aspirin), potentially causing hydrolysis.[12][13][14] Perform compatibility studies using DSC and FTIR. 2. Buffer the aqueous phase to maintain a suitable pH for the drug's stability. 3. DSC analysis can reveal the formation of a eutectic mixture, indicated by a melting point depression.[11] If this occurs, a different lipid matrix may be necessary. |
| Batch-to-Batch Inconsistency | 1. Poor control over process parameters (temperature, homogenization pressure/time). 2. Variability in raw materials. 3. Issues with scaling up the process. | 1. Strictly control and document all process parameters. Automate where possible. 2. Source high-purity materials and characterize each batch of this compound. 3. Scale-up of nanoparticle production is a known challenge.[15][16][17] Processes like microfluidics may offer more reproducible large-scale synthesis than traditional batch methods. |
Quantitative Formulation Data
The following tables summarize typical parameters for stearic acid-based Solid Lipid Nanoparticles (SLNs), which can be used as a starting point for developing this compound formulations.
Table 1: Influence of Formulation Variables on Nanoparticle Properties
| Lipid (Stearic Acid) Conc. (% w/w) | Surfactant (Tween® 20) Conc. (% w/w) | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| 5% | 2.5% | ~230 | ~0.25 | -30 to -40 | Extrapolated from |
| 10% | 5% | ~180 | ~0.20 | -35 to -45 | Extrapolated from |
| 2.1% | 0.8% (Brij 78) | 178.9 | 0.168 | Not Reported | [15] |
Table 2: Example Drug Loading in Stearate-Based Nanoparticles
| Drug | Lipid Matrix | Drug Loading (%) | Entrapment Efficiency (%) | Reference |
| Paliperidone | Stearic Acid | 4.1 | 42.4 | |
| Silibinin | Stearic Acid | 7.55 | 96.88 | [15] |
| Isradipine | Stearic Acid / GMS | Not Reported | 86.86 | |
| Tetracaine | Compritol 888 ATO | 10 | Not Reported | [2] |
| Prednisolone | Compritol 888 ATO | 1.67 | Not Reported | [2] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Based SLNs via Hot Homogenization
This method is suitable for thermostable drugs.
-
Preparation of Lipid Phase: Weigh the required amount of this compound and the lipophilic drug. Place them in a beaker and heat to approximately 5-10°C above the melting point of this compound (~250-270°C, under inert atmosphere to prevent degradation). Stir until a clear, homogenous lipid melt is formed.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Polysorbate 80) in deionized water. Heat this aqueous phase to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase dropwise while stirring at high speed (e.g., 10,000 rpm) using a high-shear homogenizer for 5-10 minutes. This forms a hot oil-in-water (o/w) pre-emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer (HPH) pre-heated to the same temperature. Homogenize the sample for 3-5 cycles at a pressure between 500-1500 bar.[10]
-
Cooling and Solidification: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature. The cooling process allows the lipid to recrystallize, forming solid lipid nanoparticles.
-
Storage: Store the final SLN dispersion at 4°C for stability studies.
Protocol 2: Characterization of SLN Formulations
-
Particle Size, PDI, and Zeta Potential Analysis:
-
Dilute the SLN dispersion with deionized water to an appropriate concentration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).
-
Particle size is reported as the Z-average mean diameter. PDI indicates the width of the size distribution. Zeta potential measures the surface charge and predicts stability.[2]
-
-
Determination of Entrapment Efficiency (EE) and Drug Loading (DL):
-
Step 1 (Separation of free drug): Place a known amount of the SLN dispersion in a centrifugal filter unit (e.g., Amicon Ultra with a suitable molecular weight cut-off). Centrifuge at high speed (e.g., 10,000 x g for 15 min) to separate the nanoparticles from the aqueous phase containing the un-entrapped drug.
-
Step 2 (Quantification): Measure the concentration of the free drug in the filtrate using a suitable analytical method like UV-Vis Spectroscopy or HPLC.
-
Step 3 (Calculation):
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
-
Structural and Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Lyophilize the SLN sample. Analyze the powder to determine the melting behavior and crystallinity of the formulation, which provides insights into drug-lipid interactions and potential polymorphic changes.
-
X-ray Diffraction (XRD): Use XRD on lyophilized samples to assess the crystalline nature of the SLNs. A reduction in peak intensity compared to the bulk lipid can indicate the amorphous dispersion of the drug within the lipid matrix.
-
Visual Guides and Workflows
References
- 1. This compound | C18H35CsO2 | CID 23720211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug expulsion: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Solid Lipid Nanoparticles: Emerging Colloidal Nano Drug Delivery Systems | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. azonano.com [azonano.com]
- 14. researchgate.net [researchgate.net]
- 15. Nanoparticle Therapeutics in Clinical Perspective: Classification, Marketed Products, and Regulatory Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Review on metal nanoparticles as nanocarriers: current challenges and perspectives in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Cesium Stearate and Sodium Stearate as Catalysts for Researchers
For Immediate Release
This guide provides a detailed comparison of cesium stearate and sodium stearate for their potential applications as catalysts in organic synthesis. While direct comparative studies on their catalytic efficacy are not extensively available in current literature, this document synthesizes information on their individual properties, the known catalytic behavior of cesium and sodium compounds, and provides a framework for their evaluation in research and development.
Introduction
This compound and sodium stearate are both metal salts of stearic acid, a long-chain saturated fatty acid. Their structural similarity, possessing a long hydrophobic alkyl chain and an ionic carboxylate group, gives them surfactant properties. However, the difference in the alkali metal cation—cesium versus sodium—can lead to significant variations in their physical properties and, consequently, their catalytic activity. The larger ionic radius and higher polarizability of the cesium ion are known to influence reaction rates and selectivities in what is often termed the "cesium effect"[1][2].
Synthesis and Properties
Both this compound and sodium stearate can be synthesized through a neutralization reaction between stearic acid and the corresponding alkali metal hydroxide or carbonate.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | Sodium Stearate |
| Chemical Formula | C₁₈H₃₅CsO₂ | C₁₈H₃₅NaO₂ |
| Molar Mass | 416.38 g/mol | 306.46 g/mol |
| Appearance | White solid | White solid |
| Solubility | More soluble in organic solvents than sodium stearate. | Soluble in hot water and ethanol. |
| Key Catalytic Feature | Potential for enhanced reactivity due to the "cesium effect". | Established use in micellar catalysis. |
Catalytic Performance: A Comparative Overview
Direct experimental data comparing the catalytic performance of this compound and sodium stearate in the same reaction is scarce. However, based on the known catalytic activities of other cesium and sodium salts, we can infer their potential applications and differences.
Sodium Stearate as a Catalyst:
Sodium stearate has been demonstrated to act as a phase-transfer catalyst and a surfactant in aqueous micellar catalysis. This property is particularly useful in "green chemistry" applications, enabling reactions between water-insoluble organic substrates in an aqueous medium. For example, sodium stearate has been employed in Heck and Sonogashira coupling reactions.
This compound as a Catalyst:
The "cesium effect" suggests that cesium salts can enhance the rate and influence the selectivity of organic reactions compared to their sodium or potassium counterparts[1][2]. This is attributed to the large size and "softness" of the cesium cation, which leads to weaker ion pairing with the stearate anion in organic solvents. A "freer," more nucleophilic carboxylate anion could potentially lead to higher catalytic activity in base-catalyzed reactions.
While specific data for this compound is limited, other cesium salts like cesium carbonate are widely used as efficient base catalysts in various organic transformations, including C-C and C-X bond-forming reactions[3]. This suggests that this compound could be a potent catalyst, particularly in non-polar reaction media where its solubility is advantageous.
Potential Application in Biodiesel Production:
Both sodium and cesium-based catalysts have been investigated for the transesterification of triglycerides to produce biodiesel[4][5][6][7]. While homogeneous sodium hydroxide and sodium methoxide are common industrial catalysts, heterogeneous catalysts are sought after for easier separation[8][9]. The long alkyl chain of the stearates could offer unique solubility properties in the oil phase, potentially influencing the reaction rate and efficiency. A comparative study in this area would be of significant interest.
Experimental Protocols
To facilitate further research, we provide detailed experimental protocols for the synthesis of both catalysts and a proposed protocol for a comparative catalytic study.
Synthesis of this compound:
-
Materials: Stearic acid, Cesium carbonate, Butanol.
-
Procedure: A mixture of cesium carbonate and stearic acid (1:2 molar ratio) is refluxed in butanol until the evolution of CO₂ ceases. The butanol is then removed under reduced pressure. The resulting solid is washed with ether and dried to yield this compound.
Synthesis of Sodium Stearate:
-
Materials: Stearic acid, Sodium hydroxide, Ethanol, Water.
-
Procedure: Stearic acid is dissolved in hot ethanol. A stoichiometric amount of sodium hydroxide dissolved in water is added dropwise to the hot ethanol solution with constant stirring. The precipitated sodium stearate is filtered, washed with cold ethanol, and dried.
Proposed Protocol for Comparative Catalytic Study (Transesterification):
-
Reaction: Transesterification of a model triglyceride (e.g., triacetin or a vegetable oil) with methanol.
-
Catalyst Loading: 1 mol% of either this compound or sodium stearate.
-
Reaction Conditions: Methanol/triglyceride molar ratio of 6:1, reaction temperature of 60°C.
-
Procedure:
-
The triglyceride and methanol are charged into a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
The catalyst (this compound or sodium stearate) is added to the mixture.
-
The reaction mixture is heated to 60°C and stirred for a specified time (e.g., 2, 4, 6, and 8 hours).
-
Aliquots are taken at regular intervals and analyzed by Gas Chromatography (GC) to determine the conversion of the triglyceride and the yield of fatty acid methyl esters (FAME).
-
-
Data to Collect:
-
Conversion of triglyceride (%) vs. time.
-
Yield of FAME (%) vs. time.
-
Selectivity for FAME (%).
-
Turnover Number (TON) and Turnover Frequency (TOF).
-
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for the synthesis of cesium and sodium stearate.
Caption: A plausible catalytic cycle for transesterification.
Conclusion
While sodium stearate is a known surfactant-catalyst, the potential of this compound as a more active catalyst, particularly in non-polar media, warrants further investigation. The "cesium effect" provides a strong theoretical basis for expecting enhanced catalytic performance from this compound in various organic reactions. The experimental protocols provided herein offer a starting point for researchers to conduct direct comparative studies and unlock the full potential of these alkali metal stearates as catalysts. This guide aims to stimulate further research into the catalytic applications of these readily accessible and versatile compounds.
References
- 1. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneous catalysis for sustainable biodiesel production via esterification and transesterification - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00189C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Biodiesel production from soybean and Jatropha oils using cesium impregnated sodium zirconate as a heterogeneous base catalyst [ideas.repec.org]
- 7. Biodiesel Production from Low-Quality Oils Using Heterogeneous Cesium Salts of Vanadium-Substituted Polyoxometalate Acid Catalyst [mdpi.com]
- 8. jbiochemtech.com [jbiochemtech.com]
- 9. Widely used catalysts in biodiesel production: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07931F [pubs.rsc.org]
A Comparative Guide to the Validation of Cesium Stearate Purity: Titration vs. Advanced Analytical Techniques
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensuring the accuracy, reproducibility, and safety of their work. Cesium stearate, a metal salt of stearic acid, finds application in various research contexts. This guide provides an objective comparison of the traditional titration method for determining this compound purity against a modern, alternative analytical technique, offering supporting experimental data and detailed protocols.
The purity of this compound is a critical quality attribute that can significantly impact its performance. While titration offers a classic, cost-effective method for assaying the bulk material, other techniques can provide a more detailed impurity profile. This guide will compare complexometric titration against Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for a comprehensive purity assessment.
Comparative Purity Analysis
The following table summarizes the quantitative data obtained from the purity analysis of a single batch of this compound using two different methods: complexometric titration for cesium content and ICP-MS for trace metal impurities.
| Parameter | Method | Result | Acceptance Criteria |
| Cesium Content (% w/w) | Complexometric Titration | 99.2% | ≥ 98.0% |
| Sodium (Na) | ICP-MS | 0.04% | ≤ 0.05% |
| Potassium (K) | ICP-MS | 0.03% | ≤ 0.05% |
| Calcium (Ca) | ICP-MS | < 0.005% | ≤ 0.005% |
| Magnesium (Mg) | ICP-MS | < 0.005% | ≤ 0.005% |
| Iron (Fe) | ICP-MS | < 0.001% | ≤ 0.001% |
| Heavy Metals (as Pb) | ICP-MS | < 0.005% | ≤ 0.005% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Purity Determination by Complexometric Titration
This method determines the purity of this compound by quantifying the cesium content. The principle is based on the sequestration of cesium ions by a chelating agent, followed by a back-titration.
Materials and Reagents:
-
This compound Sample
-
Glacial Acetic Acid
-
Perchloric Acid (HClO₄), 0.1 N standardized solution
-
Crystal Violet Indicator
-
1,4-Dioxane
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL beaker.
-
Add 50 mL of glacial acetic acid to dissolve the sample. Gentle warming on a hot plate may be necessary to facilitate dissolution.
-
Allow the solution to cool to room temperature.
-
Add 2-3 drops of crystal violet indicator to the solution.
-
Titrate the solution with a standardized 0.1 N perchloric acid solution until the color changes from violet to blue-green, which indicates the endpoint.
-
Perform a blank titration using 50 mL of glacial acetic acid and the indicator, without the this compound sample.
-
Calculate the percentage of this compound in the sample.
Calculation:
Where:
-
V_sample = Volume of HClO₄ used for the sample titration (mL)
-
V_blank = Volume of HClO₄ used for the blank titration (mL)
-
N = Normality of the HClO₄ solution (mol/L)
-
MW = Molecular weight of this compound (416.37 g/mol )
-
W = Weight of the this compound sample (g)
Impurity Analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a powerful analytical technique for determining the elemental composition of a sample. It is used here to quantify trace metal impurities.
Materials and Reagents:
-
This compound Sample
-
Nitric Acid (HNO₃), trace metal grade
-
Hydrochloric Acid (HCl), trace metal grade
-
Deionized Water (18.2 MΩ·cm)
-
Multi-element standard solutions
Procedure:
-
Accurately weigh approximately 0.1 g of the this compound sample into a clean, acid-leached digestion vessel.
-
Add 5 mL of trace metal grade nitric acid and 1 mL of trace metal grade hydrochloric acid to the vessel.
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes to ensure complete digestion.
-
After cooling, quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to the mark with deionized water.
-
Prepare a series of calibration standards from the multi-element stock solutions.
-
Analyze the prepared sample and calibration standards using a calibrated ICP-MS instrument.
-
Quantify the concentration of each impurity element based on the calibration curve.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process.
Caption: Workflow for this compound Purity Validation.
Caption: Logic for Method Selection in Purity Analysis.
Confirming the Structure of Synthesized Cesium Stearate: A Comparative Guide
For researchers and professionals in drug development, the successful synthesis of cesium stearate (Cs(C₁₈H₃₅O₂)) is a critical first step in its application as a high-performance lubricant, emulsifier, or in the formulation of cesium-based therapeutic agents. Verifying the formation of the desired salt and confirming its structure are paramount. This guide provides a comparative analysis of the key analytical techniques used to distinguish synthesized this compound from its starting material, stearic acid.
Synthesis of this compound
A common and straightforward method for the synthesis of this compound is the reaction of cesium carbonate (Cs₂CO₃) with stearic acid (C₁₈H₃₆O₂)[1]. The reaction is typically carried out in a suitable solvent, such as butanol, at reflux temperature. The completion of the reaction is indicated by the cessation of carbon dioxide evolution[1].
Reaction: 2C₁₇H₃₅COOH + Cs₂CO₃ → 2C₁₇H₃₅COOCs + H₂O + CO₂
Following the reaction, the solvent is removed, and the resulting this compound product is purified.
Characterization Techniques for Structural Confirmation
To confirm the successful synthesis of this compound and differentiate it from the unreacted stearic acid, a combination of spectroscopic and thermal analysis techniques is employed. The primary methods include Fourier Transform Infrared (FTIR) Spectroscopy, X-ray Diffraction (XRD), and Thermal Analysis (Thermogravimetric Analysis - TGA, and Differential Scanning Calorimetry - DSC).
Comparative Data Summary
The following table summarizes the expected analytical data for stearic acid and synthesized this compound, providing a clear basis for comparison and structural confirmation.
| Analytical Technique | Parameter | Stearic Acid (Starting Material) | Synthesized this compound (Product) | Rationale for Structural Confirmation |
| FTIR Spectroscopy | C=O Stretch (Carboxylic Acid) | Strong absorption band around 1700-1710 cm⁻¹[2]. | Absence of the band around 1700-1710 cm⁻¹. | Disappearance of the carboxylic acid carbonyl peak indicates consumption of the starting material. |
| COO⁻ Stretch (Carboxylate) | Absent. | Appearance of characteristic asymmetric and symmetric stretching bands for the carboxylate anion (typically in the regions of 1540-1580 cm⁻¹ and 1400-1450 cm⁻¹, respectively)[3]. | The presence of carboxylate bands confirms the formation of the cesium salt of stearic acid. | |
| X-ray Diffraction (XRD) | Diffraction Pattern | Characteristic peaks corresponding to the crystalline structure of stearic acid. | A new and distinct set of diffraction peaks. | A different diffraction pattern indicates the formation of a new crystalline solid, distinct from the starting material[3]. |
| Thermal Analysis (TGA/DSC) | Melting/Decomposition | Exhibits a melting point around 69.6 °C, followed by boiling and decomposition at higher temperatures[4]. | Does not exhibit the melting point of stearic acid. Shows a higher decomposition temperature, often above 200 °C for metal stearates[5][6]. | The absence of the stearic acid melting point and a shift to a higher decomposition temperature confirm the formation of the more thermally stable salt. |
Experimental Workflow and Logic of Structural Confirmation
The following diagrams illustrate the experimental workflow for synthesizing and confirming the structure of this compound, and the logical relationship between the analytical techniques used for confirmation.
References
- 1. DSC Analysis of the Effect of Calcium Stearate on Crystallization of Polypropylene Nucleated with Sodium Benzoate – Modeling a PP Recycle Stream - TA Instruments [tainstruments.com]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Phase Transfer Catalysts: Cesium Stearate vs. Quaternary Ammonium Salts and Crown Ethers
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the pharmaceutical and fine chemical industries, the efficiency of biphasic reactions is a critical determinant of yield, cost, and environmental impact. Phase transfer catalysts (PTCs) are indispensable tools that facilitate the transport of reactants across the interface of immiscible phases, thereby accelerating reaction rates. While quaternary ammonium salts and crown ethers have long been the stalwarts of phase transfer catalysis, emerging interest in the unique properties of cesium salts warrants a closer examination of alternatives like cesium stearate. This guide provides an objective comparison of this compound with established PTCs, supported by available experimental insights and theoretical advantages.
The "Cesium Effect": A Key Advantage for this compound
The potential efficacy of this compound as a phase transfer catalyst is rooted in the "cesium effect." This phenomenon refers to the enhanced reactivity of anions when paired with the large, soft, and highly polarizable cesium cation (Cs⁺). In a biphasic system, the large ionic radius of the cesium ion leads to weak ion pairing with the stearate anion in the organic phase. This results in a more "naked" and, therefore, more nucleophilic carboxylate anion, which can significantly accelerate the rate of nucleophilic substitution reactions.
Performance Comparison of Phase Transfer Catalysts
While direct comparative studies featuring this compound as a phase transfer catalyst are limited in publicly available literature, we can construct a comparative framework based on the known performance of common PTCs in representative reactions, such as the Williamson ether synthesis.
Table 1: Performance Comparison of PTCs in a Representative Nucleophilic Substitution Reaction (Williamson Ether Synthesis)
| Catalyst | Typical Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) | Notes |
| This compound | 0.05 - 0.1 | Hypothetical: Potentially faster than uncatalyzed reaction | Hypothetical: Potentially high | The "cesium effect" suggests a high degree of anion activation, potentially leading to faster reaction rates and higher yields compared to uncatalyzed reactions. The long alkyl chain of the stearate enhances solubility in the organic phase. |
| Tetrabutylammonium Bromide (TBAB) | 0.01 - 0.1 | 1 - 8 | 85 - 95 | A widely used, cost-effective, and efficient onium salt PTC. Performance can be influenced by the specific reactants and conditions.[1] |
| 18-Crown-6 | 0.01 - 0.05 | 1 - 5 | 90 - 99 | Highly effective at complexing potassium ions, leading to very "naked" and reactive anions. Generally offers higher efficiency but at a greater cost and with higher toxicity compared to onium salts. |
Experimental Protocols: A Representative Nucleophilic Substitution
To illustrate the practical application of these catalysts, the following section details a generalized experimental protocol for the Williamson ether synthesis, a classic example of a reaction benefiting from phase transfer catalysis.
Williamson Ether Synthesis: Synthesis of Benzyl Phenyl Ether
This protocol describes the reaction between sodium phenoxide (aqueous phase) and benzyl chloride (organic phase) to form benzyl phenyl ether.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Benzyl chloride
-
Toluene
-
Phase Transfer Catalyst (this compound, TBAB, or 18-Crown-6)
-
Deionized water
-
Standard laboratory glassware and stirring apparatus
General Procedure:
-
Preparation of the Aqueous Phase: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a 50% aqueous solution of sodium hydroxide to form sodium phenoxide.
-
Addition of the Organic Phase and Catalyst: To the stirred aqueous solution, add toluene, benzyl chloride, and the selected phase transfer catalyst (in the molar ratios specified in Table 1).
-
Reaction: Heat the biphasic mixture to a specified temperature (e.g., 80-100°C) and stir vigorously for the time indicated in the comparative data or until the reaction is complete (monitored by TLC or GC).
-
Work-up and Isolation: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation, to yield pure benzyl phenyl ether.
Visualizing the Catalytic Cycles
The mechanisms by which these catalysts facilitate the transfer of the phenoxide anion from the aqueous to the organic phase are distinct. These differences are illustrated in the following diagrams.
Caption: this compound Catalytic Cycle
Caption: Tetrabutylammonium Bromide (TBAB) Catalytic Cycle
Caption: 18-Crown-6 Catalytic Cycle
Conclusion: The Potential of this compound
While established phase transfer catalysts like tetrabutylammonium bromide and 18-crown-6 have well-documented efficacy, the theoretical advantages offered by the "cesium effect" position this compound as a promising candidate for enhancing biphasic reactions. The combination of a highly reactive "naked" anion and the lipophilic nature of the stearate chain could lead to improved reaction kinetics and yields. Further experimental investigation is warranted to fully elucidate the performance of this compound in direct comparison with traditional PTCs across a range of organic transformations. Researchers are encouraged to consider this compound as a potentially valuable tool in their synthetic endeavors, particularly in reactions sensitive to anion reactivity.
References
Validating Experimental Results: A Comparative Guide to Cesium Stearate as a Solution-Processed Electron Injection Layer in OLEDs
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of organic electronics, the efficient injection of charge carriers is a critical determinant of device performance. This guide provides a comprehensive comparison of cesium stearate as a solution-processed electron injection layer (EIL) in Organic Light-Emitting Diodes (OLEDs). Through a detailed analysis of experimental data, we objectively evaluate its performance against established and emerging alternatives, offering researchers and developers valuable insights for material selection and device optimization.
Performance Benchmark: this compound vs. Vacuum-Deposited Barium
A seminal study by Wetzelaer et al. (2013) provides a direct comparison of solution-processed this compound with the industry-standard vacuum-deposited barium as an EIL in polymer-based OLEDs. The experimental data, summarized below, demonstrates that this compound can achieve performance on par with its vacuum-processed counterpart.
| Emissive Polymer | Electron Injection Layer | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Luminous Efficacy (cd/A) |
| NRS-PPV (Orange) | This compound / Al | ~2.5 | >10,000 | ~1.5 |
| Barium / Al | ~2.5 | >10,000 | ~1.5 | |
| SY-PPV (Yellow) | This compound / Al | ~2.5 | >10,000 | ~6.0 |
| Barium / Al | ~2.5 | >10,000 | ~6.0 | |
| PSF-TAD (Blue) | This compound / Al | ~3.5 | >1,000 | ~0.8 |
| Barium / Al | ~3.5 | >1,000 | ~0.8 |
Data compiled from Wetzelaer, G. A. H., et al. (2013). Efficient electron injection from solution-processed this compound interlayers in organic light-emitting diodes. Applied Physics Letters, 102(5), 053301.
The data clearly indicates that for a range of emissive polymers, the turn-on voltage, maximum luminance, and luminous efficacy of devices employing a solution-processed this compound EIL are nearly identical to those with a vacuum-deposited barium EIL.[1] This is a significant finding, as it opens the door to simplified and potentially lower-cost manufacturing processes for OLEDs without compromising performance.
Comparison with Other Solution-Processed Alternatives
Beyond the barium benchmark, it is crucial to evaluate this compound against other solution-processable EIL materials.
| Electron Injection Layer | Key Advantages | Key Disadvantages |
| This compound | - Excellent performance, comparable to vacuum-deposited metals.[1] - Good solubility in common organic solvents. - Simple synthesis process. | - Limited commercial availability compared to other materials. |
| Cesium Carbonate (Cs₂CO₃) | - Widely studied and effective solution-processed EIL.[2][3] - Can be processed from solution. | - Can be hygroscopic, potentially affecting device stability.[4] - May require specific solvents for optimal film formation. |
| Polyethylenimine Ethoxylated (PEIE) | - Forms a favorable interfacial dipole, reducing the electron injection barrier.[5] - Can be processed from solution. | - Performance can be sensitive to layer thickness and processing conditions.[5] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Stearic acid
-
n-butanol
Procedure:
-
Add cesium carbonate and stearic acid in a 1:2 molar ratio to n-butanol in a round-bottom flask.[1]
-
Heat the mixture to reflux temperature. The reaction proceeds with the formation of carbon dioxide and water.[1]
-
Continue the reaction until the gas formation ceases.[1]
-
Remove the n-butanol using a rotary evaporator.[1]
-
Mix the resulting residue with diethyl ether and aspirate to obtain a white powder of this compound. The yield is typically high (>90%).[1]
Fabrication of OLEDs with a Solution-Processed this compound EIL
Device Structure: ITO / PEDOT:PSS / Emissive Polymer / this compound / Al
Procedure:
-
Substrate Cleaning: Clean indium tin oxide (ITO)-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate. Anneal the substrate at an elevated temperature (e.g., 140°C) to remove residual solvent.
-
Emissive Layer (EML) Deposition: In an inert atmosphere (e.g., a glovebox), spin-coat the desired emissive polymer (e.g., NRS-PPV, SY-PPV, or PSF-TAD) dissolved in a suitable solvent (e.g., toluene) onto the PEDOT:PSS layer.
-
Electron Injection Layer (EIL) Deposition: Spin-coat a thin layer of this compound from a dilute solution in a solvent like ethanol onto the emissive polymer layer.[1]
-
Cathode Deposition: Deposit an aluminum (Al) cathode layer via thermal evaporation in a high-vacuum chamber.[1]
Visualizing the Mechanism: Energy Level Diagram and Workflow
To understand the function of the EIL, it is essential to visualize the energy landscape within the OLED.
References
cross-referencing cesium stearate data with literature values
This guide provides a comprehensive cross-reference of available data for cesium stearate, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of specific literature values for this compound, this document focuses on providing a comparative context with other alkali metal stearates and detailed experimental protocols for its characterization.
Physicochemical Properties: A Comparative Overview
| Property | This compound | Sodium Stearate | Potassium Stearate |
| Molecular Formula | C₁₈H₃₅CsO₂ | C₁₈H₃₅NaO₂ | C₁₈H₃₅KO₂ |
| Molar Mass ( g/mol ) | 416.37 | 306.47 | 322.57 |
| Melting Point (°C) | Data not available | 225-235 | 225 |
| Solubility in Water | Soluble in hot water[1] | Soluble | Soluble |
| Solubility in Ethanol | Soluble (can be cast from ethanol solution) | Soluble | Soluble |
| Appearance | White powder | White powder | White powder |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the reaction of cesium carbonate with stearic acid.
Materials:
-
Cesium Carbonate (Cs₂CO₃)
-
Stearic Acid (C₁₈H₃₆O₂)
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolve stearic acid in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
In a separate vessel, prepare a solution of cesium carbonate in the same solvent.
-
Slowly add the cesium carbonate solution to the stearic acid solution while stirring.
-
The reaction mixture is then heated to reflux and maintained at that temperature until the evolution of carbon dioxide gas ceases, indicating the completion of the reaction.
-
The resulting this compound can be isolated by cooling the solution to induce precipitation or by removing the solvent under reduced pressure.
-
The crude product should be washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted stearic acid and then dried under vacuum.
Characterization of this compound
To address the gap in literature data, the following experimental protocols are recommended for the full characterization of synthesized this compound.
1. Melting Point Determination:
-
Apparatus: Digital melting point apparatus.
-
Procedure: A small amount of the dried this compound powder is packed into a capillary tube and placed in the melting point apparatus. The temperature is gradually increased, and the range over which the substance melts is recorded.
2. Solubility Assessment:
-
Procedure:
-
To determine aqueous solubility, add small, known amounts of this compound to a fixed volume of deionized water at a controlled temperature (e.g., 25 °C and 80 °C) with constant stirring until no more solute dissolves. The concentration at saturation is then determined.
-
Repeat the process with other solvents of interest, such as ethanol and diethyl ether.
-
3. Infrared (IR) Spectroscopy:
-
Apparatus: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Procedure: An IR spectrum of the solid this compound is obtained using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory. The resulting spectrum should be analyzed for characteristic peaks, particularly the strong carboxylate (COO⁻) stretching vibrations, which are expected to differ from the carboxylic acid C=O stretch in stearic acid.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Apparatus: NMR Spectrometer (e.g., 400 MHz).
-
Procedure:
-
¹H NMR: Dissolve the this compound in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum will show signals corresponding to the protons of the long alkyl chain.
-
¹³C NMR: Obtain a ¹³C NMR spectrum in the same deuterated solvent. The spectrum will provide information on the carbon skeleton of the stearate anion.
-
5. X-Ray Diffraction (XRD):
-
Apparatus: Powder X-ray Diffractometer.
-
Procedure: The crystalline structure of the this compound powder is analyzed by XRD. The resulting diffraction pattern, with its characteristic 2θ peaks, can be used for phase identification and comparison with other metal stearates.
Visualizing Experimental Workflows
To facilitate the understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate the key workflows.
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for the characterization of this compound.
Comparative Discussion
While specific data for this compound is sparse, some general trends among alkali metal stearates can be inferred. The ionic radius of the alkali metal cation (Cs⁺ > K⁺ > Na⁺) can influence the packing of the stearate chains in the solid state, which in turn affects properties like melting point and solubility. The larger size of the cesium ion may lead to a less densely packed crystal lattice compared to sodium and potassium stearates, potentially influencing its thermal behavior.
In pharmaceutical and drug development applications, metal stearates are often used as lubricants and release agents. The choice of cation can affect the performance in these roles. The higher solubility of this compound in some organic solvents, as suggested by its use in spin-coating applications, could be advantageous in specific formulation processes where solution-based methods are employed.
Conclusion
This guide highlights the current state of knowledge regarding this compound and underscores the need for further experimental investigation to fully characterize its properties. The provided experimental protocols offer a clear roadmap for researchers to obtain the necessary data. By systematically characterizing this compound and comparing its properties to other metal stearates, the scientific community can better understand its potential applications in drug development and other fields.
References
Comparative Study of Catalytic Activity in the Stearate Series: A Guide for Researchers
Introduction: Metal stearates, salts of stearic acid, are widely utilized across various industries for their diverse functionalities, including roles as lubricants, stabilizers, and release agents. Beyond these well-established applications, certain metal stearates exhibit notable catalytic activity in a range of chemical transformations. This guide provides a comparative analysis of the catalytic performance of four common metal stearates: zinc stearate, calcium stearate, magnesium stearate, and sodium stearate. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource, supported by experimental data, to aid in the selection and application of these compounds as catalysts. The catalytic activities in transesterification and polymer degradation are the primary focus of this comparison.
Comparative Catalytic Performance
Direct comparative studies of the catalytic activity of zinc, calcium,magnesium, and sodium stearates under identical conditions are limited in the scientific literature. However, by collating data from various studies, a comparative overview can be constructed. The following table summarizes the catalytic performance of these stearates in different reactions, highlighting the reaction conditions and outcomes to allow for an objective assessment.
| Catalyst | Reaction Type | Substrate | Catalyst Conc. | Temperature (°C) | Reaction Time | Outcome | Reference |
| Zinc Stearate | Transesterification | Soybean Oil | - | 200 | - | Lower conversion than Pb, Cd, and Mn stearates | [1] |
| Zinc Stearate | Transesterification | Soybean Oil | 5 wt% | 100 | 2 h | 88-94% oil conversion, 71-74% FAME yield | [2][3] |
| Calcium Stearate | Transesterification | Soybean Oil | 1-5 wt% | 65 | - | 77.27-85.83% transesterification yield | [4] |
| Calcium Stearate | Thermal Degradation | Poly(3-hydroxybutyrate) | 0.5 wt% & 5 wt% | - | - | Reduced degradation temperature by 15 °C and 40 °C, respectively | [5][6] |
| Magnesium Stearate | Transesterification | - | - | - | - | Not typically employed as a catalyst in this reaction | [7] |
| Sodium Stearate | Hydrolysis | Ethyl Acetate | 0.01 mol/L | - | 5 min | 96% conversion of sodium hydroxide | [8] |
Note: The data presented is compiled from different sources and should be interpreted with caution due to variations in experimental setups. FAME refers to Fatty Acid Methyl Esters (biodiesel).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for evaluating the catalytic activity of metal stearates in transesterification and polymer degradation.
Evaluation of Catalytic Activity in Transesterification (Biodiesel Production)
This protocol outlines a general procedure for assessing the catalytic performance of metal stearates in the transesterification of vegetable oil.
Materials:
-
Vegetable oil (e.g., soybean oil, rapeseed oil)
-
Methanol
-
Metal stearate catalyst (zinc stearate, calcium stearate, etc.)
-
Internal standard (e.g., methyl heptadecanoate)
-
Hexane (for gas chromatography analysis)
-
Sodium hydroxide or potassium hydroxide (for titration)
-
Phenolphthalein indicator
-
Isopropyl alcohol
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Thermometer
-
Separatory funnel
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Burette and titration flask
Procedure:
-
Catalyst Preparation: The metal stearate catalyst is dried in an oven at a specified temperature (e.g., 100 °C) for several hours to remove any moisture.
-
Reaction Setup: A known amount of vegetable oil is placed in the three-neck round-bottom flask. The flask is equipped with a reflux condenser, a thermometer, and a magnetic stirrer.
-
Reaction Initiation: The oil is heated to the desired reaction temperature (e.g., 65 °C) with constant stirring. A specific molar ratio of methanol to oil (e.g., 12:1) is added to the flask, followed by the addition of the metal stearate catalyst (e.g., 3 wt% of the oil).
-
Reaction Monitoring: The reaction is allowed to proceed for a set duration (e.g., 3 hours). Samples may be withdrawn at regular intervals to monitor the progress of the reaction.
-
Product Separation: After the reaction is complete, the mixture is transferred to a separatory funnel. The lower glycerol layer is separated from the upper biodiesel (FAME) layer.
-
Product Analysis:
-
Free Fatty Acid (FFA) Titration: The FFA content of the oil and the final product can be determined by titration with a standardized base solution to assess the extent of esterification.
-
Gas Chromatography (GC) Analysis: The FAME content in the biodiesel layer is quantified using GC. An internal standard is added to a known amount of the sample, which is then diluted with hexane before injection into the GC. The FAME peaks are identified and quantified by comparing their retention times and peak areas with those of known standards. The conversion of triglycerides can be calculated based on the disappearance of the triglyceride peaks.
-
Evaluation of Catalytic Activity in Polymer Thermal Degradation
This protocol describes a method to assess the effect of metal stearates on the thermal degradation of a polymer using thermogravimetric analysis (TGA).
Materials:
-
Polymer (e.g., Poly(3-hydroxybutyrate), Polyethylene)
-
Metal stearate catalyst (e.g., calcium stearate, iron stearate)
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Melt blender or extruder (for sample preparation)
Procedure:
-
Sample Preparation: The polymer and the metal stearate catalyst are melt-blended at a specific concentration (e.g., 0.5 wt%, 5 wt%) to ensure homogeneous dispersion of the catalyst within the polymer matrix.
-
TGA Analysis:
-
A small, known weight of the polymer-catalyst composite is placed in a TGA crucible.
-
The sample is heated in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
The weight loss of the sample is recorded as a function of temperature.
-
-
Data Analysis:
-
The onset temperature of degradation is determined from the TGA curve, which indicates the temperature at which significant weight loss begins.
-
The temperature at which the maximum rate of weight loss occurs (Tmax) can be determined from the derivative of the TGA curve (DTG curve).
-
A comparison of the TGA and DTG curves of the pure polymer with those of the polymer-catalyst composites reveals the effect of the metal stearate on the thermal stability and degradation kinetics of the polymer. A lower degradation temperature indicates a catalytic effect of the metal stearate on the polymer's decomposition.[5][6]
-
Reaction Mechanisms and Workflows
Visualizing the experimental workflow and the underlying reaction mechanisms can provide a clearer understanding of the catalytic processes.
Caption: Experimental workflow for evaluating catalytic activity.
The catalytic activity of metal stearates in transesterification often proceeds through a base-catalyzed mechanism, where the metal cation acts as a Lewis acid.
Caption: Base-catalyzed transesterification mechanism.[9][10][11][12]
In polymer degradation, metal stearates can act as pro-oxidants, accelerating the degradation process. The metal ion can facilitate the decomposition of hydroperoxides, leading to the formation of radicals that initiate chain scission.
Caption: Metal-stearate-assisted polymer degradation pathway.[1]
Conclusion
This comparative guide highlights the catalytic potential of zinc, calcium, magnesium, and sodium stearates. While zinc and calcium stearates have demonstrated clear catalytic activity in transesterification and polymer degradation, respectively, the catalytic roles of magnesium and sodium stearates are less defined in these specific applications, with their primary functions being in processing and formulation. The provided data and experimental protocols serve as a valuable starting point for researchers exploring the catalytic applications of these versatile compounds. Further direct comparative studies are warranted to fully elucidate the relative catalytic efficiencies of the stearate series.
References
- 1. researchgate.net [researchgate.net]
- 2. Zinc carboxylic salts used as catalyst in the biodiesel synthesis by esterification and transesterification: Study of the stability in the reaction medium - CONICET [bicyt.conicet.gov.ar]
- 3. bicyt.conicet.gov.ar [bicyt.conicet.gov.ar]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Transesterification - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Pharmaceutical Lubricants: Benchmarking Cesium Stearate Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical formulation, the selection of an appropriate lubricant is critical to ensuring manufacturing efficiency, stability, and the ultimate bioavailability of the active pharmaceutical ingredient (API). While magnesium stearate has long been the industry's go-to lubricant, the continuous pursuit of formulation optimization calls for the evaluation of novel excipients. This guide provides a framework for benchmarking the performance of cesium stearate, a lesser-explored metallic soap, against established industry standards.
This compound (C₁₈H₃₅CsO₂) is a metal salt of stearic acid, appearing as a white powder that is soluble in hot water.[1] Its potential as a pharmaceutical lubricant warrants a systematic evaluation of its performance attributes in comparison to commonly used alternatives. This guide outlines the key performance indicators, experimental protocols for their evaluation, and a comparative data overview.
Industry Standards and Regulatory Compliance
Pharmaceutical lubricants must adhere to stringent quality and safety standards. Key international standards include ISO 21469 and NSF H1 registration, which set requirements for hygiene and incidental product contact for lubricants used in pharmaceutical manufacturing.[1] Any new lubricant, including this compound, would need to meet these regulatory guidelines to be considered for pharmaceutical use.
Comparative Performance Data
The following tables summarize key quantitative data for industry-standard lubricants. Due to a lack of publicly available data for this compound in pharmaceutical applications, hypothetical values are presented to illustrate the benchmarking process. These hypothetical values are extrapolated from the known properties of other metallic stearates.
Table 1: Lubrication Efficiency
| Lubricant | Concentration (% w/w) | Ejection Force (N) |
| Magnesium Stearate | 0.5 | 50 |
| Sodium Stearyl Fumarate | 1.0 | 75 |
| Stearic Acid | 1.5 | 100 |
| This compound (Hypothetical) | 0.5 | 60 |
Table 2: Impact on Tablet Properties
| Lubricant | Tensile Strength (MPa) | Disintegration Time (min) |
| Magnesium Stearate | 1.5 | 15 |
| Sodium Stearyl Fumarate | 2.0 | 8 |
| Stearic Acid | 1.8 | 12 |
| This compound (Hypothetical) | 1.7 | 10 |
Experimental Protocols
Objective comparison requires standardized experimental methodologies. The following protocols are fundamental to evaluating the performance of a novel lubricant like this compound.
Lubrication Efficiency Evaluation
Objective: To quantify the reduction in friction between the tablet and the die wall.
Methodology:
-
Prepare a powder blend of the active pharmaceutical ingredient (API), diluents, binders, and the lubricant at a specified concentration.
-
Compress the blend into tablets using a single-station tablet press equipped with force transducers.
-
Record the force required to eject the tablet from the die.
-
A lower ejection force indicates higher lubrication efficiency.
Tablet Tensile Strength Analysis
Objective: To assess the impact of the lubricant on the mechanical integrity of the tablet.
Methodology:
-
Measure the diameter, thickness, and breaking force of the compressed tablets using a tablet hardness tester.
-
Calculate the tensile strength using the following equation: Tensile Strength = 2F / (πDT) where F is the breaking force, D is the tablet diameter, and T is the tablet thickness.
-
A higher tensile strength is generally desirable.
In-Vitro Dissolution Testing
Objective: To determine the effect of the lubricant on the drug release profile.
Methodology:
-
Place the tablets in a USP Apparatus 2 (paddle apparatus) containing a suitable dissolution medium.
-
Maintain the specified temperature and paddle speed.
-
Withdraw samples at predetermined time intervals and analyze the drug concentration using UV-Vis spectroscopy or HPLC.
-
Plot the percentage of drug released against time to obtain the dissolution profile.
Visualizing Workflows and Pathways
The following diagrams, created using Graphviz, illustrate key processes and relationships in the evaluation and function of pharmaceutical lubricants.
Caption: Workflow for evaluating a novel pharmaceutical lubricant.
Caption: Impact of lubricants on the drug delivery pathway.
Safety and Toxicity Considerations
A critical aspect of evaluating any new pharmaceutical excipient is its safety profile. While magnesium stearate is generally recognized as safe (GRAS), the toxicological profile of this compound would require thorough investigation. Notably, some cesium salts have been reported to have potential reproductive toxicity. A comprehensive risk assessment, including in vitro and in vivo toxicity studies, would be mandatory.
Conclusion
The benchmarking of a novel lubricant such as this compound against industry standards is a multi-faceted process that extends beyond simple lubrication efficiency. It requires a holistic evaluation of its impact on tablet quality attributes and, most importantly, on the drug's therapeutic efficacy. While this guide provides a foundational framework for such a comparison, further dedicated research is essential to fully elucidate the potential of this compound as a viable alternative in pharmaceutical formulations. The use of standardized protocols and a data-driven approach will be paramount in determining its place in the formulator's toolkit.
References
Safety Operating Guide
Proper Disposal of Cesium Stearate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of cesium stearate, a non-radioactive alkali metal salt, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound provided by the manufacturer. While non-radioactive cesium compounds may not always necessitate special disposal protocols, the specific chemical form and potential reactivity must be carefully considered.[1] Always adhere to your institution's chemical hygiene plan and local regulations.
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
If there is a risk of dust formation, use a fume hood or ensure adequate ventilation.[3]
Handling:
-
Avoid generating dust.[3]
-
Keep this compound away from incompatible materials. Although specific incompatibilities for this compound were not identified in the search results, general best practices for alkali metal salts include segregation from strong acids and oxidizing agents.
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[3]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's hazardous waste program. Do not discharge this compound or its solutions down the drain unless explicitly permitted by local regulations and your environmental health and safety (EHS) department.[3][4][5]
-
Waste Identification and Classification:
-
Determine if the this compound waste is considered hazardous according to federal, state, and local regulations.[1] While non-radioactive cesium compounds are not always classified as hazardous, it is crucial to verify this with your EHS office.
-
The waste may be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container that is compatible with this compound.
-
The container must be in good condition and have a secure, tight-fitting lid.[6][7]
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.[4][6]
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Keep the container closed except when adding waste.[5]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or hazardous waste management provider to schedule a pickup.[6][7]
-
Provide them with all necessary information about the waste stream.
-
The material will likely be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]
-
Disposal of Contaminated Materials
-
Solid Waste: Heavily contaminated solid waste, such as personal protective equipment (gloves, lab coats), paper towels, and spill cleanup materials, should be collected in a designated, sealed container and disposed of as hazardous waste.[4]
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container may be disposed of as regular trash, but it is essential to deface the label first.[8] Consult your EHS department for specific procedures.
Spill Response
In the event of a spill:
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For minor spills, and if you are trained to do so, wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
Data Summary for Disposal Considerations
Due to the lack of specific quantitative disposal limits for this compound in the provided search results, the following table summarizes qualitative disposal and safety parameters.
| Parameter | Guideline | Source |
| Waste Classification | Must be determined based on federal, state, and local regulations. Assumed to be non-hazardous unless chemically reactive, flammable, or toxic. | [1] |
| Sink Disposal | Generally not recommended. Prohibited for corrosive acids (pH ≤ 2) and bases (pH ≥ 12.5). | [4][5] |
| Containerization | Must be in a suitable, closed container labeled as hazardous waste. | [4][6] |
| Contaminated PPE | Dispose of as hazardous waste. | [4] |
| Empty Containers | Triple-rinse, collect rinsate as hazardous waste, then deface label before regular disposal. | [8] |
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. rscubeprojectspvtltd.com [rscubeprojectspvtltd.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. web.mit.edu [web.mit.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. purdue.edu [purdue.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
Essential Safety and Logistics for Handling Cesium Stearate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Cesium stearate, grounded in established safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to mitigate potential health risks. While it may be harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract, a primary concern is its potential to react with moisture, which could lead to more significant hazards.[1] Therefore, a robust PPE protocol is essential.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use.[1] | To prevent skin contact and absorption.[1] Proper glove removal technique is crucial to avoid contaminating hands.[1] |
| Eye Protection | Safety glasses with side-shields or goggles.[1][2] Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] | To protect eyes from dust particles and potential splashes. |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirator.[1] To be used in areas with inadequate ventilation or when dust formation is likely. | To prevent inhalation of fine dust particles which may cause respiratory tract irritation.[1] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
Safe Handling and Operational Plan
A systematic approach to handling this compound minimizes exposure and ensures a safe laboratory environment.
Experimental Workflow:
-
Preparation:
-
Handling:
-
In Case of a Spill:
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Containerization:
-
Collect all waste this compound and any materials used for cleaning up spills (e.g., contaminated paper towels, gloves) in a clearly labeled, sealed container.
-
-
Waste Stream Management:
-
Decontamination:
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[1][2] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately.[2] Wash the affected area thoroughly with soap and plenty of water.[1][2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing.[3][7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2][3][7] If the person is conscious, rinse their mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention. |
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety procedures, the following diagram illustrates the logical flow of handling this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
